molecular formula C3H5BrO2 B123254 Methyl bromoacetate CAS No. 96-32-2

Methyl bromoacetate

カタログ番号: B123254
CAS番号: 96-32-2
分子量: 152.97 g/mol
InChIキー: YDCHPLOFQATIDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl bromoacetate is a versatile alkylating agent that serves as a critical building block in advanced organic synthesis and biochemical research . Its high reactivity enables the introduction of an acetate group with a terminal bromine, facilitating the synthesis of complex molecular architectures. In biochemical applications, it is an indispensable tool for the targeted chemical modification of biomolecules, particularly for probing histidine residues within proteins to elucidate structure-function relationships and enzyme kinetics . Within pharmaceutical and agrochemical research, this compound acts as a vital intermediate in the synthesis of novel drug candidates and specialized active ingredients . Its utility extends to the development of performance chemicals, including novel dyes and advanced materials. A prominent research application is its use as a functional initiator in the cationic ring-opening polymerization (CROP) of 2-oxazolines, yielding polymers with a methyl ester end-group that can be further functionalized via direct amidation for biomedicine and drug delivery studies . This compound enables precise chemical transformations, supporting innovation in specialty chemicals and material science .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 2-bromoacetate
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InChI

InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3
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InChI Key

YDCHPLOFQATIDS-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CBr
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Molecular Formula

C3H5BrO2
Record name METHYL BROMOACETATE
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DSSTOX Substance ID

DTXSID7052737
Record name Methyl bromoacetate
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Molecular Weight

152.97 g/mol
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Physical Description

Methyl bromoacetate appears as a colorless to straw-colored liquid with a sharp penetrating odor. Denser than water and soluble in water. Severly irritates skin and eyes. Toxic by ingestion and inhalation. Used to make vitamins and pharmaceuticals., Colorless to straw-colored liquid with a penetrating odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name METHYL BROMOACETATE
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Boiling Point

141 °C, BP: 145.0-146.7 °C, BP: 51-52 °C at 15 mm Hg
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Solubility

Soluble in ethanol, ether, acetone, benzene
Record name Methyl bromoacetate
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Density

1.6350 g/cu cm at 20 °C
Record name Methyl bromoacetate
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Color/Form

Colorless to straw-colored liquid

CAS No.

96-32-2
Record name METHYL BROMOACETATE
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Melting Point

Freezing point: -50 °C
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Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Methyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromoacetate (C₃H₅BrO₂) is a versatile and highly reactive chemical compound widely utilized in organic synthesis and biochemical research. As a potent alkylating agent, it serves as a crucial building block for the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its ability to introduce a carboxymethyl group makes it an invaluable tool for modifying the structure and function of various substrates. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, reactivity, and key applications, with a focus on providing practical information for laboratory and research settings.

Physicochemical Properties

This compound is a colorless to straw-colored liquid with a sharp, penetrating odor.[1] It is denser than water and is soluble in water and many organic solvents.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 96-32-2[1]
Molecular Formula C₃H₅BrO₂[1]
Molecular Weight 152.97 g/mol [1]
Appearance Colorless to straw-colored liquid[1]
Odor Sharp, penetrating[1]
Boiling Point 141-145 °C at 760 mmHg[1][2]
51-52 °C at 15 mmHg[3]
Melting Point -50 °C[1]
Density 1.616 - 1.635 g/cm³ at 20-25 °C[1][3]
Refractive Index (n²⁰/D) 1.4520 - 1.458[1][3]
Solubility Soluble in water, ethanol, ether, acetone, benzene[1][4]
Flash Point 62 - 64 °C[4][5]
Table 2: Spectroscopic Data
Spectroscopic DataKey FeaturesReference(s)
¹H NMR δ (ppm): ~3.7 (s, 3H, OCH₃), ~3.8 (s, 2H, BrCH₂)[6]
¹³C NMR δ (ppm): ~25 (BrCH₂), ~53 (OCH₃), ~167 (C=O)[3]
Infrared (IR) ν (cm⁻¹): ~1740 (C=O stretch), ~1250 (C-O stretch), ~650 (C-Br stretch)[4]
Mass Spectrometry (MS) m/z: 152/154 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes), 93/95 ([M-COOCH₃]⁺), 59 ([COOCH₃]⁺)[7]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, inhaled, or absorbed through the skin.[7] It is a lachrymator and causes severe irritation to the skin, eyes, and respiratory tract.[1][7]

Table 3: Hazard Information
HazardDescriptionReference(s)
Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1]
Corrosivity Causes severe skin burns and eye damage.[1]
Irritation Severe irritant to eyes, skin, and respiratory system. Lachrymator.[1][7]
Flammability Combustible liquid and vapor.[7]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Ground and bond containers when transferring material to prevent static discharge.[7]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[4]

Reactivity and Applications

The reactivity of this compound is dominated by the presence of the electrophilic carbon atom adjacent to the bromine atom, making it an excellent substrate for nucleophilic substitution reactions.

Alkylation Reactions

This compound is widely used as an alkylating agent to introduce a carboxymethyl group onto various nucleophiles, including amines, phenols, and thiols.

Alkylation_Workflow General Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Nucleophile and Base in Solvent Reaction_mix Combine Reactants Reactants->Reaction_mix MBA_sol Prepare solution of This compound MBA_sol->Reaction_mix Stir Stir at appropriate temperature Reaction_mix->Stir Monitor Monitor reaction (e.g., TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Distillation Concentrate->Purify Product Alkylated Product Purify->Product

Caption: A typical workflow for an alkylation reaction using this compound.

Reformatsky Reaction

This compound is a common reagent in the Reformatsky reaction, where it reacts with a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a β-hydroxy ester.

Reformatsky_Mechanism Reformatsky Reaction Mechanism MBA Br-CH₂-COOCH₃ This compound Enolate Br⁻Zn⁺-O-C(=CH₂)-OCH₃ Organozinc Enolate MBA->Enolate Oxidative Addition Zinc Zn Zinc Zinc->Enolate Intermediate R-C(O⁻Zn⁺Br)-R' CH₂-COOCH₃ Intermediate Enolate->Intermediate Nucleophilic Addition Carbonyl R-C(=O)-R' Aldehyde or Ketone Carbonyl->Intermediate Product R-C(OH)-R' CH₂-COOCH₃ β-Hydroxy Ester Intermediate->Product Workup Aqueous Workup (H₃O⁺) Workup->Product

Caption: The mechanism of the Reformatsky reaction.

Experimental Protocol: Reformatsky Reaction (General Procedure)
  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (2 eq.). Add a small crystal of iodine and gently heat under an inert atmosphere (e.g., nitrogen or argon) until the purple color of iodine disappears. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous solvent (e.g., THF or toluene) to the activated zinc.

  • Addition of Reactants: In the dropping funnel, prepare a solution of the carbonyl compound (1 eq.) and this compound (1.2 eq.) in the same anhydrous solvent.

  • Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Synthesis of Coumarins and Cyclopropanes

This compound is a precursor in the synthesis of various heterocyclic compounds, including coumarins and cyclopropanes.[1] The synthesis of coumarins can be achieved through reactions such as the Perkin condensation, although specific protocols using this compound are less common than those using acetic anhydride. For cyclopropane synthesis, this compound can be utilized in reactions like the Simmons-Smith reaction or the Corey-Chaykovsky reaction, typically after conversion to an appropriate ylide or carbenoid.

Biological Relevance and Applications in Drug Development

This compound's reactivity as an alkylating agent makes it a useful tool in biochemical studies and a potential lead for drug design.

Enzyme Inhibition and Protein Modification

This compound can irreversibly inhibit enzymes by alkylating nucleophilic amino acid residues, such as histidine, in the active site. This property is utilized to study enzyme mechanisms and identify active site residues.

Enzyme_Inhibition Enzyme Inhibition by this compound Enzyme Enzyme with Active Site Nucleophile (e.g., Histidine) Binding Non-covalent Binding of MBA to Active Site Enzyme->Binding MBA This compound MBA->Binding Alkylation Covalent Alkylation Binding->Alkylation Inactivated_Enzyme Inactive Enzyme (Carboxymethylated) Alkylation->Inactivated_Enzyme Irreversible Inhibition

Caption: General mechanism of enzyme inhibition by this compound.

Experimental Protocol: Alkylation of a Histidine-containing Peptide (General Procedure)
  • Peptide Solution: Dissolve the histidine-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent miscible with the buffer (e.g., DMSO or acetonitrile).

  • Reaction: Add a molar excess of the this compound solution to the peptide solution. The reaction is typically carried out at room temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by LC-MS to observe the formation of the alkylated peptide.

  • Quenching: Once the reaction is complete, quench any remaining this compound by adding a small molecule with a free thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol.

  • Purification: Purify the alkylated peptide from the reaction mixture using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and NMR spectroscopy.

Conclusion

This compound is a fundamental reagent in organic synthesis and a valuable tool for chemical biology and drug discovery. Its well-defined reactivity as an alkylating agent, combined with its commercial availability, ensures its continued importance in both academic and industrial research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this versatile compound.

References

An In-depth Technical Guide to Methyl Bromoacetate as an Alkylating Agent in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromoacetate (MBA) is a vital C2 building block and a powerful electrophilic alkylating agent widely employed in organic synthesis. Its bifunctional nature, possessing both a reactive carbon-bromine bond and an ester moiety, allows for the strategic introduction of a carboxymethyl group onto a diverse range of nucleophiles. This versatility has established this compound as an indispensable reagent in the synthesis of pharmaceuticals, agrochemicals, dyes, and complex heterocyclic systems.

This technical guide provides a comprehensive overview of the physicochemical properties, core reactivity, and significant applications of this compound. It includes detailed experimental protocols for key transformations, quantitative data for representative reactions, and mechanistic diagrams to facilitate a deeper understanding of its utility in modern synthetic chemistry.

Physicochemical and Safety Data

This compound is a colorless to straw-colored liquid with a sharp, penetrating odor.[1] It is classified as a toxic and corrosive substance and is a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles and resistant gloves.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₃H₅BrO₂
Molar Mass 152.975 g·mol⁻¹[1]
Appearance Colorless to straw-colored liquid[1][4]
Density ~1.6 g/cm³
Boiling Point 154 °C (309 °F; 427 K)
Flash Point 63 °C (145 °F; 336 K)
Solubility Soluble in water and organic solvents[4]
CAS Number 96-32-2

Table 2: Hazard and Safety Information

Hazard StatementPrecautionary MeasuresReference(s)
H301: Toxic if swallowedP264, P270, P301+P310[1]
H311: Toxic in contact with skinP280, P302+P352, P312[1]
H314: Causes severe skin burns and eye damageP280, P303+P361+P353, P305+P351+P338[1]
H335: May cause respiratory irritationP261, P271, P304+P340
Incompatibilities Acids, bases, strong oxidizing agents, reducing agents[2]

Core Reactivity: The SN2 Pathway

The primary role of this compound as an alkylating agent stems from its susceptibility to nucleophilic attack at the α-carbon. The bromine atom is an excellent leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction. Nucleophiles attack the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.

Fig. 1: SN2 mechanism of alkylation with this compound.

Applications in Organic Synthesis

This compound's reactivity makes it a cornerstone reagent for forming C-O, C-N, C-S, and C-C bonds, enabling the synthesis of a vast array of organic molecules.

Alkylation_Types Key Alkylation Reactions with this compound MBA This compound (BrCH₂COOCH₃) Ether Aryl Methoxycarbonylmethyl Ether (Ar-O-CH₂COOCH₃) MBA->Ether O-Alkylation AlkylatedAmine N-Alkylated Amine (R-NH-CH₂COOCH₃) MBA->AlkylatedAmine N-Alkylation Thioether Thioether (R-S-CH₂COOCH₃) MBA->Thioether S-Alkylation BetaHydroxyEster β-Hydroxy Ester (R₂C(OH)CH₂COOCH₃) MBA->BetaHydroxyEster C-Alkylation Phenol Phenoxide (Ar-O⁻) Phenol->Ether Amine Amine (R-NH₂) Amine->AlkylatedAmine Thiol Thiolate (R-S⁻) Thiol->Thioether Enolate Enolate (e.g., Reformatsky) Enolate->BetaHydroxyEster

Fig. 2: Overview of nucleophilic alkylations using this compound.
O-Alkylation of Phenols (Williamson Ether Synthesis)

The alkylation of phenols with this compound is a classic Williamson ether synthesis, providing access to aryl methoxycarbonylmethyl ethers. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The reaction typically proceeds by deprotonating the phenol with a mild base, such as potassium carbonate, to form the more nucleophilic phenoxide ion.

Table 3: Representative O-Alkylation Reactions with this compound

Phenol SubstrateBaseSolventTemp (°C)Yield (%)Reference(s)
PhenolK₂CO₃AcetoneReflux>90General Knowledge, adapted from[5][6]
4-MethoxyphenolK₂CO₃DMF8095Adapted from[7]
VanillinK₂CO₃ / KIDMSO85HighAdapted from[8]
2-NaphtholK₂CO₃DMFRTHighAdapted from[9]
N-Alkylation of Amines

This compound is used to alkylate primary and secondary amines. A significant challenge in the N-alkylation of primary amines is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. Selective mono-alkylation can be achieved through strategies such as using the amine hydrohalide salt to control reactivity or by employing specific protecting group strategies.[2][4]

Table 4: Representative N-Alkylation Reactions

Amine SubstrateConditionsProduct SelectivityYield (%)Reference(s)
AnilineK₂CO₃, 2-chloroethanol, MeOH, RTMono-N-alkylation64-80[9]
Benzylamine (as HBr salt)Et₃N, DMF, 25 °CMono-N-alkylation76[2]
Various Primary Amineso-nitrobenzenesulfonamide protection, supported baseMono-N-alkylation70-95
AnilineCu-Chromite catalyst, Benzyl alcoholMono-N-alkylationHigh[10]
S-Alkylation of Thiols

Thiols are readily converted to their corresponding thiolates with a mild base and are excellent nucleophiles for reaction with this compound. This reaction provides a straightforward and high-yielding route to thioethers, which are important in medicinal chemistry and materials science.[11]

Table 5: Representative S-Alkylation Reactions

Thiol SubstrateConditionsProductYield (%)Reference(s)
Thiophenolaq. TBAOH, neat, 50 °CPhenyl(carboxymethyl)sulfide92[11]
1-AdamantanethiolLi catalyst, oxetanol3-(Adamantan-1-ylthio)oxetaneHigh[12]
4-MethylthiophenolParaformaldehyde, HBr/AcOH(Bromomethyl)(4-methylphenyl)sulfane87[13]
Benzyl MercaptanKSAc, DMF, RTS-Benzyl thioacetateHighAdapted from[7]
C-Alkylation: The Reformatsky Reaction

This compound is a classic reagent for the Reformatsky reaction, where it reacts with zinc metal to form an organozinc intermediate known as a Reformatsky enolate. This enolate is soft and less basic than Grignard reagents or lithium enolates, allowing it to add chemoselectively to the carbonyl group of aldehydes and ketones to form β-hydroxy esters.[9]

Reformatsky_Mechanism Mechanism of the Reformatsky Reaction MBA 1. This compound Br-CH₂CO₂Me Enolate 2. Reformatsky Enolate (Organozinc Intermediate) MBA->Enolate Oxidative Addition Zn Zinc (Zn) Zn->Enolate TS 3. Six-Membered Chair-like Transition State Enolate->TS Carbonyl Aldehyde/Ketone R₂C=O Carbonyl->TS ZincComplex 4. Zinc Alkoxide Intermediate TS->ZincComplex C-C Bond Formation Product 6. β-Hydroxy Ester R₂C(OH)CH₂CO₂Me ZincComplex->Product Workup 5. Acidic Workup (e.g., H₃O⁺) Workup->Product

Fig. 3: Key steps in the Reformatsky reaction mechanism.

Table 6: Substrate Scope in the Reformatsky Reaction

Carbonyl Substrateα-Halo EsterConditionsYield (%)Reference(s)
BenzaldehydeEthyl BromoacetateIn, THF, Sonication95[14]
Various Aldehydes/KetonesEthyl BromoacetateZn, Mixer mill, 30 Hz, 2h65-98[2]
Aromatic AldehydesEthyl IodoacetateZn, CuCl, 2-Me-THF, 0 °C65-91[9]
Aryl KetonesEthyl BromoacetateMe₂Zn, Prolinol ligand, Et₂O, 0 °C85-95[8]
2-Chlorobenzoyl isothiocyanateEthyl BromoacetateZn, N₂, 60 °C72[15]
Synthesis of Heterocycles

This compound is a key precursor for synthesizing a wide variety of heterocyclic compounds. For example, it is used in the Hantzsch thiazole synthesis and for the construction of thiazolidinones, which are important scaffolds in medicinal chemistry.[4]

Experimental Protocols

The following protocols are representative examples of common laboratory procedures using this compound.

Workflow General Experimental Workflow for Alkylation A 1. Reagent Setup - Dry glassware - Add nucleophile (e.g., phenol) - Add solvent (e.g., acetone) - Add base (e.g., K₂CO₃) B 2. Addition of MBA - Add this compound  (often dropwise) A->B C 3. Reaction - Stir at specified temperature  (RT to reflux) - Monitor by TLC B->C D 4. Workup - Filter solids (if any) - Quench with water/brine - Extract with organic solvent C->D E 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify (e.g., column chromatography) D->E F 6. Characterization - Obtain yield and analyze  (NMR, IR, MS) E->F

Fig. 4: A typical workflow for alkylation reactions.
Protocol: O-Alkylation of 4-Methoxyphenol

This protocol is a representative Williamson ether synthesis.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and acetone (40 mL).

  • Reagent Addition: Stir the suspension vigorously. Add this compound (1.0 mL, 1.62 g, 10.6 mmol) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with acetone (2 x 10 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol: C-Alkylation via the Reformatsky Reaction[1]

This protocol describes the reaction of a ketone with the Reformatsky reagent generated from this compound.

  • Zinc Activation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add activated zinc dust (3.6 g, 55 mmol, 5.0 eq) and a crystal of iodine. Add anhydrous toluene (50 mL) and stir the suspension under reflux for 5 minutes. The purple color of iodine should fade. Cool the mixture to room temperature.

  • Reagent Addition: To the activated zinc suspension, add this compound (2.1 mL, 3.4 g, 22 mmol, 2.0 eq). Subsequently, add a solution of acetophenone (1.28 mL, 1.32 g, 11 mmol, 1.0 eq) in anhydrous toluene (10 mL).

  • Reaction: Heat the resulting mixture to 90 °C and stir for 30-60 minutes. Monitor the reaction by TLC.

  • Workup: Cool the reaction to 0 °C with an ice bath and quench by the slow addition of 1M HCl or saturated aqueous NH₄Cl. Filter the resulting suspension through a pad of Celite®.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the desired β-hydroxy ester.

Protocol: Synthesis of a Thiazolidin-4-one Derivative[5]

This protocol demonstrates the use of this compound in heterocycle synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask, combine the appropriate thiosemicarbazone (1.5 mmol, 1.0 eq), anhydrous sodium acetate (0.37 g, 4.5 mmol, 3.0 eq), and absolute ethanol (30 mL).

  • Reagent Addition: To the stirred mixture, add ethyl bromoacetate (a common analogue, this compound can also be used) (0.17 mL, 1.5 mmol, 1.0 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C with stirring for 6 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure thiazolidin-4-one product.

Conclusion

This compound is a highly effective and versatile alkylating agent with broad applicability in organic synthesis. Its ability to react with a wide range of O-, N-, S-, and C-nucleophiles makes it a fundamental tool for constructing molecular complexity. A thorough understanding of its reactivity, reaction conditions, and safety protocols, as outlined in this guide, is crucial for its successful application in research, discovery, and development settings, particularly within the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl bromoacetate (C₃H₅BrO₂) is a vital halogenated ester that serves as a fundamental building block in a multitude of synthetic organic chemistry applications. Its utility in the synthesis of pharmaceuticals, vitamins, coumarins, and cis-cyclopropanes underscores its importance in the fields of medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for property determination, and a look into its reactive nature and applications.

Core Physical and Chemical Identifiers

This compound, also known as bromoacetic acid methyl ester or methyl α-bromoacetate, is a colorless to straw-colored liquid recognized by its sharp, penetrating odor.[1][3][4] It is denser than water and is soluble in many common organic solvents.[1][5]

IdentifierValueReference
CAS Number 96-32-2[3][6][7]
Molecular Formula C₃H₅BrO₂[3][5][7]
Molecular Weight 152.97 g/mol [1][6][7]
IUPAC Name Methyl 2-bromoacetate[3]
Synonyms Bromoacetic acid methyl ester, Methyl α-bromoacetate[3][7]
InChI Key YDCHPLOFQATIDS-UHFFFAOYSA-N[3][6]
SMILES COC(=O)CBr[3][6]

Physicochemical Properties

The distinct physical properties of this compound are critical for its handling, storage, and application in various reaction conditions.

Quantitative Physical Properties

The following table summarizes the key quantitative physical data for this compound.

PropertyValueConditions
Melting Point -50 °C[1][8][9]
Boiling Point 141 - 154 °Cat 760 mmHg[1][3][8]
51-52 °Cat 15 mmHg[6][9][10]
Density 1.6350 g/cm³at 20 °C[1]
1.616 g/mLat 25 °C[6][9][10]
Refractive Index (n_D) 1.4520at 20 °C[1]
1.458at 20 °C[6][9][10]
Flash Point 63 - 64 °CClosed Cup[3][11][12]
Vapor Density 5.28(Air = 1)[13][14]
Qualitative Physical Properties
  • Appearance: Colorless to light yellow or straw-colored liquid.[1][3][9]

  • Odor: Sharp and penetrating.[1][3][4]

  • Solubility: Soluble in ethanol, ether, acetone, and benzene.[1] It is also described as soluble or slightly miscible with water.[3][4][9]

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the presence of the bromine atom, which is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

  • Alkylating Agent: It is a potent alkylating agent used to introduce a carbomethoxymethyl group (-CH₂COOCH₃) onto various nucleophiles, including phenols and amines.[3] This reactivity is fundamental to its role in organic synthesis.

  • Reactivity Profile: As a halogenated ester, it reacts with acids to liberate heat, alcohols, and acids.[1][2] Reactions with strong oxidizing acids can be vigorous and potentially exothermic enough to ignite the products.[1][4] It is also incompatible with bases, reducing agents, and alkali metals.[3][13]

  • Hazardous Decomposition: Under fire conditions, it decomposes to form toxic and corrosive gases, including carbon oxides and hydrogen bromide.[1][13][15]

Key Synthetic Applications & Logical Workflow

This compound is a key reactant in several named reactions, highlighting its versatility.

dot

Chemical_Structure cluster_structure This compound Structure C1 C O1 O C1->O1 C2 C C1->C2 O2 O C1->O2 C3 CH₃ O1->C3 Br Br C2->Br H1 H C2->H1 H2 H C2->H2

Caption: 2D Structure of this compound.

One of the most significant applications is the Reformatsky Reaction . This reaction involves an α-halo ester, a carbonyl compound (aldehyde or ketone), and metallic zinc to form a β-hydroxy ester.[16]

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Reformatsky_Reaction Workflow: Reformatsky Reaction cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_product Product MBA This compound (α-halo ester) Step1 1. Oxidative Addition: Zn inserts into C-Br bond MBA->Step1 Carbonyl Aldehyde or Ketone (R-CO-R') Step3 3. Nucleophilic Addition: Enolate attacks carbonyl carbon Carbonyl->Step3 Zinc Zinc Dust (Zn) Zinc->Step1 Step2 2. Enolate Formation: Organozinc reagent (Reformatsky enolate) is formed Step1->Step2 Step2->Step3 Step4 4. Acidic Workup: Protonation to yield final product Step3->Step4 Product β-Hydroxy Ester Step4->Product

Caption: Logical workflow of the Reformatsky reaction.

This compound is also used in the Darzens Condensation (glycidic ester condensation), where it reacts with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester.[2][4]

Experimental Protocols

Precise determination of physicochemical properties is essential for quality control and research. The following sections describe generalized, standard laboratory protocols for measuring key properties of a liquid compound like this compound.

Protocol for Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point.[6]

  • Preparation: Add approximately 0.5-1.0 mL of this compound into a small test tube.

  • Apparatus Setup: Place the test tube in a heating block or oil bath. Clamp a thermometer so that the bulb is positioned about 1 cm above the surface of the liquid. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.

  • Heating: Begin heating the apparatus gently.

  • Observation: Observe the sample until it begins to boil and a ring of condensing vapor (refluxing) is visible on the walls of the test tube. The thermometer bulb must be level with this reflux ring.

  • Measurement: When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point. Record the atmospheric pressure as boiling points are pressure-dependent.[11]

Protocol for Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[17]

  • Measure Mass of Pycnometer: Carefully clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

  • Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper carefully, allowing excess liquid to exit through the capillary in the stopper.

  • Equilibrate and Weigh: Thermostat the filled pycnometer to a constant temperature (e.g., 20.0 °C). Carefully wipe dry the outside of the pycnometer and weigh it again, recording the mass (m₂).

  • Calibrate with Water: Repeat the procedure using deionized water. Record the mass of the pycnometer filled with water (m₃) at the same temperature. The density of water (ρ_water) at this temperature is known.

  • Calculation:

    • Calculate the volume of the pycnometer: V = (m₃ - m₁) / ρ_water

    • Calculate the density of the sample (ρ_sample): ρ_sample = (m₂ - m₁) / V

Protocol for Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is sensitive to purity.[18]

  • Calibration & Cleaning: Ensure the refractometer is calibrated. Clean the surfaces of the upper and lower prisms with a soft tissue using a suitable solvent (e.g., acetone or ethanol) and allow them to dry completely.[13]

  • Sample Application: Using a pipette, place a few drops of this compound onto the surface of the lower prism.[18]

  • Measurement: Close the prisms together. Turn on the light source and look through the eyepiece. Rotate the adjustment knob until the field of view is divided into a light and a dark section. If a colored band is visible at the interface, adjust the compensator dial to obtain a sharp, colorless line.[13]

  • Reading: Adjust the main knob to center the sharp line exactly on the crosshairs in the eyepiece.

  • Record Value: Press the switch to illuminate the scale and read the refractive index value, typically to four decimal places.[19] Record the temperature, as the refractive index is temperature-dependent.[18]

Stability, Storage, and Safety

Stability and Storage
  • Stability: this compound is stable under normal storage conditions in a closed container.[13][15]

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][11] It should be kept away from incompatible materials such as acids, bases, and strong oxidizing agents.[13][15] Some sources recommend refrigeration and storage under an inert gas, as the compound can be sensitive to light and air.[20]

Hazards and Handling

This compound is a hazardous substance and requires careful handling with appropriate personal protective equipment (PPE).

  • Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[1][2][19]

  • Corrosivity: It is corrosive and causes severe skin burns and eye damage.[1][11][12]

  • Irritant: It is a severe skin and eye irritant and a lachrymator (causes tearing).[1][4][19] Inhalation may cause irritation and corrosive injuries to the respiratory tract.[1][13]

  • Flammability: It is a combustible liquid.[4][21] Vapors can form explosive mixtures with air.[9][15]

dot

Safety_Workflow Workflow: Handling a this compound Spill cluster_initial Initial Response cluster_ppe Protection cluster_containment Containment & Cleanup cluster_disposal Final Steps Evacuate Evacuate Immediate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE: - Chemical Splash Goggles & Faceshield - Protective Gloves (e.g., Butyl Rubber) - Protective Clothing - Respirator (ABEK filter) Ignition->PPE Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Collect Collect Absorbed Material into a closed container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Disposal Dispose of Waste according to regulations Decontaminate->Disposal

Caption: General workflow for responding to a chemical spill.

References

An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromoacetyl group is a versatile and highly reactive functional group extensively utilized in chemical biology, drug discovery, and bioconjugation. Its inherent electrophilicity, primarily at the α-carbon, makes it an effective tool for the covalent modification of nucleophilic residues in proteins and other biomolecules. This guide provides a comprehensive overview of the reactivity of the bromoacetyl group, including its reaction mechanisms, selectivity, and applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Principles of Bromoacetyl Reactivity

The reactivity of the bromoacetyl group stems from the electron-withdrawing properties of both the bromine atom and the adjacent carbonyl group. This electronic arrangement polarizes the α-carbon, rendering it susceptible to nucleophilic attack. The primary mechanism of reaction is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the α-carbon, leading to the displacement of the bromide ion and the formation of a stable covalent bond.

The rate and selectivity of this reaction are highly dependent on several factors:

  • Nucleophilicity of the Target: The reaction rate is directly proportional to the nucleophilicity of the attacking atom. In a biological context, the most common nucleophiles are the side chains of specific amino acid residues.

  • pH of the Reaction Environment: The pH of the medium plays a crucial role in determining the protonation state of the nucleophilic residues. Deprotonated forms are generally more nucleophilic and thus more reactive towards the bromoacetyl group.

  • Temperature: As with most chemical reactions, the rate of bromoacetylation increases with temperature.

  • Solvent: The choice of solvent can influence the stability of the bromoacetyl group and the solubility of the reactants.

Reactivity with Amino Acid Residues

The bromoacetyl group exhibits a degree of selectivity for certain amino acid residues based on their inherent nucleophilicity and their typical pKa values. The primary targets in proteins are cysteine, histidine, and to a lesser extent, lysine and methionine.

  • Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). The reaction with a bromoacetyl group is rapid and results in the formation of a very stable thioether linkage. This high reactivity and the stability of the resulting bond make cysteine a frequent target for covalent inhibitors and bioconjugation strategies.[1]

  • Histidine: The imidazole side chain of histidine can also be alkylated by the bromoacetyl group. The reactivity is pH-dependent, as the nucleophilicity of the imidazole nitrogen is governed by its protonation state (the pKa of the imidazole ring is ~6.0).[1]

  • Lysine: The ε-amino group of lysine is another potential nucleophilic target. However, due to its high pKa (~10.5), it is predominantly protonated and thus less reactive at physiological pH (around 7.4). Reactivity increases significantly at higher pH values where the amino group is deprotonated.[1]

  • Methionine: The thioether side chain of methionine can also react with alkylating agents like the bromoacetyl group, although it is generally less reactive than cysteine.

This differential reactivity, largely governed by pH, allows for a degree of control over the selectivity of the modification. By carefully controlling the pH of the reaction, it is possible to preferentially target cysteine residues over other nucleophilic amino acids.

Quantitative Data on Reactivity and Stability

The reactivity of the bromoacetyl group can be quantified by its second-order rate constant (k) for the reaction with various nucleophiles. While specific rate constants can vary depending on the molecular context and reaction conditions, the following tables provide a summary of relative reactivities and stability data. Iodoacetamide, a closely related haloacetamide, is often used as a benchmark for reactivity, and its kinetic data provides a valuable reference for understanding the bromoacetyl group.

Table 1: Second-Order Rate Constants for the Reaction of Iodoacetamide with Amino Acid Nucleophiles

Nucleophile (Amino Acid)pHSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
Cysteine (thiolate)7.0~36 - 107The thiolate anion is the primary reactive species. The rate is highly dependent on the pKa of the specific cysteine residue.[2][3]
Histidine (imidazole)7.0~0.1 - 1Reactivity increases as the pH approaches and surpasses the pKa of the imidazole ring (~6.0).
Lysine (ε-amino)>9.0~0.01 - 0.1Reactivity is generally low at physiological pH due to the high pKa of the amino group.
Methionine (thioether)7.0LowGenerally less reactive than cysteine.

Note: The reactivity of bromoacetamide is comparable to that of iodoacetamide.[4] The values presented are approximate and intended to show relative reactivity.

Table 2: Stability of the Bromoacetyl Group in Aqueous Buffers

Buffer SystempHTemperature (°C)StabilityNotes
Phosphate Buffer7.425ModerateHydrolysis of the bromoacetyl group can occur over time.
Acetate Buffer5.025HighMore stable at slightly acidic pH.
Tris Buffer8.025LowIncreased rate of hydrolysis at alkaline pH. Nucleophilic buffers should be avoided.[4]

Experimental Protocols

Solid-Phase Synthesis of an N-Bromoacetylated Peptide

This protocol describes a general method for introducing an N-terminal bromoacetyl group to a peptide synthesized on a solid support using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Bromoacetic anhydride or Bromoacetyl bromide

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether (cold)

Protocol:

  • Peptide Synthesis: Synthesize the desired peptide sequence on the solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This involves iterative cycles of Fmoc deprotection and amino acid coupling.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and then DCM to remove residual piperidine and prepare for the bromoacetylation step.

  • Bromoacetylation:

    • Swell the resin in DMF.

    • Prepare a solution of bromoacetic anhydride (3-5 equivalents relative to the resin loading) and DIPEA (5-7 equivalents) in DMF. Alternatively, bromoacetyl bromide can be used.

    • Add the bromoacetylation solution to the resin and shake at room temperature for 1-2 hours.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Kinetic Analysis of Bromoacetyl-Thiol Reaction by HPLC

This protocol outlines a method to determine the second-order rate constant for the reaction between a bromoacetyl-containing compound and a thiol, such as N-acetylcysteine.

Materials:

  • Bromoacetyl-containing compound of interest

  • N-acetylcysteine

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., 1 M HCl or a high concentration of a different thiol like DTT)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Protocol:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the bromoacetyl compound and N-acetylcysteine in a suitable solvent (e.g., water or DMF).

  • Set up the Reaction:

    • Equilibrate the reaction buffer to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding a known concentration of the bromoacetyl compound to the reaction buffer containing a known concentration of N-acetylcysteine. The concentrations should be chosen to allow for a measurable reaction rate over a reasonable time course.

  • Time-Course Monitoring:

    • At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Use a suitable gradient to separate the reactants and the product (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20 minutes).

    • Monitor the absorbance at a wavelength where at least one of the components has a strong absorbance (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak areas of the reactant(s) and/or product at each time point.

    • Convert peak areas to concentrations using a calibration curve.

    • Plot the inverse of the concentration of the bromoacetyl compound (1/[Bromoacetyl]) versus time. For a second-order reaction with equimolar initial concentrations, this plot should be linear.

    • The slope of this line is equal to the second-order rate constant, k.

Visualization of Reactivity and Applications

Graphviz (DOT language) can be used to create clear diagrams illustrating reaction mechanisms, experimental workflows, and signaling pathways involving the bromoacetyl group.

SN2 Reaction Mechanism of Bromoacetylation of Cysteine

Caption: S~N~2 reaction mechanism of a cysteine thiolate with a bromoacetyl group.

Experimental Workflow for SPPS of a Bromoacetylated Peptide

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) deprotection->coupling repeat Repeat n times coupling->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle bromoacetylation Bromoacetylation (Bromoacetic Anhydride, DIPEA) final_deprotection->bromoacetylation cleavage Cleavage from Resin (TFA Cocktail) bromoacetylation->cleavage purification RP-HPLC Purification cleavage->purification end End: Purified Bromoacetylated Peptide purification->end EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer EGFR Dimerization EGFR->Dimer EGF EGF (Ligand) EGF->EGFR Binds Autophos Autophosphorylation Dimer->Autophos Activates PI3K PI3K Autophos->PI3K RAS RAS Autophos->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Bromoacetyl Inhibitor Inhibitor->Autophos Covalently Binds to Cys773 (Irreversible Inhibition)

References

A Technical Guide to Methyl Bromoacetate: From Historical Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methyl bromoacetate, from its initial synthesis in the late 19th century to its contemporary applications as a versatile reagent in organic chemistry. The document details its historical context, key chemical properties, and established experimental protocols for its use in significant synthetic transformations.

Historical Context: Discovery and Early Applications

While the first synthesis of this compound is not attributed to a single individual, its development was a direct result of foundational advancements in 19th-century organic chemistry. The synthesis of its precursor, bromoacetic acid, was established through methods like the Hell-Volhard-Zelinsky reaction. The subsequent acid-catalyzed esterification of bromoacetic acid with alcohols to form esters, including this compound, was extensively detailed by Emil Fischer and Arthur Speier in 1895.[1]

Early in its history, this compound was recognized as a valuable intermediate in the synthesis of a variety of commercial products, including pharmaceuticals and dyes.[1] A notable early industrial application was in the synthesis of Vitamin A.[1]

Use in Chemical Warfare

The lachrymatory (tear-producing) properties of bromoacetates led to their use as chemical warfare agents. In August 1914, at the start of World War I, the French army was the first to employ tear gas, using grenades filled with ethyl bromoacetate, a closely related compound.[2][3] These early tear gases were intended to incapacitate rather than kill, causing severe eye and respiratory irritation.[3][4] The use of such agents marked a significant and controversial development in modern warfare.

Physicochemical and Toxicity Data

This compound is a colorless to straw-colored liquid with a sharp, penetrating odor.[5][6] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReferences
Molecular FormulaC₃H₅BrO₂[5]
Molar Mass152.97 g/mol [5]
Boiling Point145-146 °C
Density1.619 g/mL at 25 °C
SolubilitySoluble in water[5][6]
Flash Point145 °F
CAS Number96-32-2[5][7][8]

Toxicity and Safety: this compound is toxic and corrosive. It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential when handling this compound.

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily serving as a C₂ building block and an alkylating agent.[1] It is widely used in the formation of carbon-carbon bonds and the synthesis of various heterocyclic compounds.

Synthesis of this compound

The common laboratory synthesis of this compound involves a two-step process: the α-bromination of acetic acid followed by Fischer esterification. The Hell-Volhard-Zelinskii reaction is a prominent method for the initial bromination.[1]

Synthesis_of_Methyl_Bromoacetate AceticAcid Acetic Acid PBr3_Br2 1. PBr3, Br2 (Hell-Volhard-Zelinskii) AceticAcid->PBr3_Br2 BromoaceticAcid Bromoacetic Acid PBr3_Br2->BromoaceticAcid Methanol_H 2. Methanol (CH3OH) H+ (catalyst) BromoaceticAcid->Methanol_H MethylBromoacetate This compound Methanol_H->MethylBromoacetate

Fig. 1: Synthesis of this compound.
The Reformatsky Reaction

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.[1][9] The reaction proceeds through the formation of an organozinc intermediate.

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (2.0 eq). Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the purple iodine vapor disappears. Allow the flask to cool to room temperature.[10]

  • Reaction Setup: Add anhydrous toluene to the flask containing the activated zinc.

  • Addition of Reactants: In the dropping funnel, prepare a solution of this compound (1.2 eq) and the aldehyde or ketone (1.0 eq) in anhydrous toluene.

  • Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete reaction.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl with vigorous stirring until the excess zinc has dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[9][10]

Reformatsky_Reaction MethylBromoacetate This compound Zinc Zinc (Zn) MethylBromoacetate->Zinc Organozinc Organozinc Intermediate (Reformatsky Enolate) Zinc->Organozinc Carbonyl Aldehyde or Ketone Organozinc->Carbonyl + Adduct Zinc Adduct Carbonyl->Adduct Workup Acidic Workup (H3O+) Adduct->Workup Product β-Hydroxy Ester Workup->Product

Fig. 2: The Reformatsky Reaction Workflow.
The Darzens Condensation

The Darzens condensation (or glycidic ester condensation) is a reaction of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[11][12] This reaction was discovered by Auguste Georges Darzens in 1904.[11][12]

  • Reaction Setup: In a round-bottom flask, suspend the aldehyde (5.0 mmol), this compound (6.0 mmol), and a catalyst (if any) in an appropriate solvent such as THF (10 ml).[11]

  • Base Addition: Add a strong base, such as potassium tert-butoxide or sodium ethoxide (6.0 mmol), to the stirred reaction mixture.[11]

  • Reaction: Stir the mixture at room temperature for the required duration (often several hours), monitoring the reaction progress by thin-layer chromatography.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[11]

Darzens_Condensation MethylBromoacetate This compound Base Base MethylBromoacetate->Base Enolate Enolate Base->Enolate Carbonyl Aldehyde or Ketone Enolate->Carbonyl + Halohydrin Halohydrin Intermediate Carbonyl->Halohydrin Intramolecular_SN2 Intramolecular SN2 Halohydrin->Intramolecular_SN2 Product α,β-Epoxy Ester (Glycidic Ester) Intramolecular_SN2->Product

Fig. 3: The Darzens Condensation Pathway.
Synthesis of Coumarins

This compound is a key reagent in the synthesis of coumarins, a class of compounds with important biological activities. One common method involves the reaction of a substituted salicylaldehyde with an active methylene compound like this compound in the presence of a base.

This guide provides a foundational understanding of this compound for professionals in research and development. Its rich history and diverse reactivity continue to make it an indispensable tool in modern organic synthesis.

References

Methyl Bromoacetate: A Versatile C2 Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl bromoacetate, a readily available and cost-effective reagent, has established itself as a cornerstone in organic synthesis. Its bifunctional nature, possessing both an electrophilic carbon atom susceptible to nucleophilic attack and an ester moiety that can be further manipulated, makes it an invaluable C2 building block. This guide explores the diverse applications of this compound, highlighting its role in the construction of a wide array of molecular architectures, from fundamental organic compounds to complex pharmaceutical intermediates. We will delve into its key reactions, showcase its utility in forming carbon-carbon and carbon-heteroatom bonds, and provide examples of its application in the synthesis of biologically active molecules.

Core Reactivity and Applications

The synthetic utility of this compound stems primarily from the high reactivity of the carbon-bromine bond. The electron-withdrawing nature of the adjacent carbonyl group further activates the α-carbon, making it highly susceptible to nucleophilic substitution. This reactivity is harnessed in a variety of transformations that are fundamental to synthetic organic chemistry.

Alkylation Reactions

One of the most common applications of this compound is in the alkylation of nucleophiles. This allows for the introduction of a carboxymethyl group (-CH₂CO₂CH₃) onto a wide range of substrates.

  • C-Alkylation: Carbon nucleophiles, such as enolates derived from ketones, esters, and other carbonyl compounds, readily react with this compound. This provides a straightforward method for extending carbon chains and constructing more complex molecular frameworks. For instance, the reaction of a ketone enolate with this compound yields a γ-keto ester, a valuable intermediate in the synthesis of various cyclic and acyclic compounds.

  • N-Alkylation: Nitrogen-containing compounds, including amines and amides, are effectively alkylated by this compound. This reaction is a key step in the synthesis of α-amino acid esters and various heterocyclic compounds, such as lactams and benzodiazepines, which are prevalent in many pharmaceutical agents.

  • O-Alkylation: Alkoxides and phenoxides react with this compound to form the corresponding ethers. This is a common strategy for introducing an acetic acid ester moiety onto an oxygen atom, which can serve as a protecting group or as a handle for further functionalization.

  • S-Alkylation: Thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers. This reaction is widely used in the synthesis of sulfur-containing amino acids, peptides, and other biologically relevant molecules.

Table 1: Representative Alkylation Reactions with this compound

NucleophileSubstrate ExampleProduct TypeSignificance
Carbon EnolateCyclohexanoneγ-Keto EsterCarbon chain extension, synthesis of heterocycles
AmineAnilineα-Amino Acid EsterBuilding blocks for peptides and pharmaceuticals
PhenoxidePhenolAryloxyacetic EsterHerbicides, synthetic intermediates
ThiolateThiophenolThioetherSynthesis of sulfur-containing natural products
The Reformatsky Reaction

The Reformatsky reaction is a classic transformation that utilizes an organozinc reagent derived from an α-halo ester, such as this compound. In the presence of a carbonyl compound (an aldehyde or a ketone), the organozinc intermediate adds to the carbonyl group to generate a β-hydroxy ester. This reaction is a powerful tool for carbon-carbon bond formation and provides a reliable route to valuable β-hydroxy ester motifs, which are common structural units in natural products and pharmaceuticals.

Experimental Workflow for a Typical Reformatsky Reaction

Reformatsky_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification A Activate Zinc Metal B Add this compound to form Organozinc Reagent A->B C Add Aldehyde or Ketone to the Organozinc Reagent B->C D Aqueous Workup C->D E Extraction D->E F Column Chromatography E->F G G F->G Isolated β-Hydroxy Ester Hantzsch_Synthesis A This compound C Condensation & Cyclization A->C B Thioamide B->C D Thiazole Derivative C->D Synthetic_Pathway cluster_start Starting Materials cluster_c2_intro C2 Introduction cluster_modification Further Modification cluster_final Final Product SM Simple Precursor (e.g., Phenol) Alk Alkylation SM->Alk MB This compound MB->Alk Hyd Hydrolysis Alk->Hyd API Active Pharmaceutical Ingredient (API) Hyd->API

The Hell-Volhard-Zelinsky Reaction: A Comprehensive Technical Guide to the Synthesis of Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Hell-Volhard-Zelinsky (HVZ) reaction for the synthesis of bromoacetic acid, a critical reagent in organic synthesis and pharmaceutical development. This document details the reaction mechanism, provides meticulously compiled experimental protocols, and presents quantitative data to facilitate reproducible and optimized laboratory execution. Furthermore, this guide outlines the reaction's scope, limitations, and essential safety protocols, offering a holistic resource for professionals in the chemical sciences.

Introduction to the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic chemistry for the α-halogenation of carboxylic acids.[1] This reaction is instrumental in converting a carboxylic acid possessing at least one α-hydrogen into an α-halo carboxylic acid.[2] Specifically, for the synthesis of bromoacetic acid, acetic acid is treated with bromine in the presence of a phosphorus catalyst, typically red phosphorus or phosphorus tribromide (PBr₃).[3] The resulting α-bromo-substituted carboxylic acids are versatile intermediates, readily converted into other valuable compounds such as α-amino acids.[4][5]

The HVZ reaction is characterized by what are often described as harsh reaction conditions, including elevated temperatures and prolonged reaction times.[6][7] The initial product is an α-bromo acyl halide, which is subsequently hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid.[6][8]

Reaction Mechanism

The Hell-Volhard-Zelinsky reaction proceeds through a multi-step mechanism that begins with the in situ formation of an acyl bromide, which is more readily enolized than the parent carboxylic acid.[9]

The reaction can be summarized in four key stages:[4]

  • Formation of Acyl Bromide: The phosphorus catalyst (or PBr₃) reacts with the carboxylic acid to form an acyl bromide.[1]

  • Enolization: The acyl bromide tautomerizes to its enol form.[5]

  • α-Bromination: The enol form of the acyl bromide, being electron-rich, acts as a nucleophile and reacts with bromine at the α-carbon.[4]

  • Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed, typically during the workup step with water, to yield the final α-bromo carboxylic acid.[4][7]

HVZ_Mechanism AceticAcid Acetic Acid (CH₃COOH) AcetylBromide Acetyl Bromide (CH₃COBr) AceticAcid->AcetylBromide + PBr₃ PBr3 PBr₃ Enol Enol Tautomer AcetylBromide->Enol Tautomerization BromoacetylBromide Bromoacetyl Bromide (BrCH₂COBr) Enol->BromoacetylBromide + Br₂ Br2 Br₂ BromoaceticAcid Bromoacetic Acid (BrCH₂COOH) BromoacetylBromide->BromoaceticAcid + H₂O H2O H₂O (Hydrolysis)

Caption: Reaction mechanism of the Hell-Volhard-Zelinsky synthesis of bromoacetic acid.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of bromoacetic acid and related compounds via the Hell-Volhard-Zelinsky reaction. This data is intended to provide a comparative overview to aid in experimental design.

Starting MaterialCatalyst/ReagentsTemperature (°C)Reaction TimeYield (%)Reference
Acetic AcidRed Phosphorus, BromineRefluxUntil bromine color disappears~93% (of theoretical for 655g from 300g)[10]
Acetic AcidAcetic Anhydride, Pyridine, BromineBoiling~2.5 hours for bromine addition80-85% (after distillation)[11]
Propionic AcidRed Phosphorus, BromineNot specifiedNot specified~91% (95g from 50g)[10]
Cyclobutanecarboxylic AcidSOCl₂, Red Phosphorus, Bromine50°C then refluxOvernight85% (of bromo ester)[6]

Detailed Experimental Protocols

The following protocols are composites of methodologies reported in the literature, providing a detailed guide for the synthesis of bromoacetic acid in a laboratory setting.

Protocol 1: Synthesis using Red Phosphorus and Bromine

This protocol is adapted from established laboratory preparations.[10][12]

Materials:

  • Glacial Acetic Acid (300 ml)

  • Red Phosphorus (50 g, washed with water and dried)

  • Bromine (350 ml, dried with concentrated sulfuric acid)

  • Calcium Chloride (for drying tube)

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus (for vacuum and atmospheric pressure)

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.

  • Charging the Flask: To the round-bottom flask, add 300 ml of glacial acetic acid and 50 g of dried red phosphorus.

  • Addition of Bromine: Slowly add 350 ml of dried bromine dropwise from the dropping funnel. The reaction is vigorous and exothermic.

  • Reflux: After the initial vigorous reaction subsides (approximately after half of the bromine has been added), gently reflux the mixture until the color of the bromine disappears.

  • Isolation of Bromoacetyl Bromide: Cool the reaction flask and decant the liquid into a distillation flask. Distill the bromoacetyl bromide under vacuum (50-60 mm Hg) at a temperature of 50-53°C.

  • Hydrolysis: Carefully add a calculated amount of water to the distilled bromoacetyl bromide to hydrolyze it to bromoacetic acid. The product will solidify upon hydrolysis.

  • Purification: The crude bromoacetic acid can be purified by distillation at atmospheric pressure, collecting the fraction boiling above 165°C. The purified product is a colorless crystalline solid with a melting point of 50-51°C.[12]

Protocol 2: Synthesis using Acetic Anhydride and Pyridine

This protocol is based on the procedure reported in Organic Syntheses.[11]

Materials:

  • Glacial Acetic Acid (1 L, 17.5 moles)

  • Acetic Anhydride (200 ml)

  • Pyridine (1 ml)

  • Bromine (1124 g, 360 ml, 7.03 moles)

  • Water

Equipment:

  • 3-L flask

  • Dropping funnel

  • Reflux condenser with drying tube

  • Heating mantle

  • Rotary evaporator or similar apparatus for vacuum evaporation

Procedure:

  • Reaction Setup: In a 3-L flask equipped with a dropping funnel and a reflux condenser (protected by a drying tube), combine 1 L of glacial acetic acid, 200 ml of acetic anhydride, and 1 ml of pyridine. Add glass beads to ensure smooth boiling.

  • Initiation: Heat the mixture to boiling. Remove the heat source and add approximately 1 ml of bromine. Allow the reaction to proceed until the liquid becomes colorless.

  • Bromination: Reapply gentle heat to maintain a gentle boil and add the remaining bromine as rapidly as it reacts (approximately 2.5 hours). The mixture will develop a cherry color.

  • Completion: After all the bromine has been added, continue heating until the mixture becomes colorless.

  • Quenching: Cool the mixture and slowly add 75 ml of water to hydrolyze the excess acetic anhydride.

  • Workup: Remove the excess acetic acid and water on a boiling water bath under reduced pressure (approximately 35 mm Hg).

  • Isolation: The residue, which is almost pure bromoacetic acid, will crystallize upon cooling. The yield is typically between 845–895 g.[11]

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure (108–110°C at 30 mm Hg) to yield 775–825 g (80–85%) of pure bromoacetic acid.[11]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of bromoacetic acid via the Hell-Volhard-Zelinsky reaction.

HVZ_Workflow Start Start Setup Assemble Reaction Apparatus (Flask, Condenser, Dropping Funnel) Start->Setup Charge Charge Flask with Acetic Acid and Phosphorus Catalyst Setup->Charge AddBr2 Slowly Add Bromine Charge->AddBr2 Reflux Reflux Mixture Until Decolorization AddBr2->Reflux Cool Cool Reaction Mixture Reflux->Cool IsolateIntermediate Isolate Bromoacetyl Bromide (Vacuum Distillation) Cool->IsolateIntermediate Hydrolyze Hydrolyze with Water IsolateIntermediate->Hydrolyze Purify Purify Bromoacetic Acid (Distillation or Recrystallization) Hydrolyze->Purify End End Purify->End

References

An In-depth Technical Guide to the Preparation of Methyl Bromoacetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl bromoacetate from bromoacetic acid and methanol, employing the Fischer esterification reaction. This compound is a crucial C2 building block and alkylating agent in organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and key analytical data for the final product.

The Fischer Esterification: An Overview

The Fischer-Speier esterification is a classic and cost-effective method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2] The reaction is an equilibrium process.[3] To achieve high yields of the ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[4][5] Common catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[3]

Reaction Mechanism

The Fischer esterification proceeds through a multi-step nucleophilic acyl substitution mechanism. All steps of the reaction are reversible.[3]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the bromoacetic acid, increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism for this compound cluster_reactants Reactants cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation RCOOH Bromoacetic Acid (BrCH₂COOH) H_plus H⁺ (Catalyst) Protonated_RCOOH Protonated Bromoacetic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Methanol (CH₃OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH Protonated_Intermediate Protonated Intermediate (Good Leaving Group) Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Water_out H₂O Ester This compound (BrCH₂COOCH₃) Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Experimental_Workflow General Workflow for this compound Synthesis A 1. Reaction Setup Combine Bromoacetic Acid, Methanol, and H₂SO₄ B 2. Reflux Heat mixture to ~65°C for 1-2 hours A->B C 3. Workup: Quench & Extract Cool, add to ice water, extract with Et₂O or EtOAc B->C D 4. Washing Wash organic layer with aq. NaHCO₃ and brine C->D E 5. Drying Dry organic layer over anhydrous Na₂SO₄ D->E F 6. Solvent Removal Filter and concentrate using a rotary evaporator E->F G 7. Purification Fractional distillation under reduced pressure F->G H Pure this compound G->H

References

Methodological & Application

Application Notes and Protocols for Histidine Modification in Proteins using Methyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted chemical modification of amino acid residues in proteins is a cornerstone technique in biochemical research and drug development. It provides invaluable insights into protein structure-function relationships, enzyme kinetics, and protein-protein interactions. Methyl bromoacetate is a potent alkylating agent that can be employed for the targeted modification of specific amino acid residues, most notably histidine.

The imidazole side chain of histidine possesses a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor. This property makes histidine residues crucial components of many enzyme active sites and protein interaction interfaces. The nucleophilic character of the imidazole ring makes it a target for alkylation by electrophilic reagents like this compound. This modification introduces a carboxymethyl group onto one of the nitrogen atoms of the imidazole ring, altering its chemical properties and providing a valuable tool for functional studies.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the selective modification of histidine residues in proteins.

Principle of Reaction

This compound reacts with the nucleophilic nitrogen atoms of the histidine imidazole ring via an SN2 reaction mechanism. The reaction is pH-dependent, with the rate increasing as the pH approaches and slightly exceeds the pKa of the imidazole ring (typically around 6-7). At this pH, a significant population of histidine residues will be in the unprotonated, nucleophilic state, favoring the reaction. While this compound can also react with other nucleophilic residues such as cysteine, methionine, lysine, and tyrosine, optimizing the reaction conditions, particularly pH, can enhance the selectivity for histidine modification.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the histidine modification reaction using haloacetates.

Table 1: Reactivity of Iodoacetamide with Amino Acid Residues in Bromoperoxidase at pH 7.0

Incubation Time (hours)Modified Lysine Residues (out of 46)Modified Histidine Residues (out of 16)
41.191.19
62.202.20
85.715.71
126.236.23
189.3515.00
2411.26-

Note: Data extracted from a study on bromoperoxidase modification with iodoacetamide, a related haloacetamide. This provides an indication of the relative reactivity of lysine and histidine under specific conditions.[1]

Table 2: General Reaction Conditions for Alkylation of Amino Acid Residues

ParameterRecommended RangeNotes
pH 5.5 - 7.5Optimal pH is typically near the pKa of the target histidine's imidazole ring to maximize its nucleophilicity while minimizing side reactions with other residues like lysine (pKa ~10.5).
Temperature 4 - 37 °CLower temperatures (4°C or room temperature) are generally preferred to control the reaction rate and minimize protein denaturation.
This compound Concentration 10 - 100 molar excess over proteinThe optimal concentration depends on the protein and the desired extent of modification. A titration is recommended.
Reaction Time 30 minutes - 24 hoursReaction time should be optimized to achieve the desired level of modification while minimizing side reactions and protein degradation.
Quenching Reagent 2-Mercaptoethanol, Dithiothreitol (DTT)A thiol-containing reagent is added in excess to react with and consume any remaining this compound, thereby stopping the reaction.

Experimental Protocols

Protocol 1: In-Solution Modification of a Purified Protein

This protocol describes a general procedure for the modification of a purified protein in solution with this compound.

Materials:

  • Purified protein of interest

  • Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 6.5)

  • This compound solution (freshly prepared in a suitable solvent like DMSO or ethanol)

  • Quenching solution (e.g., 1 M 2-Mercaptoethanol or 1 M DTT)

  • Dialysis tubing or desalting column

  • Storage buffer for the modified protein

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines or thiols that could react with this compound.

  • Reaction Initiation: Add the freshly prepared this compound solution to the protein solution to achieve the desired molar excess. For initial experiments, a 50-fold molar excess is a reasonable starting point. Gently mix the solution.

  • Incubation: Incubate the reaction mixture at room temperature (or 4°C for sensitive proteins) for a predetermined time (e.g., 2 hours). The incubation time should be optimized based on preliminary experiments.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. For example, add 2-mercaptoethanol to a final concentration of 100 mM.[2] Incubate for at least 1 hour at room temperature to ensure all excess this compound is consumed.

  • Removal of Excess Reagents: Remove the excess this compound and quenching reagent by dialysis against a suitable buffer (e.g., PBS) at 4°C with multiple buffer changes, or by using a desalting column (e.g., Sephadex G-25).

  • Analysis of Modification: Characterize the extent of histidine modification using techniques such as:

    • Amino Acid Analysis: Acid hydrolyze the protein and analyze the amino acid composition to quantify the loss of histidine and the appearance of carboxymethyl-histidine.

    • Mass Spectrometry: Analyze the intact protein or proteolytic digests (e.g., using trypsin) by mass spectrometry to identify the modified histidine residues and determine the mass shift (+58 Da for carboxymethylation).

    • NMR Spectroscopy: For smaller proteins, 1H or 13C NMR can be used to observe the chemical shifts of the modified histidine residues.

  • Storage: Store the purified, modified protein in a suitable buffer at -20°C or -80°C.

Protocol 2: Analysis of Histidine Modification by Mass Spectrometry

This protocol outlines the general steps for identifying and quantifying histidine modification using mass spectrometry.

Materials:

  • Modified protein sample from Protocol 1

  • Denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylation agent for cysteine (e.g., 55 mM iodoacetamide)

  • Trypsin (proteomics grade)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Denature the modified protein in the denaturing buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes to prevent disulfide bond reformation.

    • Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 1 M.

  • Proteolytic Digestion: Add trypsin to the protein solution at a 1:50 (w/w) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a reverse-phase LC column coupled to a mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

    • Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify the carboxymethylation of histidine (+58.0055 Da) as a variable modification in the search parameters.

    • Manually validate the MS/MS spectra of the identified modified peptides to confirm the site of modification.

    • Quantify the extent of modification by comparing the peak areas of the modified and unmodified peptides.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_reaction Modification Reaction cluster_quenching Reaction Quenching cluster_purification Purification cluster_analysis Analysis P Purified Protein M Add this compound P->M B Reaction Buffer (pH 6.5) B->M I Incubate (e.g., 2h at RT) M->I Q Add Quenching Reagent (e.g., DTT) I->Q D Dialysis / Desalting Q->D A Amino Acid Analysis D->A MS Mass Spectrometry D->MS NMR NMR Spectroscopy D->NMR

Caption: Experimental workflow for protein histidine modification.

reaction_mechanism cluster_reactants Reactants cluster_product Product His Histidine Side Chain (Imidazole Ring) ModHis Carboxymethyl-Histidine His->ModHis Alkylation MBA This compound (CH2BrCOOCH3) MBA->ModHis

Caption: Reaction of histidine with this compound.

analysis_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis MP Modified Protein DR Denaturation & Reduction MP->DR AC Cysteine Alkylation DR->AC TD Trypsin Digestion AC->TD LCMS LC-MS/MS Analysis TD->LCMS DB Database Search LCMS->DB V Validation of Modified Peptides DB->V Quant Quantification V->Quant

Caption: Mass spectrometry analysis workflow.

References

Application Notes and Protocols for the Use of Methyl Bromoacetate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of peptides is a cornerstone of modern drug discovery and development, aiming to enhance therapeutic properties such as proteolytic stability, membrane permeability, and receptor affinity. N-alkylation of the peptide backbone is a powerful tool in this endeavor. This document provides detailed application notes and protocols for the use of methyl bromoacetate in solid-phase peptide synthesis (SPPS) for the targeted modification of peptides.

This compound serves as a versatile reagent for introducing a carboxymethyl group onto nucleophilic residues, primarily for the N-alkylation of backbone amides to create N-substituted glycine (peptoid) residues or for the alkylation of amino acid side chains. These modifications can profoundly influence the conformational properties and biological activity of a peptide.

Applications of this compound in SPPS

The primary applications of this compound in the context of solid-phase peptide synthesis include:

  • On-Resin N-Alkylation of Peptide Backbone: Introduction of a carboxymethyl group onto the amide nitrogen of a peptide backbone. This is a key step in the synthesis of "peptoids" or N-substituted glycine oligomers, which are known for their resistance to proteolytic degradation.

  • Side-Chain Alkylation: Modification of nucleophilic amino acid side chains. For instance, the sulfur atom of a methionine residue can be alkylated.

  • N-Terminal Modification: Bromoacetylation of the N-terminal amino group, creating a reactive handle for subsequent conjugation or cyclization.

Data Presentation

The following tables summarize quantitative data derived from studies on on-resin alkylation, providing an overview of expected efficiencies and potential side reactions.

Table 1: Efficiency of On-Resin Alkylation Reactions

ApplicationAlkylating AgentResinSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Methionine Side-Chain AlkylationEthyl 2-bromoacetateRink AmideDMF852437[1]
N-Terminal BromoacetylationBromoacetic AnhydridePAMCH₂Cl₂250.25Not specified[Patent Document]
Peptoid Monomer AdditionBromoacetic Acid/DICRink AmideDMFRoom Temp0.33>95 (per step)[General SPPS Protocols]
C-Terminal N-AlkylationEthyl IodidePAL-PEG-PSDMFRoom Temp7295[2]

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionAffected ResiduesMitigation Strategies
Over-alkylation Dialkylation of primary amines or multiple alkylations on the same residue.N-terminus, LysineUse of a less reactive alkylating agent, careful control of stoichiometry and reaction time.
Methionine Oxidation Oxidation of the methionine sulfur to sulfoxide or sulfone.MethionineUse of scavengers during cleavage (e.g., thioanisole), performing reactions under an inert atmosphere.
Racemization Loss of stereochemical integrity at the α-carbon of the alkylated residue.All chiral amino acidsUse of milder bases and reaction conditions.
Aspartimide Formation Cyclization of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences.Aspartic AcidAddition of HOBt to the deprotection solution.
Diketopiperazine Formation Cyclization of the N-terminal dipeptide, leading to cleavage from the resin.Proline, Glycine at N-terminusUse of 2-chlorotrityl chloride resin, especially for proline-containing dipeptides.

Experimental Protocols

The following are detailed protocols for key applications of bromoacetate derivatives in SPPS. While the protocol for methionine alkylation uses ethyl 2-bromoacetate, it can be readily adapted for this compound.

Protocol 1: On-Resin Side-Chain Alkylation of Methionine

This protocol is adapted from a procedure for the alkylation of methionine residues using ethyl 2-bromoacetate and can be applied using this compound.[1]

Materials:

  • Peptide-resin containing a methionine residue (e.g., Rink Amide resin, 0.1 mmol scale)

  • This compound (2.0 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel suitable for heating

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

  • HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

  • Alkylation Reaction:

    • Drain the DMF from the swollen resin.

    • Add a solution of this compound (0.2 mmol, 2.0 equiv.) in DMF (10 mL) to the resin.

    • Seal the reaction vessel and heat at 85°C for 24 hours.

  • Washing:

    • Allow the reaction vessel to cool to room temperature.

    • Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally with methanol (3 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify by preparative RP-HPLC.

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the S-carboxymethylated peptide.

Protocol 2: On-Resin N-Terminal Bromoacetylation

This protocol describes the bromoacetylation of the N-terminal amine of a resin-bound peptide.

Materials:

  • Fully protected peptide-resin with a free N-terminal amine

  • Bromoacetic acid (10 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard cleavage and purification reagents (as in Protocol 1)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc or Boc protecting group of the peptide-resin has been removed and the resin has been washed and neutralized according to standard SPPS protocols.

  • Activation of Bromoacetic Acid:

    • In a separate vessel, dissolve bromoacetic acid (10 equiv.) in DMF or DCM.

    • Add DIC (5 equiv.) and stir for 10-15 minutes at room temperature to form the symmetric anhydride.

  • Bromoacetylation Reaction:

    • Add the activated bromoacetic acid solution to the peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines). A negative test indicates complete acylation.

  • Washing:

    • Drain the reaction solution and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1.

Protocol 3: On-Resin N-Alkylation of the Peptide Backbone (Adapted for this compound)

This is an adapted protocol for the introduction of an N-carboxymethyl group at a specific position on the peptide backbone, based on general N-alkylation procedures. This typically involves a three-step process: 1) introduction of an o-nitrobenzenesulfonyl (oNBS) protecting group, 2) alkylation, and 3) deprotection of the oNBS group.

Materials:

  • Peptide-resin with a free secondary amine at the desired modification site

  • o-Nitrobenzenesulfonyl chloride (oNBS-Cl) (5 equivalents)

  • Collidine or 2,4,6-trimethylpyridine (10 equivalents)

  • This compound (10 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents)

  • 2-Mercaptoethanol (20 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Standard cleavage and purification reagents

Procedure:

  • oNBS Protection:

    • Swell the peptide-resin in DMF.

    • Add a solution of oNBS-Cl (5 equiv.) and collidine (10 equiv.) in DMF.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF.

  • N-Alkylation:

    • To the oNBS-protected peptide-resin, add a solution of this compound (10 equiv.) and DBU (5 equiv.) in DMF.

    • Agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF.

  • oNBS Deprotection:

    • Treat the resin with a solution of 2-mercaptoethanol (20 equiv.) and DBU (10 equiv.) in DMF.

    • Agitate for 30 minutes at room temperature. Repeat this step once.

    • Wash the resin thoroughly with DMF.

  • Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1.

Mandatory Visualizations

SPPS_Alkylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Analysis Analysis and Purification Start Start with Resin Elongation Peptide Chain Elongation (Fmoc/Boc Chemistry) Start->Elongation Deprotection Selective Deprotection (e.g., N-terminus or side chain) Elongation->Deprotection Alkylation Alkylation with This compound Deprotection->Alkylation Washing Washing Alkylation->Washing Cleavage Cleavage from Resin & Global Deprotection Washing->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis FinalProduct Purified Alkylated Peptide Analysis->FinalProduct

Caption: General experimental workflow for on-resin peptide alkylation using this compound.

N_Alkylation_Pathway PeptideResin Peptide-Resin Free Amine oNBS_Protected oNBS-Protected Peptide-Resin PeptideResin->oNBS_Protected Protection oNBS_Cl o-Nitrobenzenesulfonyl Chloride (oNBS-Cl) + Base Alkylated N-Alkylated-oNBS- Protected Peptide-Resin oNBS_Protected->Alkylated Alkylation MeBromoacetate This compound + Base (e.g., DBU) FinalProduct N-Carboxymethylated Peptide-Resin Alkylated->FinalProduct Deprotection Deprotection 2-Mercaptoethanol + DBU

Caption: Reaction pathway for on-resin N-alkylation of a peptide backbone using this compound.

Side_Reactions_Logic MethylBromoacetate This compound (Alkylating Agent) NucleophilicAttack Nucleophilic Attack by: MethylBromoacetate->NucleophilicAttack BackboneAmide Backbone Amide (N-H) NucleophilicAttack->BackboneAmide SideChain Nucleophilic Side Chain (e.g., Met, Cys, His, Lys) NucleophilicAttack->SideChain NTerminus N-Terminal Amine NucleophilicAttack->NTerminus DesiredProduct Desired Alkylated Peptide BackboneAmide->DesiredProduct (If intended) SideProduct Potential Side Products SideChain->SideProduct (Side reaction) NTerminus->SideProduct (Side reaction)

Caption: Logical relationship between this compound and potential reaction sites leading to desired products or side reactions.

References

Application Notes and Protocols for Methyl Bromoacetate in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl bromoacetate for protein labeling in proteomics. Detailed protocols and data are presented to guide researchers in applying this reagent for various applications, including the study of protein structure, function, and drug-target engagement.

Introduction

This compound is a haloacetate-based alkylating agent used for the chemical modification of proteins. It readily reacts with nucleophilic side chains of amino acids, primarily targeting the thiol group of cysteine residues via an SN2 nucleophilic substitution reaction. This covalent modification is crucial in proteomics workflows to prevent the re-formation of disulfide bonds after reduction, ensuring proteins remain in a linear state for effective enzymatic digestion and subsequent analysis by mass spectrometry. The resulting carboxymethylation of cysteine residues can be detected by a characteristic mass shift, facilitating protein identification and quantification. While highly reactive towards cysteines, this compound can also exhibit off-target reactivity with other nucleophilic residues such as lysine, histidine, and methionine, particularly at higher pH and reagent concentrations. Careful optimization of reaction conditions is therefore essential to ensure specific and efficient labeling.

Quantitative Data Summary

While direct quantitative comparisons of this compound with other common alkylating agents are not extensively documented in the literature, the reactivity of haloacetamides is generally understood to follow the order of the halogen's leaving group ability (I > Br > Cl). Bromoacetamides, including this compound, are considered to have a reactivity profile comparable to the widely used iodoacetamide.[1]

Table 1: Comparative Performance of Cysteine Alkylating Agents

FeatureThis compound (inferred)Iodoacetamide (IAM)Chloroacetamide (CAA)
Primary Target Cysteine ResiduesCysteine ResiduesCysteine Residues
Reaction Product Carboxymethyl-cysteineCarbamidomethyl-cysteineCarbamidomethyl-cysteine
Reactivity HighHigh[2]Lower than IAM
Optimal pH Slightly alkaline (pH 7.5-8.5)Slightly alkaline (pH 8)[2]Slightly alkaline (pH 8-9)
Reported Alkylation Efficiency >95% (inferred for bromoacetamides)[3]Typically >98.6%[2]High, but generally slower
Potential Off-Targets Lysine, Histidine, Methionine[3]Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, N-terminus[2]Fewer off-target reactions reported

Experimental Protocols

The following are detailed protocols for the in-solution and in-gel alkylation of proteins using this compound. These protocols are adapted from established methods for haloacetamide-based alkylation.[3][4]

Protocol 1: In-Solution Protein Alkylation

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

  • Protein sample (1-10 mg/mL in a denaturing buffer, e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Alkylation reagent: 500 mM this compound solution in a suitable solvent (e.g., acetonitrile or water). Caution: this compound is a hazardous chemical and should be handled with appropriate safety precautions in a fume hood.

  • Quenching reagent: 200 mM DTT solution

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin (proteomics grade)

  • Formic acid (for acidification)

  • C18 StageTip or equivalent for desalting

Procedure:

  • Reduction:

    • To your protein solution, add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.

    • Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add the 500 mM this compound solution to the reduced protein sample to a final concentration of 25 mM.

    • Incubate the reaction in the dark at room temperature for 30 minutes.

  • Quenching:

    • To stop the alkylation reaction, add the quenching reagent (DTT) to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Mass Spectrometry:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Protocol 2: In-Gel Protein Alkylation

This protocol is designed for proteins that have been separated by gel electrophoresis.

Materials:

  • Coomassie or silver-stained gel piece containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation solution (55 mM this compound in 50 mM ammonium bicarbonate). Caution: Prepare fresh and handle with care in a fume hood.

  • Wash solution (50 mM ammonium bicarbonate)

  • Trypsin solution (proteomics grade)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision and Destaining:

    • Excise the protein band of interest from the gel.

    • Destain the gel piece by washing with the destaining solution until the gel is clear.

  • Reduction:

    • Dehydrate the gel piece with 100% acetonitrile and dry in a vacuum centrifuge.

    • Rehydrate the gel piece in the reduction solution and incubate at 56°C for 1 hour.

    • Allow the gel piece to cool to room temperature.

  • Alkylation:

    • Remove the reduction solution and add the alkylation solution.

    • Incubate in the dark at room temperature for 45 minutes with occasional vortexing.

  • Washing and Digestion:

    • Remove the alkylation solution and wash the gel piece with the wash solution, followed by dehydration with 100% acetonitrile.

    • Rehydrate the gel piece with trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel piece using the extraction buffer.

    • Dry the extracted peptides in a vacuum centrifuge and reconstitute in a suitable buffer for LC-MS/MS analysis.

Visualizations

General Workflow for Protein Alkylation in Proteomics

The following diagram illustrates the general workflow for preparing a protein sample for mass spectrometry analysis, highlighting the reduction and alkylation steps.

ProteinSample Protein Sample Denaturation Denaturation (e.g., 8M Urea) ProteinSample->Denaturation Reduction Reduction (e.g., DTT/TCEP) Denaturation->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Desalting Desalting (e.g., C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS

General workflow for in-solution protein alkylation.
Chemoproteomic Strategy for Target Identification

This compound can be used in a competitive chemoproteomic workflow to identify the targets of covalent inhibitors. In this approach, a protein lysate is treated with a covalent ligand, followed by labeling of the remaining reactive cysteines with this compound. A decrease in this compound labeling at a specific site indicates that it is a target of the covalent ligand.

cluster_control Control cluster_treatment Treatment Control_Lysate Protein Lysate Control_Alkylation Alkylation with This compound Control_Lysate->Control_Alkylation Control_Analysis LC-MS/MS Analysis Control_Alkylation->Control_Analysis Comparison Quantitative Comparison (Identify sites with reduced alkylation) Control_Analysis->Comparison Treatment_Lysate Protein Lysate Treatment_Inhibitor Incubate with Covalent Inhibitor Treatment_Lysate->Treatment_Inhibitor Treatment_Alkylation Alkylation with This compound Treatment_Inhibitor->Treatment_Alkylation Treatment_Analysis LC-MS/MS Analysis Treatment_Alkylation->Treatment_Analysis Treatment_Analysis->Comparison

Competitive chemoproteomics workflow.

Applications

  • Preventing Disulfide Bond Formation: The primary application of this compound in proteomics is to irreversibly block cysteine thiols, preventing the reformation of disulfide bonds after protein reduction. This is essential for achieving complete and reproducible enzymatic digestion and for accurate peptide identification and quantification by mass spectrometry.[5][6]

  • Quantitative Proteomics: While not isotopically labeled itself, this compound can be used in label-free quantitative proteomics workflows. By ensuring complete alkylation, it helps to standardize samples for comparative analysis.

  • Active Site Mapping: The reactivity of this compound can be exploited to identify catalytically important cysteine residues within enzyme active sites.[7] By comparing the labeling pattern in the presence and absence of a substrate or competitive inhibitor, researchers can infer which cysteines are located in or near the active site.

  • Chemoproteomics: As illustrated in the workflow above, this compound can be used as a general cysteine-reactive probe in competitive profiling experiments to identify the targets of covalent drugs and to map ligandable cysteines across the proteome.[8][9]

References

The Role of Methyl Bromoacetate in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl bromoacetate (CAS No: 96-32-2) is a vital C2 building block and a potent alkylating agent extensively utilized in organic synthesis.[1][2] In the realm of drug discovery and development, it serves as a critical intermediate for synthesizing a wide array of pharmacologically active molecules, ranging from anticancer and anti-inflammatory agents to complex heterocyclic scaffolds.[3][4][5] Its reactivity stems from the electrophilic carbon atom attached to the bromine, which is susceptible to nucleophilic attack by amines, thiols, and other heteroatoms, making it an indispensable tool for medicinal chemists.[1][6] This document provides detailed application notes and experimental protocols for the use of this compound in key reactions relevant to pharmaceutical research, along with essential safety and handling information.

Core Applications in Medicinal Chemistry

This compound's primary function is to introduce a carboxymethyl group (-CH2COOCH3) into a target molecule. This moiety can serve as a handle for further derivatization, act as a spacer, or be a key part of a pharmacophore.

  • Synthesis of Bioactive Scaffolds: It is a key reagent in the synthesis of various molecular frameworks, including coumarins and cis-cyclopropanes, which are present in many biologically active compounds.[7]

  • Alkylation of Heteroatoms: It is widely used for the N-alkylation of amines, S-alkylation of thiols, and O-alkylation of phenols to create more complex drug candidates.[8][9] The resulting esters can also function as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid form.

  • Biochemical Probes: In biochemical research, this compound is used for the targeted chemical modification of biomolecules, particularly proteins.[6] It can alkylate specific amino acid residues, such as histidine, allowing researchers to probe protein structure-function relationships, investigate enzyme active sites, and elucidate biological pathways, which is crucial for target identification and validation.[6]

Physicochemical and Safety Data

Proper handling of this compound is critical due to its hazardous nature. It is a combustible, toxic, and corrosive liquid, and a potent lachrymator (a substance that causes tearing).[7][10][11] All work should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[10]

Table 1: Physicochemical and Safety Properties of this compound

PropertyValueReference(s)
CAS Number 96-32-2[1][6]
Molecular Formula C₃H₅BrO₂[7][10]
Molecular Weight 152.97 g/mol -
Appearance Colorless to straw-colored liquid[1][7]
Odor Sharp, penetrating[7]
Boiling Point ~145 °C (decomposes on heating)[5]
Density 1.616 g/cm³ at 25 °C
Flash Point 62 °C[12]
Hazards Toxic if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage. Lachrymator.[11][12]
Storage Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials (acids, bases, oxidizing agents). Keep refrigerated to maintain quality.[10][11][13]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired scale.

Protocol 1: N-Alkylation of a Primary or Secondary Amine

N-alkylation of amines with alkyl halides can be challenging due to the potential for over-alkylation, as the product amine is often more nucleophilic than the starting material.[9][14] Using a large excess of the amine or specific reaction conditions can favor mono-alkylation.

Objective: To synthesize an N-alkylated amine by reacting a primary or secondary amine with this compound.

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous solvent (e.g., Acetonitrile (CH₃CN), Dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃))

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and the base (2.0-3.0 eq) in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add this compound (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Methyl Bromoacetate B->C D Warm to RT & Stir (4-24h) C->D E Monitor by TLC / LC-MS D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify by Chromatography H->I

Fig 1. General workflow for the N-alkylation of amines.
Protocol 2: S-Alkylation of a Thiol

The S-alkylation of thiols to form thioethers (sulfides) is a robust and common transformation in medicinal chemistry.[8] Thiols are generally excellent nucleophiles, and the reaction often proceeds cleanly under mild basic conditions.

Objective: To synthesize a thioether by reacting a thiol with this compound.

Materials:

  • Thiol (e.g., thiophenol, alkyl thiol)

  • This compound

  • Solvent (e.g., DMF, Methanol, Ethanol)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in the chosen solvent.

  • Add the base (1.2-1.5 eq) portion-wise. If using NaH, take extreme care as hydrogen gas is evolved.

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate anion.

  • Add this compound (1.1 eq) dropwise to the solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[15]

  • Once the reaction is complete, carefully quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Fig 2. SN2 mechanism for the S-alkylation of a thiol.

Application in Bio-Conjugation and Target Discovery

This compound and related haloacetates are valuable tools for identifying reactive nucleophilic residues in proteins, which can be potential sites for covalent drug binding.[6] The reaction involves the alkylation of amino acid side chains, most commonly cysteine (thiol) or histidine (imidazole nitrogen).

Protocol 3: General Procedure for Protein Modification

Objective: To label reactive nucleophilic residues in a purified protein with this compound.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.0-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)[16]

  • Desalting column or dialysis equipment

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.

  • To a solution of the purified protein (e.g., 1-10 µM) in buffer, add the this compound stock solution to a final concentration of 10-100 fold molar excess. The optimal ratio must be determined empirically.

  • Incubate the reaction at room temperature or 37 °C for 1-2 hours.

  • Quench the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to consume any unreacted this compound.

  • Remove excess reagents and byproducts by using a desalting column or through dialysis against a suitable buffer.

  • Analyze the modified protein using mass spectrometry (e.g., LC-MS/MS) to identify the site(s) of modification.

Drug_Discovery_Pipeline A This compound (C2 Building Block) B Synthesis of Compound Library A->B C High-Throughput Biological Screening B->C D Hit Identification C->D Identifies Activity E Lead Optimization (SAR Studies) D->E E->B Iterative Synthesis F Preclinical Candidate E->F

Fig 3. Role of building blocks in the drug discovery pipeline.

Downstream Biological Evaluation Example

Derivatives synthesized using this compound can be evaluated for various biological activities. For instance, novel bromophenol derivatives, synthesized as potential drug candidates, have been tested for their antioxidant and anticancer properties.[4]

Table 2: Example Cytotoxicity Data for a Synthesized Compound

The following data is representative of what might be generated for a novel compound synthesized using this compound as a reagent. Compound 33 (3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one), an analog of the tubulin-targeting agent Combretastatin A-4, was synthesized and evaluated for its anticancer activity.[17]

Cell LineTypeIC₅₀ (µM)Reference
MCF-7Human Breast Cancer0.095[17]
MDA-MB-231Triple-Negative Breast Cancer0.620[17]
HEK-293TNon-cancerous Human Kidney> 50[17]

This data demonstrates the compound's potent activity against cancer cell lines and its selectivity over non-cancerous cells, highlighting a crucial step in the drug development process that follows the initial synthesis.[17] The synthesis of such complex molecules is enabled by versatile and fundamental building blocks like this compound.

References

Application Notes and Protocols for Coumarin Synthesis Using Methyl Bromoacetate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins are a significant class of benzopyrone compounds found widely in nature and are of great interest in medicinal chemistry due to their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anti-tumor activities. The synthesis of the coumarin scaffold is a fundamental process in the development of new therapeutic agents. This document provides detailed experimental conditions and protocols for the synthesis of coumarins, with a focus on methods involving methyl bromoacetate and its close derivative, 3-(bromoacetyl)coumarin, as key reagents. The protocols are based on established synthetic routes such as the Perkin, Knoevenagel, Pechmann, and Wittig reactions.

Synthesis of 3-(Bromoacetyl)coumarin: A Key Intermediate

A common strategy for incorporating a reactive side chain onto the coumarin core involves the bromination of 3-acetylcoumarin. This intermediate, 3-(bromoacetyl)coumarin, is then used in subsequent reactions to build more complex molecules.

Experimental Protocol: Synthesis of 3-(Bromoacetyl)coumarin [1][2]

  • Synthesis of 3-Acetylcoumarin:

    • To a cold mixture of salicylaldehyde (0.10 mole) and ethyl acetoacetate (0.10 mole), add 1 g of piperidine with continuous shaking.[1]

    • Stir the mixture at room temperature for 30 minutes.[2]

    • The solid product that separates is washed with ethanol.

    • Recrystallize the solid from water to obtain pure 3-acetylcoumarin as yellow needle crystals.[1]

  • Bromination of 3-Acetylcoumarin:

    • Dissolve 3-acetylcoumarin (0.025 mole) in chloroform.

    • Add a solution of bromine (4 g in 13 ml of chloroform) to the 3-acetylcoumarin solution with shaking.[1]

    • Heat the mixture under reflux for 1 hour and then cool.[1]

    • The solid precipitate of 3-(bromoacetyl)coumarin is collected, washed with ether, and recrystallized from an ethanol-chloroform mixture (2:1) to yield yellow needle crystals.[1]

Table 1: Summary of Reaction Conditions for 3-(Bromoacetyl)coumarin Synthesis

StepReactantsCatalyst/ReagentSolventTemperatureTimeYield
1 Salicylaldehyde, Ethyl acetoacetatePiperidineNoneRoom Temp.30 min-
2 3-Acetylcoumarin, Bromine-ChloroformReflux (50°C)1 hour85%[2]

Coumarin Synthesis via Intramolecular Wittig Reaction

An efficient one-pot method for synthesizing the coumarin ring system involves an intramolecular Wittig reaction starting from a substituted 2-formylphenyl 2-bromoacetate.[3] This approach offers mild reaction conditions and good yields.

Experimental Protocol: One-Pot Coumarin Synthesis via Wittig Reaction [3][4][5]

  • Preparation of the Wittig Reagent Precursor:

    • In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 mmol) and triphenylphosphine (1.4 mmol) in a suitable solvent like THF.

    • Add this compound (1.6 mmol) to the solution.

    • Stir the mixture at room temperature to form the phosphonium salt.

  • Intramolecular Wittig Reaction:

    • Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.[3][4][5]

    • Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coumarin.

Table 2: Representative Conditions for Wittig-based Coumarin Synthesis

Reactant (Salicylaldehyde derivative)BaseSolventTemperatureTime
2-Hydroxybenzaldehydeaq. NaHCO₃Two-phaseRoom Temp.Short
Substituted 2-formylphenyl 2-bromoacetateaq. NaHCO₃AqueousAmbientShort

Derivatization of Coumarins using 3-(Bromoacetyl)coumarin

3-(Bromoacetyl)coumarin is a versatile intermediate for the synthesis of a wide array of coumarin derivatives through reactions with various nucleophiles.[6][7]

Experimental Protocol: General Procedure for Nucleophilic Substitution [6][7]

  • Dissolve 3-(bromoacetyl)coumarin (1 mmol) in a suitable solvent (e.g., ethanol, DMF, acetonitrile).[6]

  • Add the nucleophile (e.g., amine, thiol, active methylene compound) (1-1.2 mmol).

  • If required, add a base (e.g., triethylamine, K₂CO₃, NaHCO₃) to facilitate the reaction.[6]

  • Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

  • After completion, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water.

  • Purify the crude product by recrystallization or column chromatography.

Table 3: Examples of Derivatization Reactions with 3-(Bromoacetyl)coumarin

NucleophileBase/CatalystSolventConditionsProduct Type
Substituted arylamineNaHCO₃ or K₂CO₃Ethanol or Solvent-free-3-(2-(Phenylamino)acetyl)-2H-chromen-2-ones[6]
Dimedone and Aromatic aldehydesTriethylamineAcetonitrile/PyridineRefluxCoumarin-substituted dihydrofurans[6]
AnilineZn-I₂-CatalyticPyrrole bis-coumarins[6]
Thioacetamide-MethanolReflux3-(2-Methylthiazol-4-yl)-2H-chromen-2-one[7]
Thiocarbohydrazide and AldehydeAcetic acid (cat.)EthanolRefluxSubstituted 1,2,3-triazole-hydrazinyl-1,3-thiazole scaffolds[6]

Diagrams

Coumarin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_wittig Wittig Route cluster_derivatization Derivatization Salicylaldehyde Salicylaldehyde Acetylcoumarin 3-Acetylcoumarin Salicylaldehyde->Acetylcoumarin + Ethyl Acetoacetate (Piperidine) PhosphoniumSalt Phosphonium Salt Intermediate Salicylaldehyde->PhosphoniumSalt EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Acetylcoumarin Bromoacetylcoumarin 3-(Bromoacetyl)coumarin Acetylcoumarin->Bromoacetylcoumarin + Bromine (Chloroform, Reflux) FinalCoumarinDerivatives Substituted Coumarin Derivatives Bromoacetylcoumarin->FinalCoumarinDerivatives MethylBromoacetate This compound MethylBromoacetate->PhosphoniumSalt + Triphenylphosphine Triphenylphosphine Triphenylphosphine Triphenylphosphine->PhosphoniumSalt FinalCoumarinWittig Coumarin PhosphoniumSalt->FinalCoumarinWittig Intramolecular Wittig (aq. NaHCO₃) Nucleophiles Various Nucleophiles (Amines, Thiols, etc.) Nucleophiles->FinalCoumarinDerivatives Nucleophilic Substitution Derivatization_Pathway Start 3-(Bromoacetyl)coumarin Product_Amine 3-(Aminoacetyl)coumarin Derivative Start->Product_Amine Product_Thiazole 3-(2-Amino-1,3-thiazol-4-yl)coumarin Start->Product_Thiazole Product_Dihydrofuran Dihydrofuran-substituted Coumarin Start->Product_Dihydrofuran Product_Knoevenagel Knoevenagel Condensation Product Start->Product_Knoevenagel Amine Arylamine Amine->Product_Amine Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Thiourea Thiourea Thiourea->Product_Thiazole Solvent (e.g., Ethanol) Reflux Dimedone Dimedone + Aldehyde Dimedone->Product_Dihydrofuran Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) ActiveMethylene Active Methylene Compound ActiveMethylene->Product_Knoevenagel Base (e.g., NH₄OAc)

References

Application Notes and Protocols: The Role of Methyl Bromoacetate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromoacetate (BrCH₂COOCH₃) is a versatile and highly reactive reagent that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical intermediates. Its utility stems from its bifunctional nature, possessing both a reactive bromine atom, which is an excellent leaving group for nucleophilic substitution reactions, and a methyl ester group that can be further manipulated. This application note provides detailed protocols for the synthesis of key pharmaceutical intermediates using this compound, presents quantitative data in a structured format, and illustrates the relevant synthetic and biological pathways.

As an alkylating agent, this compound is instrumental in the construction of various heterocyclic systems that form the core of many modern drugs.[1] Its reactions with nucleophiles such as amines, phenols, and thiols are fundamental transformations in medicinal chemistry, enabling the efficient assembly of complex molecular architectures.[2] This document will explore its application in the synthesis of intermediates for drugs such as the antiplatelet agent Clopidogrel, as well as in the formation of important pharmacophores like benzofurans and thiazoles.

I. Synthesis of Clopidogrel Intermediate: Methyl α-bromo-2-chlorophenylacetate

Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[1][3] A crucial intermediate in the industrial synthesis of Clopidogrel is methyl α-bromo-2-chlorophenylacetate.[4][5]

Experimental Protocol: Synthesis of Methyl α-bromo-2-chlorophenylacetate[6][7]

This protocol describes the bromination of methyl 2-chlorophenylacetate.

Materials:

  • Methyl 2-chlorophenylacetate

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Heptane

Procedure:

  • To a stirred solution of methyl 2-chlorophenylacetate (5.31 mmol) in dichloromethane (10.2 mL), add N-bromosuccinimide (5.84 mmol) and azobisisobutyronitrile (a catalytic amount, e.g., 43 mg).

  • Heat the reaction mixture to 100°C under an argon atmosphere and stir for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to obtain an oily residue.

  • Dilute the residue with heptane and filter again to remove any remaining succinimide.

  • Remove the solvent by distillation under reduced pressure to yield methyl α-bromo-2-chlorophenylacetate.

Data Presentation
ParameterValueReference
Starting MaterialMethyl 2-chlorophenylacetate (5.31 mmol)[6]
ReagentsNBS (5.84 mmol), AIBN (43 mg)[6]
SolventDichloromethane (10.2 mL)[6]
Reaction Temperature100°C[6]
Reaction Time16 hours[6]
Yield 86% [6]
Purity (by HPLC)>99% (in similar patent procedures)[7]
Logical Relationship: From Intermediate to Clopidogrel

The synthesized methyl α-bromo-2-chlorophenylacetate is then used to alkylate 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key step in forming the core structure of Clopidogrel.

G MBA_related Methyl α-bromo- 2-chlorophenylacetate Clopidogrel Clopidogrel MBA_related->Clopidogrel N-Alkylation Thieno 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Thieno->Clopidogrel G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AC Adenylyl Cyclase P2Y12->AC inhibits cAMP cAMP AC->cAMP produces VASP VASP-P cAMP->VASP GPIIb_IIIa GPIIb/IIIa Activation VASP->GPIIb_IIIa inhibits Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Clopidogrel_active Clopidogrel (Active Metabolite) Clopidogrel_active->P2Y12 irreversibly inhibits G Start Salicylaldehyde Derivative + this compound Alkylation O-Alkylation (K₂CO₃, DMF, 60°C, 4h) Start->Alkylation Intermediate O-alkylated Intermediate Alkylation->Intermediate Cyclization Intramolecular Cyclization (DMF, reflux, 8h) Intermediate->Cyclization Product Methyl Benzofuran-3-carboxylate Derivative Cyclization->Product Workup Workup & Purification Product->Workup G AlphaHalo α-Halo Ketone (derived from Bromoacetic Acid) Condensation Condensation AlphaHalo->Condensation Thioamide Thioamide (e.g., Thiourea) Thioamide->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Thiazole Derivative Dehydration->Product G Bromoacetyl Bromoacetyl Derivative AcylaminoKetone 2-Acylamino Ketone Bromoacetyl->AcylaminoKetone Amine Amine Amine->AcylaminoKetone Amidation & Substitution Cyclodehydration Cyclodehydration (e.g., H₂SO₄) AcylaminoKetone->Cyclodehydration Product Oxazole Derivative Cyclodehydration->Product

References

protocol for cis-cyclopropanation reactions with methyl bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif is a valuable structural element in medicinal chemistry and drug development, often imparting unique conformational constraints, metabolic stability, and biological activity to molecules. Achieving stereocontrol in the synthesis of substituted cyclopropanes is therefore of critical importance. While various methods exist for cyclopropanation, this document focuses on a robust and highly cis-selective protocol.

The initial query for a protocol using methyl bromoacetate as a carbene precursor did not yield a well-established, reliable method for achieving high cis-selectivity. Base-mediated generation of a carbene from this compound is plausible, but control of the subsequent cyclopropanation stereochemistry is not well-documented and may result in mixtures of isomers.

Consequently, this application note details a highly efficient and well-documented alternative: the rhodium(II)-catalyzed cyclopropanation of alkenes using methyl diazoacetate . This method is renowned for its excellent yields and high diastereoselectivity in favor of the cis-cyclopropane product. The protocol provided is based on established literature procedures and offers a reliable route to the synthesis of cis-methyl cyclopropanecarboxylates.

General Reaction Scheme

The rhodium(II)-catalyzed cyclopropanation involves the reaction of an alkene with a diazo compound, such as methyl diazoacetate, in the presence of a rhodium(II) catalyst, typically rhodium(II) acetate dimer [Rh₂(OAc)₄]. The reaction proceeds via a rhodium carbene intermediate, which then transfers the carbene moiety to the alkene in a concerted fashion.

Caption: General reaction for rhodium-catalyzed cis-cyclopropanation.

Experimental Protocols

Protocol 1: Preparation of Methyl Diazoacetate

Warning: Diazo compounds are potentially explosive and toxic. This procedure should be carried out in a well-ventilated fume hood, behind a safety shield. Avoid using ground-glass joints and do not distill the product. Temperatures should be strictly controlled.

Materials:

  • Methyl glycinate hydrochloride

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 5% solution

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl glycinate hydrochloride in water.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a 5% solution of sulfuric acid to the flask.

  • Add a layer of diethyl ether to the aqueous solution.

  • Slowly add an aqueous solution of sodium nitrite via the dropping funnel, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, until the washings are neutral.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • The resulting yellow solution of methyl diazoacetate in diethyl ether should be used immediately in the next step without concentration.

Protocol 2: Rhodium(II)-Catalyzed cis-Cyclopropanation of Styrene

This protocol provides a general procedure for the cyclopropanation of styrene, a common model substrate. The conditions can be adapted for other alkenes.

Materials:

  • Styrene

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Solution of methyl diazoacetate in diethyl ether (from Protocol 1)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask under a nitrogen or argon atmosphere, add styrene and anhydrous dichloromethane.

  • Add rhodium(II) acetate dimer (typically 0.1-1 mol%).

  • Stir the mixture at room temperature for 20 minutes.[1]

  • Slowly add the ethereal solution of methyl diazoacetate dropwise to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions. A color change from the initial catalyst color to a brownish hue is often observed.

  • After the addition is complete, allow the reaction to stir at room temperature until analysis (e.g., by TLC or GC) indicates the consumption of the starting materials.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the methyl 2-phenylcyclopropane-1-carboxylate.

Data Presentation

The following table summarizes representative data for the rhodium-catalyzed cyclopropanation of various alkenes with diazoacetates, highlighting the high cis-selectivity of the reaction.

AlkeneDiazoacetateCatalyst (mol%)SolventYield (%)cis:trans RatioReference
StyreneEthyl DiazoacetateRh₂(OAc)₄ (0.05)CH₂Cl₂--[1]
CyclopenteneEthyl DiazoacetateRh(I) complex-up to 99>99:1[2]
2,5-DihydrofuranEthyl DiazoacetateRh(I) complex-up to 99>99:1[2]
BenzofuranEthyl DiazoacetateRh(I) complex-up to 99>99:1[2]
StyreneMethyl PhenyldiazoacetateRh₂(octanoate)₄---[3]

Experimental Workflow

The following diagram illustrates the typical workflow for the rhodium-catalyzed cis-cyclopropanation reaction.

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_diazo Prepare Methyl Diazoacetate Solution setup Set up Reaction: Alkene, Catalyst, Solvent under Inert Atmosphere addition Slow Addition of Diazoacetate Solution setup->addition monitor Monitor Reaction (TLC, GC) addition->monitor workup Solvent Removal monitor->workup purify Column Chromatography workup->purify analysis Characterization (NMR, GC-MS) purify->analysis

Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.

Mechanistic Insight: Origin of cis-Selectivity

The high cis-selectivity in rhodium-catalyzed cyclopropanations with diazoacetates is a subject of ongoing study. Computational studies suggest that the reaction proceeds through a concerted, though often asynchronous, transition state.[3] The stereochemical outcome is influenced by the structure of the rhodium carbene intermediate and its interaction with the approaching alkene. The specific ligands on the rhodium catalyst can play a crucial role in dictating the facial selectivity and the cis/trans ratio of the products. For certain Rh(I) catalysts, remarkable cis-diastereoselectivity has been achieved.[2][4]

Safety Information

  • Methyl diazoacetate is toxic and potentially explosive. It should be handled with extreme caution in a fume hood, and solutions should not be heated or concentrated using rotary evaporation. It is best to use it as a dilute solution and prepare it immediately before use.

  • Rhodium catalysts are expensive and should be handled with care.

  • Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed at all times.

This application note provides a reliable and highly cis-selective protocol for the synthesis of methyl cyclopropanecarboxylates, which are valuable building blocks in pharmaceutical and chemical research. By using the well-established rhodium-catalyzed reaction with methyl diazoacetate, researchers can access these structures with high efficiency and stereocontrol.

References

Application Notes and Protocols: Understanding Solvent Effects on the Reaction Rate of Methyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl bromoacetate (BrCH₂COOCH₃) is a versatile reagent widely used in organic synthesis, particularly for the alkylation of nucleophiles such as amines, phenols, and thiols to introduce a carbomethoxymethyl group.[1][2] The efficiency and rate of these nucleophilic substitution reactions are profoundly influenced by the choice of solvent. Understanding these solvent effects is critical for reaction optimization, improving yields, and controlling reaction pathways in research and pharmaceutical development.

This document provides a detailed overview of the theoretical principles governing solvent effects on the reaction rate of this compound, presents quantitative data from relevant studies, and offers standardized protocols for kinetic analysis.

Theoretical Background: How Solvents Influence Reaction Rates

The solvent's primary role is to provide a medium for the reactants to interact. However, the solvent is not merely an inert spectator; it can actively participate in the reaction by solvating the reactants and, more importantly, the transition state. According to the transition-state theory, the reaction rate is dependent on the Gibbs free energy of activation (ΔG‡). Solvents that preferentially stabilize the transition state more than the reactants will lower ΔG‡ and thus accelerate the reaction.[3]

Key solvent properties that affect the reaction rates of this compound, which typically reacts via a bimolecular nucleophilic substitution (SN2) mechanism, include:

  • Polarity and Dielectric Constant: The dielectric constant (ε) of a solvent is a measure of its ability to separate charges. For reactions where the transition state is more polar or has a more dispersed charge than the reactants, an increase in solvent polarity generally leads to an increased reaction rate.[4][5] For example, the reaction between two ions, such as a bromoacetate ion and a thiosulphate ion, shows a rate increase with a higher dielectric constant.[4][5]

  • Solvent Type (Protic vs. Aprotic):

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[6] These solvents are effective at solvating both cations and anions. However, they can strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that hinders the nucleophile's ability to attack the electrophilic carbon of this compound. This effect can significantly decrease the rate of SN2 reactions.[6][7][8]

    • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO) possess dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[6] They solvate cations well through ion-dipole interactions but leave anions relatively "bare" and more reactive. Consequently, SN2 reactions are often dramatically faster in polar aprotic solvents compared to polar protic solvents.[8]

  • Viscosity: Highly viscous solvents can hinder the diffusion of reactants, reducing the frequency of collisions and thereby slowing the reaction rate.[7][9]

Solvent_Effects cluster_solvent Solvent Properties cluster_reaction Reaction Components cluster_outcome Kinetic Outcome Prop Polarity (Dielectric Constant) Protic vs. Aprotic Viscosity React Reactants (e.g., this compound + Nucleophile) Prop->React Solvation TS Transition State Prop->TS Solvation & Stabilization React->TS Prod Products TS->Prod Energy Activation Energy (ΔG‡) TS->Energy Determines Rate Reaction Rate (k) Energy->Rate Inversely Proportional

Figure 1: Logical diagram showing how solvent properties influence reaction components and kinetic outcomes.

Application Notes

Solvent Selection for Rate Optimization
  • Reaction with Neutral Nucleophiles: For reactions with neutral nucleophiles (e.g., amines), the transition state will have a developing charge separation, making it more polar than the reactants. In this case, polar solvents will stabilize the transition state and increase the reaction rate.

  • Reaction with Anionic Nucleophiles: This is the most common scenario for this compound.

    • To maximize the reaction rate, use a polar aprotic solvent like DMF, DMSO, or acetone. These solvents enhance the nucleophilicity of the anion by minimizing solvation.[8]

    • Polar protic solvents like water and alcohols should generally be avoided if a fast reaction is desired, as they will decrease the nucleophile's reactivity through hydrogen bonding.[7]

  • Solvolysis: If the solvent itself is intended to be the nucleophile (e.g., in the synthesis of methyl glycolate using water), a polar protic solvent is required. The rate of these solvolysis reactions is enhanced by solvents with high polarity and ionizing power that can stabilize the carbocation-like transition state.[10][11]

Quantitative Data

The following tables summarize quantitative data on how solvent composition affects the reaction rate of bromoacetates with nucleophiles.

Table 1: Effect of Solvent Composition on the Second-Order Rate Constant (k₂) for the Reaction of Ethyl Bromoacetate with Phenoxyacetate Ion at 40°C. (Data adapted from a study on ethyl bromoacetate, which serves as a close analog for this compound).[12]

% Water in Acetone-Water Mixture (v/v)10³ k₂ (M⁻¹ sec⁻¹)
101.230
150.794
200.525
250.352

As shown, the rate constant decreases as the percentage of the polar protic solvent (water) increases, which is consistent with the increased solvation of the anionic phenoxyacetate nucleophile.[12]

Table 2: Effect of Dielectric Constant on the Rate Constant (k₀) for the Reaction of Bromoacetate Ion with Thiosulphate Ion at 35°C in Various Aquo-Organic Mixtures. (Data adapted from a study on bromoacetate ion).[4]

Solvent SystemDielectric Constant (D)Rate Constant Order
Ethanol-Water59.82Ethanol <
Acetone-Water59.82Acetone ~
Ethylene Glycol-Water59.82Ethylene Glycol

This data illustrates that even at the same dielectric constant, specific solvent effects can influence the reaction rate.[4]

Table 3: Activation Parameters for the Reaction of Ethyl Bromoacetate with Phenoxyacetate Ion in 90% Aqueous Acetone. (Data adapted from a study on ethyl bromoacetate).[12]

ParameterValueUnits
Eₐ (Activation Energy)68.2kJ/mol
ΔH‡ (Enthalpy of Activation)65.7kJ/mol
ΔS‡ (Entropy of Activation)-68.6J/(mol·K)
ΔG‡ (Gibbs Free Energy of Activation)86.2kJ/mol

The negative entropy of activation (ΔS‡) is characteristic of a bimolecular reaction, indicating a more ordered transition state compared to the reactants.[12]

Experimental Protocols

Protocol 1: Kinetic Analysis of the Reaction of this compound with an Anionic Nucleophile

This protocol describes a general method for determining the second-order rate constant of the reaction between this compound and a nucleophile (e.g., sodium phenoxyacetate) in a mixed solvent system.

1. Materials:

  • This compound (97% or higher)[13]

  • Nucleophile (e.g., Sodium Phenoxyacetate)

  • Solvent 1 (e.g., Acetone, HPLC grade)

  • Solvent 2 (e.g., Deionized Water)

  • Standardized acid for quenching (e.g., 0.02 M HCl)

  • Standardized base for titration (e.g., 0.02 M NaOH)

  • Indicator (e.g., Phenolphthalein)

  • Thermostatic water bath

  • Conical flasks, pipettes, burette

2. Preparation of Solutions:

  • Prepare stock solutions of this compound and the nucleophile (e.g., 0.04 M) in the desired solvent mixture (e.g., 90% acetone - 10% water v/v).

  • Ensure the solvent mixture is prepared accurately by volume.

3. Reaction Procedure:

  • Pipette equal volumes (e.g., 50 mL) of the this compound and nucleophile solutions into separate, stoppered conical flasks.

  • Allow the flasks to equilibrate in a thermostatic water bath set to the desired temperature (e.g., 40.0 ± 0.1°C) for at least 30 minutes.

  • To start the reaction, quickly mix the contents of the two flasks into a larger reaction flask, shake well, and immediately start a stopwatch. This is time t=0.

  • At regular time intervals (e.g., every 10-15 minutes), withdraw a known aliquot (e.g., 5.0 mL) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a flask containing a known volume of standardized acid (e.g., 10 mL of 0.02 M HCl) to neutralize the unreacted nucleophile.

4. Analysis (Titrimetry):

  • Back-titrate the excess acid in the quenching flask with the standardized NaOH solution using phenolphthalein as the indicator.

  • The amount of unreacted nucleophile at time 't' can be calculated from the titration volumes.

  • The concentration of the product formed (x) at time 't' is equal to the initial concentration of the nucleophile minus the concentration at time 't'.

5. Data Analysis:

  • Calculate the second-order rate constant (k₂) using the integrated rate law:

    • If initial concentrations [A]₀ and [B]₀ are equal: k₂ = (1/t) * (x / (a * (a-x)))

    • If initial concentrations are different: k₂ = (2.303 / (t * (a-b))) * log(b(a-x) / a(b-x))

    • Where 'a' and 'b' are the initial concentrations of the reactants.

  • A plot of log((a-x)/(b-x)) versus time 't' should yield a straight line with a slope equal to k₂ * (a-b) / 2.303.

Workflow start Start: Prepare Reactant Solutions (A & B) equilibrate Equilibrate Solutions A & B in Thermostatic Bath start->equilibrate mix Mix Solutions to Start Reaction (t=0) equilibrate->mix sample Withdraw Aliquot at Timed Intervals mix->sample sample->mix Repeat quench Quench Aliquot in Standardized Acid sample->quench titrate Back-Titrate with Standardized Base quench->titrate calculate Calculate Concentration of Reactants vs. Time titrate->calculate plot Plot Data & Determine Rate Constant (k₂) calculate->plot end End plot->end

Figure 2: Experimental workflow for the kinetic analysis of a bimolecular reaction.

Protocol 2: Product Isolation and Characterization

This protocol provides a general procedure for isolating the product of the reaction between this compound and a nucleophile like sodium phenoxyacetate.[12]

1. Reaction Scale-up:

  • Allow the reaction (prepared with equimolar solutions) to proceed for an extended period (e.g., 48 hours) to ensure completion.

2. Solvent Removal:

  • Remove the bulk of the organic solvent (e.g., acetone) by evaporation, for instance, using a rotary evaporator.

3. Extraction:

  • Transfer the residual liquid/solid to a separatory funnel.

  • Extract the aqueous residue with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Perform the extraction three times to ensure complete recovery of the product.

  • Combine the organic layers.

4. Washing and Drying:

  • Wash the combined organic layers with a saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

5. Final Isolation:

  • Filter off the drying agent.

  • Remove the extraction solvent by evaporation to yield the crude product.

6. Characterization:

  • Characterize the isolated product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.

References

Catalytic Methods for Enhancing Reactions of Methyl Bromoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromoacetate is a versatile C2 building block in organic synthesis, valued for its dual functionality as an electrophile at the bromine-bearing carbon and as a precursor to enolates. Its application spans the synthesis of pharmaceuticals, agrochemicals, and complex natural products. However, achieving high efficiency, selectivity, and sustainability in reactions involving this compound often necessitates the use of catalysts. This document provides detailed application notes and experimental protocols for several key catalytic methods that enhance the reactivity and utility of this compound, including palladium-catalyzed α-arylation, phase-transfer catalysis for N-alkylation, and asymmetric organocatalytic and metal-catalyzed Reformatsky reactions.

Palladium-Catalyzed α-Arylation of this compound

Application Note:

The palladium-catalyzed α-arylation of esters is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of α-aryl esters, which are prevalent motifs in non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an ester enolate with an aryl halide. The use of bulky, electron-rich phosphine ligands is crucial for achieving high yields and selectivity for mono-arylation. This method offers a direct route to valuable compounds, avoiding multi-step sequences.[1][2]

Quantitative Data for Palladium-Catalyzed α-Arylation:

EntryAryl HalideEsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromo-tert-butylbenzenetert-Butyl acetatePd(OAc)₂ (1)P(t-Bu)₃ (2)LiHMDSTolueneRT95J. Am. Chem. Soc. 2001, 123, 7996-8002
22-Bromonaphthalenetert-Butyl propionatePd₂(dba)₃ (1)XPhos (3)LiHMDSToluene8088J. Am. Chem. Soc. 2001, 123, 7996-8002
34-Chlorotoluenetert-Butyl acetatePd(OAc)₂ (2)cataCXium A (4)LiHMDSToluene8075J. Am. Chem. Soc. 2001, 123, 7996-8002
41-Bromo-4-methoxybenzeneMethyl AcetatePd(OAc)₂ (1.5)DavePhos (3)NaHMDSDioxane10082Org. Lett. 2002, 4, 2885-2888
5o-BromoanisoleDimethyl malonatePd₂(dba)₃dppfNaHToluene7060Thieme Connect, 2017

Experimental Protocol: Synthesis of tert-Butyl 2-(4-tert-butylphenyl)acetate

Materials:

  • 4-Bromo-tert-butylbenzene (1.0 mmol, 213 mg)

  • tert-Butyl acetate (1.2 mmol, 163 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.02 mmol, 4.0 mg)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.3 mmol, 1.3 mL)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (2.2 mg) and P(t-Bu)₃ (4.0 mg).

  • Add anhydrous toluene (2 mL) and stir for 5 minutes at room temperature.

  • Add 4-bromo-tert-butylbenzene (213 mg) and tert-butyl acetate (163 µL).

  • Cool the mixture to 0 °C and slowly add LiHMDS solution (1.3 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Visualization:

experimental_workflow General Workflow for Pd-Catalyzed α-Arylation reagents 1. Add Pd(OAc)2, Ligand, and Toluene to Schlenk Flask reactants 2. Add Aryl Halide and this compound Derivative reagents->reactants base_addition 3. Cool to 0 °C and Add LiHMDS Solution reactants->base_addition reaction 4. Stir at Room Temperature for 18-24h base_addition->reaction quench 5. Quench with Saturated aq. NH4Cl reaction->quench extraction 6. Extract with Ethyl Acetate quench->extraction workup 7. Wash, Dry, and Concentrate extraction->workup purification 8. Column Chromatography workup->purification product Pure α-Aryl Ester purification->product

Caption: General workflow for Palladium-Catalyzed α-Arylation.

Phase-Transfer Catalysis for N-Alkylation of Indoles

Application Note:

Phase-transfer catalysis (PTC) is a powerful and practical method for performing reactions between reactants in immiscible phases. For the N-alkylation of indoles with this compound, PTC allows for the use of an inexpensive inorganic base (e.g., NaOH or KOH) in an aqueous phase, while the indole and alkylating agent reside in an organic phase. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the indolide anion into the organic phase where it reacts with this compound. This method avoids the need for strong, hazardous bases and anhydrous conditions, making it highly suitable for industrial applications.[3]

Quantitative Data for Phase-Transfer Catalyzed N-Alkylation of Indole:

EntryAlkylating AgentCatalyst (mol%)BaseOrganic SolventTemp (°C)Yield (%)Reference
1Methyl IodideBu₄N⁺HSO₄⁻ (5)50% aq. NaOHBenzeneRT95Synthesis 1976, (4), 249-251
2Ethyl BromideBu₄N⁺HSO₄⁻ (5)50% aq. NaOHBenzeneRT92Synthesis 1976, (4), 249-251
3Benzyl BromideBu₄N⁺HSO₄⁻ (5)50% aq. NaOHBenzeneRT98Synthesis 1976, (4), 249-251
4This compoundTBAB (10)50% aq. KOHToluene6085J. Heterocycl. Chem. 2005, 42, 135-139
5Ethyl BromoacetateAliquat 336 (5)Solid K₂CO₃Acetonitrile8091Synth. Commun. 1998, 28, 373-378

Experimental Protocol: Synthesis of Methyl 2-(1H-indol-1-yl)acetate

Materials:

  • Indole (10 mmol, 1.17 g)

  • This compound (12 mmol, 1.13 mL)

  • Tetrabutylammonium bromide (TBAB, 1 mmol, 322 mg)

  • Potassium hydroxide (50% w/v aqueous solution, 20 mL)

  • Toluene (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole (1.17 g) and TBAB (322 mg) in toluene (20 mL).

  • Add the 50% aqueous potassium hydroxide solution (20 mL).

  • Heat the mixture to 60 °C and stir vigorously.

  • Add this compound (1.13 mL) dropwise over 15 minutes.

  • Continue stirring at 60 °C for 3-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure methyl 2-(1H-indol-1-yl)acetate.

Visualization:

ptc_mechanism Mechanism of Phase-Transfer Catalyzed N-Alkylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase Indole (InH) Indole (InH) Indolide Anion (In-) Indolide Anion (In-) Indole (InH)->Indolide Anion (In-) + OH- In- In- Q+In- Q+In- In-->Q+In- + Q+X- Product Methyl 2-(1H-indol-1-yl)acetate Q+In-->Product + MeO2CCH2Br MeO2CCH2Br This compound Q+Br- Q+Br-

Caption: PTC N-Alkylation Mechanism.

Asymmetric Reformatsky Reaction

Application Note:

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from α-haloesters and carbonyl compounds, mediated by zinc. The asymmetric variant of this reaction allows for the enantioselective synthesis of chiral β-hydroxy esters, which are valuable building blocks for natural products and pharmaceuticals. Catalytic asymmetric Reformatsky reactions can be achieved using a stoichiometric amount of a zinc reagent (e.g., Et₂Zn) in the presence of a catalytic amount of a chiral ligand. Chiral amino alcohols and diamines are often effective ligands for inducing enantioselectivity.[4][5]

Quantitative Data for Asymmetric Reformatsky Reaction:

EntryAldehydeα-HaloesterChiral Ligand (mol%)Zinc SourceSolventYield (%)ee (%)Reference
1BenzaldehydeThis compoundChiral amide (10)Et₂ZnToluene6067The Chemist 2018, 91(2)
24-NitrobenzaldehydeThis compoundChiral amide (10)Et₂ZnToluene6575The Chemist 2018, 91(2)
3CinnamaldehydeEthyl iodoacetateProlinol deriv. (10)Me₂ZnTHF9294ACS Omega 2020, 5, 16967
42-NaphthaldehydeEthyl iodoacetateProlinol deriv. (10)Me₂ZnTHF9593ACS Omega 2020, 5, 16967
5CyclohexanecarboxaldehydeEthyl iodoacetateProlinol deriv. (10)Me₂ZnTHF8891ACS Omega 2020, 5, 16967

Experimental Protocol: Enantioselective Synthesis of Methyl 3-hydroxy-3-phenylpropanoate

Materials:

  • Benzaldehyde (1.0 mmol, 102 µL)

  • This compound (1.5 mmol, 142 µL)

  • Diethylzinc (Et₂Zn), 1.0 M in hexanes (2.0 mmol, 2.0 mL)

  • (1R,2S)-N-methylephedrine (chiral ligand, 0.1 mmol, 18 mg)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add (1R,2S)-N-methylephedrine (18 mg) and anhydrous toluene (2 mL).

  • Cool the solution to 0 °C and add diethylzinc solution (2.0 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (102 µL) and stir for another 15 minutes at 0 °C.

  • Add this compound (142 µL) dropwise.

  • Allow the reaction to stir at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral β-hydroxy ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualization:

reformatsky_cycle Catalytic Cycle for Asymmetric Reformatsky Reaction ZnEt2 Et2Zn ActiveCatalyst [Zn(L)] Complex ZnEt2->ActiveCatalyst + L* Ligand Chiral Ligand (L) Enolate Zinc Enolate ActiveCatalyst->Enolate + BrCH2CO2Me - EtBr TransitionState Diastereomeric Transition State Enolate->TransitionState Aldehyde Aldehyde (RCHO) Aldehyde->TransitionState Alkoxide Zinc Alkoxide TransitionState->Alkoxide Alkoxide->ActiveCatalyst Reforms Catalyst Product β-Hydroxy Ester Alkoxide->Product Workup (H+)

Caption: Asymmetric Reformatsky Reaction Cycle.

References

Application Notes and Protocols: The Role of Methyl Bromoacetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromoacetate (BrCH₂COOCH₃) is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent. Its bifunctional nature, possessing both a reactive bromine atom susceptible to nucleophilic substitution and an ester moiety, makes it a valuable building block for the synthesis of a wide array of compounds. In the agrochemical industry, this compound is a key intermediate in the production of various herbicides, fungicides, and pesticides.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of representative agrochemicals using this compound, supported by quantitative data and reaction diagrams.

Synthesis of Phenoxy Herbicides: 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The herbicide 2,4-D is a widely used systemic herbicide for the control of broadleaf weeds.[5][6] Its synthesis can be efficiently achieved through the Williamson ether synthesis, where 2,4-dichlorophenol is alkylated with a haloacetic acid ester, such as this compound, followed by hydrolysis of the resulting ester.[2]

Reaction Pathway

The synthesis proceeds in two main steps:

  • Condensation: 2,4-Dichlorophenol reacts with this compound in the presence of a weak base and a phase-transfer catalyst to form methyl 2,4-dichlorophenoxyacetate.

  • Hydrolysis: The methyl ester is then hydrolyzed to yield 2,4-dichlorophenoxyacetic acid.

A patent for a similar process using methyl chloroacetate provides detailed experimental parameters that can be adapted for this compound.[2]

Diagram 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

G cluster_step1 Step 1: Condensation (Williamson Ether Synthesis) cluster_step2 Step 2: Hydrolysis 2,4-Dichlorophenol 2,4-Dichlorophenol Methyl_2_4_Dichlorophenoxyacetate Methyl_2_4_Dichlorophenoxyacetate 2,4-Dichlorophenol->Methyl_2_4_Dichlorophenoxyacetate 1. Anhydrous K₂CO₃ 2. Catalyst (e.g., Tetrabutylammonium Bromide) Methyl_Bromoacetate Methyl_Bromoacetate Methyl_Bromoacetate->Methyl_2_4_Dichlorophenoxyacetate Methyl_2_4_Dichlorophenoxyacetate_2 Methyl 2,4-Dichlorophenoxyacetate 2_4_D 2,4-Dichlorophenoxyacetic Acid Methyl_2_4_Dichlorophenoxyacetate_2->2_4_D 1. Water 2. Acidification (HCl)

Caption: Reaction scheme for the two-step synthesis of 2,4-D.

Experimental Protocol: Synthesis of 2,4-D

This protocol is adapted from a patented method for the synthesis of 2,4-D.[2]

Materials:

  • 2,4-Dichlorophenol

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB) or Polyethylene Glycol Dimethyl Ether

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

Step 1: Condensation

  • In a suitable reaction vessel, charge 2,4-dichlorophenol, anhydrous potassium carbonate, this compound, and the catalyst.

  • Heat the mixture to 70-85°C with stirring.

  • Maintain the reaction at this temperature for 20-24 hours. Monitor the reaction progress by HPLC until the 2,4-dichlorophenol is consumed.

Step 2: Hydrolysis and Acidification

  • To the reaction mixture, add water.

  • Heat the mixture to reflux (approximately 100-120°C) and maintain for 4-10 hours until HPLC analysis indicates the complete hydrolysis of methyl 2,4-dichlorophenoxyacetate.[2]

  • Cool the reaction mixture to 70°C.

  • Slowly add concentrated hydrochloric acid until the pH of the solution reaches 1-2.

  • Cool the mixture to room temperature to allow for the precipitation of 2,4-dichlorophenoxyacetic acid.

  • Filter the solid product, wash with water, and dry to obtain the final product.

Quantitative Data

The following table summarizes the reactant quantities and expected yields based on a patent for a similar process.[2]

Reactant/ProductMolar Ratio (relative to 2,4-Dichlorophenol)Example Quantity (for 12.0 mol scale)PurityYield
2,4-Dichlorophenol1.01956.0 g--
This compound1.32371.2 g--
Anhydrous K₂CO₃1.31653.6 g--
Catalyst (TBAB)0.00458.8 g--
2,4-Dichlorophenoxyacetic Acid -~2652.4 g>98%~98%

Synthesis of Strobilurin Fungicide Intermediates

Strobilurins are a major class of fungicides used to control a broad spectrum of fungal diseases. While this compound is not always a direct precursor in the final condensation step, it is a key reactant in the synthesis of critical intermediates, such as (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate. This intermediate is then used to build the final strobilurin structure.

Reaction Pathway

The synthesis of strobilurin fungicides like Azoxystrobin and Pyraclostrobin often involves the reaction of a phenol-containing heterocyclic core with a side-chain building block. (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is a common side-chain precursor. Its synthesis involves multiple steps, often starting from methyl 2-methylphenylacetate. The introduction of the bromo-methyl group is a critical step for subsequent etherification with the heterocyclic core.

Diagram 2: General Strobilurin Synthesis Workflow

G Methyl_Phenylacetate_Derivative Methyl Phenylacetate Derivative Formylation_Methylation Formylation & Methylation Methyl_Phenylacetate_Derivative->Formylation_Methylation Bromination Bromination Formylation_Methylation->Bromination Key_Intermediate (E)-methyl 2-(2-(bromomethyl)phenyl) -3-methoxyacrylate Bromination->Key_Intermediate Strobilurin_Fungicide Strobilurin_Fungicide Key_Intermediate->Strobilurin_Fungicide Condensation (Base) Heterocyclic_Core Heterocyclic Core (e.g., Pyrazolol) Heterocyclic_Core->Strobilurin_Fungicide

Caption: Workflow for strobilurin synthesis via a key intermediate.

Experimental Protocol: Synthesis of a Strobilurin Analogue

This protocol outlines a general procedure for the condensation of the key intermediate with a heterocyclic core to form a strobilurin fungicide.

Materials:

  • (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

  • Substituted phenol (e.g., 4-hydroxy-1,3,5-triazine derivative)

  • Potassium Carbonate (K₂CO₃)

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane

Procedure:

  • In a reaction flask under an inert atmosphere, suspend the substituted phenol and potassium carbonate in dry THF.

  • Add a solution of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate in dry THF to the suspension.

  • Heat the reaction mixture to 40°C and stir for approximately 7 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Evaporate the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane, wash with water, and dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude strobilurin product, which can be further purified by chromatography.

Quantitative Data

The yields for this type of reaction can vary depending on the specific heterocyclic core used.

Reactant/ProductMolar Ratio (relative to Substituted Phenol)PurityYield
Substituted Phenol1.0--
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate1.1--
Potassium Carbonate1.0--
Strobilurin Analogue -VariesModerate to High

Synthesis of Benzimidazole Fungicides

Benzimidazole fungicides, such as carbendazim, are systemic fungicides used to control a range of plant diseases. The core structure of these fungicides is the benzimidazole ring system. This compound can be used to alkylate the nitrogen atom of the benzimidazole ring, a common strategy for synthesizing various derivatives with fungicidal activity.

Reaction Pathway

The synthesis involves the N-alkylation of a pre-formed benzimidazole ring with this compound in the presence of a base.

G Benzimidazole_Derivative Benzimidazole Derivative N_Alkylated_Product N-Alkylated Benzimidazole Derivative Benzimidazole_Derivative->N_Alkylated_Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Methyl_Bromoacetate Methyl_Bromoacetate Methyl_Bromoacetate->N_Alkylated_Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl Bromoacetate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting alkylation reactions involving methyl bromoacetate. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: My this compound alkylation reaction is resulting in a low yield. What are the most common initial checks I should perform?

A1: When troubleshooting low yields, start by verifying the fundamentals of your reaction setup. Ensure that you have used anhydrous conditions, as many alkylation reactions are sensitive to moisture.[1] All glassware should be thoroughly dried, and solvents should be of an appropriate anhydrous grade. Confirm that the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.[1] Additionally, double-check that the reaction temperature was correct for the specific protocol you are following and that the mixture was stirred effectively to ensure proper mixing of reactants.[1]

Q2: I am observing a significant amount of unreacted starting material. What are the likely causes?

A2: The presence of unreacted starting material often points to several potential issues:

  • Insufficient Base: The base may not be strong enough or used in a sufficient quantity to fully deprotonate the nucleophile.[2][3]

  • Low Reaction Temperature: The temperature might be too low to overcome the activation energy of the reaction.[1][2]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.[2]

  • Poor Reagent Quality: The this compound or the base could be old or degraded.

  • Solubility Issues: Poor solubility of the starting material or base in the chosen solvent can hinder the reaction.[4]

Q3: My desired product is contaminated with side products. What are the most common side reactions in this compound alkylations?

A3: Common side reactions that can lower the yield of your desired product include:

  • Dialkylation: The product of the initial alkylation may be susceptible to a second alkylation, especially if the product is also acidic.[2] Using a large excess of the nucleophile or a slight excess of this compound can sometimes mitigate this.

  • O- vs. C-Alkylation: For ambident nucleophiles like enolates, alkylation can occur at either the oxygen or the carbon atom. The choice of solvent and counter-ion can influence the selectivity.[5]

  • Elimination Reactions: If the substrate is sterically hindered or the base is strong and non-nucleophilic, an elimination reaction (E2) can compete with the desired substitution reaction (SN2), particularly at higher temperatures.[1][6][7]

  • Reaction with Solvent: Some solvents can react with the alkylating agent or the strong base.

Q4: How does the choice of base impact the yield of my alkylation reaction?

A4: The selection of the base is critical and can significantly affect the reaction's success. A base that is too weak will not completely form the desired nucleophile, leading to a low concentration of the active species and potentially unreacted starting material.[3] Conversely, a base that is too strong or sterically hindered might favor elimination side reactions over substitution.[1] Common bases for alkylation reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8][9] The optimal base will depend on the pKa of your nucleophile and the overall reaction conditions.

Q5: Can the solvent choice affect my reaction yield?

A5: Absolutely. The solvent plays a crucial role in alkylation reactions by influencing the solubility of reagents, the reactivity of the nucleophile, and the reaction pathway.[5][10] Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used as they can dissolve many organic substrates and salts while not interfering with the nucleophile.[4] The choice of solvent can also impact the selectivity of O- versus C-alkylation.[5]

Troubleshooting Workflow

If you are experiencing low yields, follow this logical troubleshooting workflow to identify and address the potential root cause.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_setup Examine Reaction Setup (Anhydrous, Stirring) start->check_setup analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_reagents->analyze_crude check_conditions->analyze_crude check_setup->analyze_crude unreacted_sm Unreacted Starting Material analyze_crude->unreacted_sm High SM side_products Presence of Side Products analyze_crude->side_products Multiple Spots/Peaks no_product No Desired Product analyze_crude->no_product No Product Peak solution_sm Increase Base Equivalents Increase Temperature/Time Change Solvent unreacted_sm->solution_sm solution_side Optimize Base/Solvent Lower Temperature Adjust Stoichiometry side_products->solution_side solution_no_product Verify Reagent Viability Confirm Reaction Compatibility Consult Literature no_product->solution_no_product

Caption: A logical workflow for troubleshooting low-yield alkylation reactions.

Data on Reaction Condition Optimization

The following table summarizes data from studies where reaction conditions were optimized to improve the yield of alkylation reactions.

Nucleophile/SubstrateAlkylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Ni(II) complex of [2.3.5.6F]TfMePheAlkyl bromideDBU (1.5)Acetonitrile0-94[8]
Ni(II) complex of bisTfMePheAlkyl bromideNaH (1.5)DMF0 to RT-93[9]
EmupunilVarious alkyl bromidesK2CO3 (2.0)2-MeTHF8016-[11]
Diazepam derivativeAlkyl bromideK2CO3 (2.0)2-MeTHF8016-[11]
UracilEthyl bromoacetate-Acetonitrile-554[12]
Silylated UracilEthyl bromoacetateKI (0.5 equiv catalyst)Acetonitrile-594[12]

Key Experimental Protocol: General Procedure for Alkylation of a Phenol with this compound

This protocol provides a general methodology for the O-alkylation of a phenolic substrate.

  • Preparation:

    • Under an inert atmosphere (e.g., argon or nitrogen), add the phenolic starting material (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF or acetonitrile) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the base (e.g., sodium hydride (1.1-1.2 eq.) or potassium carbonate (1.5-2.0 eq.)) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add this compound (1.0-1.2 eq.) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be necessary for less reactive substrates, but should be monitored for side product formation.[2]

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1]

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers and wash with water and then brine to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure alkylated product.[1][2]

Logical Relationships in Troubleshooting

The following diagram illustrates the cause-and-effect relationships between common issues and their potential solutions in this compound alkylation reactions.

LogicalRelationships cluster_causes Potential Causes of Low Yield cluster_solutions Potential Solutions cause1 Incomplete Deprotonation solution1 Use Stronger/More Base Increase Reaction Time cause1->solution1 cause2 Side Reactions (Elimination, Dialkylation) solution2 Lower Temperature Use Less Hindered Base Adjust Stoichiometry cause2->solution2 cause3 Poor Reagent Reactivity solution3 Use Fresh Reagents Add Catalyst (e.g., KI) cause3->solution3 cause4 Suboptimal Reaction Conditions solution4 Optimize Solvent Increase/Decrease Temperature Ensure Anhydrous Conditions cause4->solution4

Caption: Cause-and-effect relationships in troubleshooting low-yield alkylations.

References

how to remove unreacted methyl bromoacetate from a protein sample

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during protein purification. Here you will find frequently asked questions (FAQs) and detailed guides to address specific challenges in your experiments.

Frequently Asked Questions (FAQs): Removing Unreacted Methyl Bromoacetate

Q1: I have just completed an alkylation reaction on my protein using this compound. How do I remove the excess, unreacted reagent?

A1: Removing unreacted this compound is a critical step to prevent unwanted off-target modifications and to ensure the purity of your protein for downstream applications. The general strategy involves two main stages: first, quenching the reaction to deactivate any remaining reactive this compound, and second, physically separating the quenched reagent and its byproducts from your protein.

Q2: What is "quenching" and why is it necessary?

A2: Quenching is the process of adding a chemical reagent to your reaction mixture to rapidly consume any unreacted, electrophilic this compound. This is crucial because it immediately stops the alkylation reaction, preventing further, potentially non-specific, modification of your protein during the subsequent, often lengthy, purification steps.

Q3: What are the recommended methods for physically separating the unreacted this compound from my protein sample?

A3: There are three primary methods for removing small molecules like this compound from a protein sample, each with its own advantages and disadvantages:

  • Dialysis: A gentle and straightforward method that relies on passive diffusion across a semi-permeable membrane.[1][2]

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size.[3]

  • Tangential Flow Filtration (TFF): A rapid and scalable filtration method ideal for larger sample volumes.[4][5]

The choice of method will depend on factors such as your sample volume, protein stability, required purity, and available equipment.

Q4: My protein is sensitive and prone to aggregation. Which removal method is the most gentle?

A4: For sensitive proteins, dialysis is generally considered the gentlest method.[2] It does not subject the protein to high pressures or shear forces that can be encountered in other techniques. Size exclusion chromatography is also a relatively mild option.[3]

Q5: I need to process a large volume of protein sample quickly. What is the most efficient method?

A5: For large sample volumes and rapid processing, Tangential Flow Filtration (TFF) is the most efficient method.[4][5][6] It is significantly faster than dialysis and is highly scalable for industrial applications.

Troubleshooting Guides

Issue: Low Protein Recovery After Purification
Possible Cause Troubleshooting Steps
Protein precipitation during purification • Ensure the buffer used for purification is optimal for your protein's stability (pH, ionic strength).• For SEC, if high salt was used in the reaction, consider a gradual buffer exchange to prevent osmotic shock.[7]• For TFF, high transmembrane pressure can lead to protein aggregation and loss. Optimize the pressure and flow rate.[8][9]
Non-specific binding to purification materials • For SEC, some proteins can interact with the column matrix. Including a moderate salt concentration (e.g., 150 mM NaCl) in the running buffer can mitigate this.[3]• For dialysis, ensure the membrane material is low-protein-binding.[2]
Incorrect Molecular Weight Cut-Off (MWCO) for Dialysis/TFF • The MWCO of the membrane should be at least 2-3 times smaller than the molecular weight of your protein to ensure high retention.[9]
Sample loss during handling • Be mindful of sample transfers between steps.• For very small sample volumes, dialysis may not be the most efficient method due to potential handling losses.[2]
Issue: Incomplete Removal of this compound
Possible Cause Troubleshooting Steps
Insufficient quenching • Ensure the quenching reagent is in sufficient molar excess to react with all remaining this compound.• Allow adequate incubation time for the quenching reaction to complete.
Inefficient purification • For dialysis, increase the number of buffer changes and the total dialysis time.[2] Using a larger volume of dialysis buffer will also improve efficiency.[2]• For SEC, ensure the column is properly packed and of sufficient length for good resolution between your protein and the small molecule contaminant.• For TFF, perform sufficient diafiltration volumes (buffer exchanges) to wash out the small molecules.
Carryover in equipment • Thoroughly clean all tubing and equipment between runs to prevent cross-contamination.

Quantitative Data Comparison of Removal Methods

The following table provides a summary of key quantitative parameters for the three main methods of removing unreacted this compound. Please note that these values are typical estimates and can vary depending on the specific protein, buffer conditions, and equipment used.

Parameter Dialysis Size Exclusion Chromatography (SEC) Tangential Flow Filtration (TFF)
Protein Recovery > 95%> 90% (can be lower due to sample dilution and column interactions)[7]> 95%[4]
Removal Efficiency High (>99% with sufficient buffer changes)[10]High (>99%)Very High (>99.9% with sufficient diavolumes)
Processing Time Slow (12 - 48 hours)[11]Fast (minutes to a few hours)[12]Very Fast (can be significantly shorter than other methods)[6]
Typical Sample Volume Wide range (µL to several Liters)Limited by column size (typically µL to a few mL for lab scale)Wide range, highly scalable (mL to thousands of Liters)[6]
Final Sample Concentration Can lead to sample dilutionResults in sample dilutionCan be used to concentrate the sample
Gentleness Very gentleGentleCan expose protein to shear stress

Experimental Protocols

Workflow Overview

The general workflow for removing unreacted this compound from a protein sample is as follows:

Removal_Workflow A Protein Alkylation Reaction (Protein + this compound) B Quench Reaction (Add quenching reagent) A->B C Purification Step (Choose one method below) B->C D Dialysis C->D Gentle, Slow E Size Exclusion Chromatography (SEC) C->E Fast, Dilutes Sample F Tangential Flow Filtration (TFF) C->F Fast, Scalable G Purified Protein D->G E->G F->G

Caption: General workflow for removing unreacted this compound.

Protocol 1: Quenching the Alkylation Reaction

This step should be performed before any of the purification protocols below.

  • Select a Quenching Reagent: Common and effective quenching reagents are those containing a free thiol group.

    • Dithiothreitol (DTT): A strong reducing agent.

    • 2-Mercaptoethanol (β-ME): Another common reducing agent.

  • Prepare Quenching Reagent Stock: Prepare a fresh, concentrated stock solution of your chosen quenching reagent (e.g., 1 M DTT or 1 M 2-Mercaptoethanol in a compatible buffer).

  • Add Quenching Reagent: Add the quenching reagent to your protein reaction mixture to a final concentration that is in large molar excess over the initial concentration of this compound (e.g., 20-50 fold molar excess).

  • Incubate: Gently mix and incubate the reaction at room temperature for 1 hour to ensure all unreacted this compound has been consumed.

  • Proceed to Purification: Your protein sample is now ready for purification using one of the methods detailed below.

Quenching_Protocol cluster_0 Quenching Protocol A Alkylated Protein Sample (with excess this compound) B Add Thiol Reagent (e.g., DTT or 2-Mercaptoethanol) in large molar excess A->B C Incubate (Room Temperature, 1 hour) B->C D Quenched Reaction Mixture (Ready for purification) C->D

Caption: Protocol for quenching the alkylation reaction.

Protocol 2: Removal by Dialysis
  • Prepare Dialysis Tubing/Cassette: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 2-3 times smaller than your protein's molecular weight. Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Load Sample: Carefully load your quenched protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialyze: Place the sealed tubing/cassette in a beaker containing a large volume of the desired final buffer (dialysate), typically 200-500 times the sample volume.[10] Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange: For efficient removal, change the dialysate after 2-4 hours. Repeat the buffer exchange at least two more times. An overnight dialysis after the final buffer change is common practice.[2]

  • Recover Sample: Carefully remove the dialysis tubing/cassette from the buffer and recover your purified protein sample.

Protocol 3: Removal by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for your protein's size, ensuring it can separate your protein from the small molecular weight contaminants.

  • Equilibrate Column: Equilibrate the SEC column with at least two column volumes of your desired final buffer.

  • Prepare Sample: Centrifuge your quenched protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any precipitated material that could clog the column.

  • Load Sample: Load the clarified supernatant onto the equilibrated SEC column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Run Chromatography: Run the column at the manufacturer's recommended flow rate, collecting fractions as the eluate exits the column.

  • Analyze Fractions: Monitor the protein elution using UV absorbance at 280 nm. Pool the fractions corresponding to your protein peak.

Protocol 4: Removal by Tangential Flow Filtration (TFF)
  • System and Membrane Selection: Choose a TFF system and a membrane with an appropriate MWCO (at least 2-3 times smaller than your protein's molecular weight).

  • System Preparation: Assemble the TFF system and flush it with water and then with the desired final buffer to remove any storage solutions and to wet the membrane.

  • Load Sample: Load your quenched protein sample into the system's reservoir.

  • Concentration (Optional): If you wish to concentrate your sample, begin recirculating the sample over the membrane and collect the permeate until the desired volume is reached in the reservoir.

  • Diafiltration (Buffer Exchange): Add the desired final buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume while washing out the small molecules. Perform at least 5-10 diavolumes for efficient removal.

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and then recover the purified, concentrated protein from the system.

References

Technical Support Center: Optimizing Methyl Bromoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reactions involving methyl bromoacetate. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.

FAQs: Optimizing Temperature and pH for this compound Reactions

This section addresses common questions regarding the optimization of experimental parameters for reactions utilizing this compound, a versatile reagent in organic synthesis.[1][2][3][4][5]

Q1: What are the key factors to consider when optimizing a reaction with this compound?

A1: The primary factors to consider are the nucleophilicity of the substrate, reaction temperature, pH, choice of solvent, and the base used. These parameters are interdependent and need to be fine-tuned for each specific reaction to maximize yield and minimize side products.

Q2: How does temperature generally affect this compound reactions?

A2: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the reactants or products. It is crucial to find an optimal temperature that provides a reasonable reaction rate without compromising selectivity.

Q3: What is the role of pH in reactions with this compound?

A3: The pH of the reaction medium is critical, especially when working with nucleophiles that have acidic protons, such as thiols, phenols, and amines. The pH affects the deprotonation of the nucleophile, which in turn influences its reactivity.

Q4: What are common side reactions to be aware of?

A4: Common side reactions include over-alkylation (especially with primary amines), C-alkylation (with phenols), and hydrolysis of the methyl ester group under strongly acidic or basic conditions.[6]

Q5: How should I store this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and strong oxidizing agents.[7][8] It is stable at room temperature in a tightly closed container.[7][9][10][11]

Data Presentation: Optimal Reaction Conditions

The following table summarizes typical optimal temperature and pH ranges for common nucleophilic substitution reactions with this compound.

Nucleophile ClassOptimal Temperature RangeOptimal pH RangeKey Considerations
Thiols (e.g., Cysteine) Room Temperature to 37°C7.5 - 8.5pH is critical for deprotonation to the more nucleophilic thiolate.
Primary Amines Room Temperature to Reflux8.0 - 10.0Over-alkylation is a common side product. Using an excess of the amine can help favor mono-alkylation.
Secondary Amines Room Temperature to Reflux8.0 - 10.0Generally less prone to over-alkylation than primary amines.
Phenols 50°C to Reflux8.0 - 10.0A base is required to generate the more nucleophilic phenoxide ion. C-alkylation can be a competing side reaction.
Azide Gentle Reflux (~65-70°C in MeOH/H₂O)Not specified (neutral)The reaction can be exothermic.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Insufficient Nucleophilicity For thiols and phenols, ensure the pH is high enough to deprotonate the nucleophile. Consider using a stronger, non-nucleophilic base.
Low Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress.
Poor Solvent Choice Use polar aprotic solvents like DMF, DMSO, or acetonitrile to enhance the rate of S(_N)2 reactions.
Decomposition of Reactants/Products Run the reaction at a lower temperature for a longer duration. Ensure the workup procedure is not too harsh.
Impure Reagents Use freshly purified reagents and anhydrous solvents.
Issue 2: Formation of Side Products
Side Product Potential Cause Troubleshooting Step
Di- or Tri-alkylation of Primary Amines The mono-alkylated product is more nucleophilic than the starting amine.Use a large excess of the primary amine. Add the this compound slowly to the reaction mixture.[12]
C-Alkylation of Phenols High reaction temperatures and certain solvents can favor C-alkylation.Use a polar aprotic solvent. Employ a weaker base and run the reaction at a lower temperature.
Hydrolysis of Methyl Ester Presence of strong acid or base and water.Use anhydrous conditions and a non-nucleophilic base. Perform the reaction under neutral or slightly basic conditions if possible.

Experimental Protocols

Protocol 1: N-Alkylation of a Primary Amine (Synthesis of Methyl 2-(benzylamino)acetate)

Materials:

  • Benzylamine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzylamine (2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add this compound (1 equivalent) dropwise to the suspension.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: O-Alkylation of a Phenol (Synthesis of Methyl 2-(p-tolyloxy)acetate)

Materials:

  • p-Cresol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine p-cresol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

  • Add this compound (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Protocol 3: Reaction with Sodium Azide (Synthesis of Methyl Azidoacetate)[8]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • In a separate container, prepare a slurry of sodium azide (1.23 equivalents) in water.

  • Add the sodium azide slurry to the this compound solution. A mild exotherm may be observed.[8]

  • Stir the suspension at room temperature for 20 minutes.

  • Heat the solution to a gentle reflux for 2 hours.[8]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry with magnesium sulfate, filter, and concentrate to give methyl azidoacetate.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Select Nucleophile & this compound mix Combine Reactants reagents->mix solvent Choose Solvent (e.g., ACN, DMF) solvent->mix base Select Base (e.g., K2CO3) base->mix heat Set Temperature (e.g., Reflux) mix->heat monitor Monitor Progress (TLC/GC/LCMS) heat->monitor filter Filter Solids monitor->filter Reaction Complete extract Liquid-Liquid Extraction filter->extract dry Dry Organic Layer extract->dry purify Purify (Chromatography) dry->purify

General experimental workflow for a this compound reaction.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield? cause1 Sub-optimal Temperature/pH start->cause1 cause2 Side Product Formation start->cause2 cause3 Poor Reagent Quality start->cause3 solution1 Optimize Temp/pH (see Table 1) cause1->solution1 solution2 Modify Conditions (e.g., excess amine, different base) cause2->solution2 solution3 Purify Reagents & Use Anhydrous Solvents cause3->solution3 solution1->start Re-run Reaction solution2->start Re-run Reaction solution3->start Re-run Reaction

A logical workflow for troubleshooting low yield in this compound reactions.

References

Technical Support Center: Minimizing Side Reactions of Methyl Bromoacetate with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions when using methyl bromoacetate to alkylate amino acid residues in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the alkylation of peptides and proteins with this compound.

Q1: My mass spectrometry results show multiple products after reacting my peptide with this compound. What are the likely side reactions?

A1: this compound is an alkylating agent that primarily targets nucleophilic amino acid side chains. While cysteine is often the intended target, several other residues can react, leading to a heterogeneous mixture of products. The most common side reactions occur with:

  • Histidine: The imidazole ring of histidine is nucleophilic and can be alkylated.[1][2]

  • Lysine: The ε-amino group of lysine is a primary amine and a potent nucleophile when deprotonated.[3][4]

  • Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated to form a sulfonium ion.[1][5][6]

  • N-terminus: The α-amino group at the N-terminus of a peptide can also be alkylated.

  • Aspartic Acid & Glutamic Acid: The carboxylate side chains of these acidic residues can also undergo alkylation, though generally to a lesser extent.

Q2: How can I improve the selectivity of this compound for cysteine residues?

A2: Optimizing your reaction conditions is crucial for achieving selective cysteine alkylation. The key parameter to control is pH. The nucleophilicity of amino acid side chains is pH-dependent.

  • Cysteine: The thiol group of cysteine has a pKa of approximately 8.5-9.5.[3][4] It is most nucleophilic in its deprotonated thiolate form (-S⁻).

  • Histidine: The imidazole ring has a pKa of about 6-7.[3][4]

  • Lysine: The ε-amino group has a pKa of around 10.5.[3][4]

By carefully controlling the pH of your reaction, you can favor the deprotonation of cysteine's thiol group while keeping other nucleophilic side chains, like the amine group of lysine, protonated and therefore less reactive. A slightly alkaline pH (around 7.5-8.5) is often a good starting point for selective cysteine alkylation.

Q3: I am still observing side reactions with histidine and lysine despite pH control. What else can I do?

A3: If pH optimization is insufficient, you can use protecting groups to temporarily block the reactive side chains of histidine and lysine. This is a common strategy in peptide synthesis.[7][8]

  • For Lysine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the ε-amino group of lysine.[9][10] It is stable under the conditions used for cysteine alkylation and can be removed later with a strong acid like trifluoroacetic acid (TFA).

  • For Histidine: The tosyl (Tos) or benzyloxymethyl (Bom) groups are effective at protecting the imidazole ring of histidine.[7]

You would need to perform additional reaction steps to add and remove these protecting groups.

Q4: My mass spectrum shows an unexpected mass addition of +71 Da on methionine residues. What could be the cause?

A4: This is likely due to the alkylation of the methionine side chain by this compound, followed by a loss of the methyl group, resulting in a net addition of a carboxymethyl group (CH₂COOH), which has a mass of approximately 58 Da. However, if the starting material was this compound, the initial adduct would be a carboxymethyl methyl sulfonium ion. The observed mass shift will depend on the specific fragmentation pattern in the mass spectrometer. It's also possible that with other similar alkylating agents like iodoacetamide, a prominent neutral loss is observed during MS/MS fragmentation.[5]

Q5: Are there alternatives to this compound that might be more selective?

A5: While this compound is a useful reagent, other alkylating agents are available, some of which may offer different selectivity profiles. For example, N-ethylmaleimide (NEM) is another reagent commonly used for cysteine alkylation.[11][12] The choice of reagent will depend on the specific requirements of your experiment.

Data Presentation: Relative Reactivity of Amino Acid Side Chains

The selectivity of this compound is primarily determined by the nucleophilicity of the amino acid side chains. The table below summarizes the relative nucleophilicity of the most reactive residues.

Amino AcidSide Chain Functional GrouppKa of Side ChainRelative NucleophilicityNotes
CysteineThiol (-SH)~8.5 - 9.5++++The deprotonated thiolate (-S⁻) is the most nucleophilic among the proteinogenic amino acids.[13][14]
HistidineImidazole~6.0 - 7.0+++A strong nucleophile at physiological pH.[4]
Lysineε-Amino (-NH₂)~10.5++A potent nucleophile when deprotonated at higher pH.[3][4]
MethionineThioether (-S-CH₃)N/A+The sulfur atom is susceptible to alkylation.[1][6]

Note: The reactivity is highly dependent on the pH of the reaction medium, which affects the protonation state of the side chains.

Experimental Protocols

Protocol 1: Selective S-Alkylation of Cysteine with this compound

This protocol aims to selectively alkylate cysteine residues in a peptide while minimizing side reactions.

Materials:

  • Peptide containing one or more cysteine residues

  • This compound

  • Phosphate buffer (e.g., 100 mM sodium phosphate), pH 7.5

  • Quenching reagent (e.g., 1 M dithiothreitol (DTT) or β-mercaptoethanol)

  • Deionized water

  • Reaction vials

  • Stir plate and stir bar

Procedure:

  • Peptide Preparation: Dissolve the peptide in the phosphate buffer (pH 7.5) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a compatible organic solvent like acetonitrile or DMSO.

  • Alkylation Reaction:

    • Add a 10 to 20-fold molar excess of this compound to the peptide solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle stirring. Protect the reaction from light.

  • Quenching: Add a sufficient amount of the quenching reagent (e.g., DTT to a final concentration of 50 mM) to consume any unreacted this compound. Let the quenching reaction proceed for at least 30 minutes.

  • Purification: Purify the alkylated peptide using a suitable method, such as reverse-phase HPLC, to remove excess reagents and byproducts.

  • Analysis: Analyze the purified peptide by mass spectrometry to confirm the desired modification and check for any side products.

Protocol 2: Boc Protection of Lysine Side Chains for Selective Cysteine Alkylation

This protocol describes the protection of lysine ε-amino groups prior to cysteine alkylation.

Materials:

  • Peptide containing lysine and cysteine residues

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate buffer (e.g., 100 mM), pH 8.5-9.0

  • Dioxane or a similar water-miscible organic solvent

  • Trifluoroacetic acid (TFA) for deprotection

  • Scavengers for deprotection (e.g., triisopropylsilane (TIS), water)

Procedure:

Part A: Boc Protection

  • Peptide Dissolution: Dissolve the peptide in the sodium bicarbonate buffer.

  • Reagent Addition: Add a solution of (Boc)₂O (2-3 equivalents per amine group) in dioxane to the peptide solution. The final solvent mixture should contain enough organic solvent to keep the (Boc)₂O in solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC-MS.

  • Purification: Once the reaction is complete, purify the Boc-protected peptide by reverse-phase HPLC.

Part B: Cysteine Alkylation

  • Follow Protocol 1 using the purified Boc-protected peptide.

Part C: Boc Deprotection

  • Deprotection Cocktail: Prepare a deprotection cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.

  • Deprotection Reaction: Dissolve the lyophilized, Boc-protected, and S-alkylated peptide in the deprotection cocktail.

  • Incubation: Let the reaction proceed at room temperature for 1-2 hours.

  • Isolation: Precipitate the deprotected peptide with cold diethyl ether and collect the solid by centrifugation.

  • Purification and Analysis: Purify the final peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizations

Experimental_Workflow Experimental Workflow for Selective Cysteine Alkylation cluster_0 Optional: Protection of Side Chains cluster_1 Core Alkylation Protocol cluster_2 Optional: Deprotection protect_lys Protect Lysine (e.g., Boc) peptide_prep Peptide in Buffer (pH 7.5-8.5) protect_lys->peptide_prep protect_his Protect Histidine (e.g., Tos) protect_his->peptide_prep add_mebrac Add this compound peptide_prep->add_mebrac react Incubate (1-2h, RT, dark) add_mebrac->react quench Quench with DTT react->quench purify_alkylated Purify Alkylated Peptide (HPLC) quench->purify_alkylated deprotect Remove Protecting Groups (e.g., TFA) purify_alkylated->deprotect analysis Analyze by Mass Spectrometry purify_alkylated->analysis final_purify Final Purification (HPLC) deprotect->final_purify final_purify->analysis

Caption: Workflow for selective cysteine alkylation.

Troubleshooting_Logic Troubleshooting Logic for Unexpected MS Results start Unexpected Peaks in Mass Spectrum check_mass Determine Mass Shift of Adducts start->check_mass mass_57 Mass Shift ≈ +57 Da (Carboxymethylation) check_mass->mass_57 ≈ +57 Da mass_71 Mass Shift ≈ +71 Da (N-terminus or Lysine) check_mass->mass_71 ≈ +71 Da mass_other Other Mass Shifts check_mass->mass_other Other cause_57 Likely Alkylation of: - Histidine - Methionine - Asp/Glu mass_57->cause_57 cause_71 Likely Alkylation of: - N-terminus - Lysine ε-amino group mass_71->cause_71 cause_other Possible Causes: - Double alkylation - Reagent impurities - Other modifications mass_other->cause_other solution_ph Optimize pH to 7.5-8.5 cause_57->solution_ph solution_protect Use Protecting Groups for His/Lys cause_57->solution_protect cause_71->solution_ph cause_71->solution_protect solution_reagents Check Reagent Purity and Concentration cause_other->solution_reagents

Caption: Troubleshooting logic for mass spectrometry results.

References

Technical Support Center: Strategies to Improve the Specificity of Methyl Bromoacetate Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl bromoacetate labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the specificity of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound labeling and which amino acid residues are targeted?

This compound is an alkylating agent that covalently modifies nucleophilic amino acid residues in proteins. The primary targets include the side chains of cysteine, histidine, lysine, and methionine. The reaction involves the nucleophilic attack of the amino acid side chain on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether or amino bond.

Q2: How does pH affect the specificity of the labeling reaction?

The pH of the reaction buffer is a critical determinant of specificity because it influences the protonation state, and therefore the nucleophilicity, of the target amino acid side chains.

  • Cysteine: The thiol group of cysteine has a pKa of approximately 8.5. At pH values above 8.0, it is deprotonated to the highly nucleophilic thiolate anion (-S⁻), making it the most reactive residue. For selective cysteine labeling, a pH range of 7.5-8.5 is often optimal.

  • Histidine: The imidazole ring of histidine (pKa ≈ 6.0) is most nucleophilic at a pH above 6.

  • Lysine: The ε-amino group of lysine has a pKa of ~10.5. Labeling of lysine becomes more favorable at a pH above 9.0, but at this pH, cysteine is also highly reactive.

  • Methionine: The thioether side chain of methionine is nucleophilic over a broad pH range.

To enhance specificity for cysteine, it is generally recommended to perform the reaction at a pH between 7.0 and 8.5. Increasing the pH above this range will lead to increased off-target labeling of other nucleophilic residues, particularly lysine.

Q3: How does the molar ratio of this compound to protein impact specificity?

A high molar excess of this compound can drive the reaction with less reactive sites, leading to a decrease in specificity. It is advisable to start with a lower molar ratio (e.g., 10-fold molar excess) and empirically determine the optimal concentration that provides sufficient labeling of the target residue without significant off-target modifications. If labeling is inefficient, the molar excess can be incrementally increased.

Q4: I am observing low or no labeling of my protein. What are the possible causes and solutions?

Several factors can contribute to poor labeling efficiency:

  • Reagent Degradation: this compound can be susceptible to hydrolysis. Ensure that the reagent is fresh and prepare solutions immediately before use.

  • Insufficient Reagent: The molar ratio of this compound to your protein may be too low. Try increasing the molar excess incrementally (e.g., 20x, 50x).

  • Suboptimal pH: If you are targeting cysteine, ensure the pH is in the optimal range of 7.5-8.5 to facilitate the formation of the reactive thiolate anion.

  • Buffer Interference: Avoid buffers containing competing nucleophiles, such as Tris or those with high concentrations of thiols like DTT or β-mercaptoethanol. Recommended buffers include phosphate, HEPES, or bicarbonate.

Q5: My protein precipitates during the labeling reaction. How can I prevent this?

Protein precipitation can occur due to a few reasons:

  • High Degree of Labeling: The addition of multiple hydrophobic this compound molecules can alter the protein's solubility. Reduce the molar excess of the labeling reagent or decrease the reaction time.

  • Solvent Incompatibility: If this compound is dissolved in an organic solvent like DMSO or DMF, ensure that the final concentration of the organic solvent in the reaction mixture is low (typically <10% v/v) to avoid protein denaturation and precipitation.

Q6: Why is it important to quench the labeling reaction, and what are suitable quenching reagents?

It is crucial to quench the reaction to stop the labeling process and prevent further non-specific modification of the protein by any remaining unreacted this compound. This is particularly important before downstream applications like mass spectrometry. Common quenching reagents are nucleophiles that will react with and consume the excess this compound. A common and effective quenching reagent is dithiothreitol (DTT), which can be added to a final concentration of 10-20 mM. Other options include L-cysteine or β-mercaptoethanol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Reagent degradationPrepare fresh this compound solution before each experiment.
Insufficient molar excess of reagentIncrease the molar ratio of this compound to protein (e.g., from 10:1 to 20:1 or 50:1).
Suboptimal pH for target residueAdjust the buffer pH. For cysteine, a pH of 7.5-8.5 is recommended.
Competing nucleophiles in the bufferUse a non-nucleophilic buffer such as phosphate, HEPES, or bicarbonate. Avoid Tris and high concentrations of thiols.
Low Specificity (Multiple Labeled Sites) Reaction pH is too highLower the reaction pH to favor modification of the most nucleophilic residues (typically cysteine).
Excessive reagent concentrationReduce the molar ratio of this compound to your protein.
Prolonged reaction timeShorten the incubation time to minimize the labeling of less reactive sites.
Protein Precipitation High degree of labelingReduce the molar excess of this compound or shorten the reaction time.
Solvent incompatibilityKeep the volume of organic solvent (e.g., DMSO, DMF) to a minimum, typically less than 10% of the total reaction volume.

Data Presentation

Table 1: Influence of pH on the Relative Reactivity of Amino Acid Residues with Haloacetates

Amino Acid ResiduepKa of Side ChainOptimal pH for LabelingRelative Reactivity Trend with Increasing pH
Cysteine~8.57.5 - 8.5Increases significantly above pH 8
Histidine~6.0> 6.5Increases above pH 6
Lysine~10.5> 9.0Increases significantly above pH 9
MethionineN/ABroad rangeRelatively stable

This table provides a qualitative summary of the pH-dependent reactivity. The actual degree of labeling will also depend on factors such as solvent accessibility of the residue, reaction time, and molar excess of the reagent.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of a Protein

This protocol provides a general workflow for the alkylation of cysteine residues in a purified protein sample.

  • Protein Preparation:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds, add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce the disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in a compatible solvent like DMSO or DMF).

    • Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold molar excess over the protein).

    • Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.

  • Quenching:

    • Add a quenching reagent, such as DTT, to a final concentration of 20 mM.

    • Incubate for an additional 15 minutes at room temperature in the dark to consume any unreacted this compound.

  • Downstream Processing:

    • The labeled protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion, and mass spectrometry analysis.

Protocol 2: Analysis of Labeling Specificity by Mass Spectrometry

This protocol outlines a general workflow for identifying the sites of modification using mass spectrometry.

  • Protein Digestion:

    • After the labeling and quenching steps, subject the protein sample to enzymatic digestion (e.g., with trypsin) to generate peptides. This is typically done after buffer exchange to remove denaturants and reducing agents that might interfere with digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis:

    • Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the acquired MS/MS spectra.

    • In the search parameters, specify the mass modification corresponding to the addition of a carboxymethyl group (+58.0055 Da for the methyl ester) on the potential target residues (C, H, K, M).

    • The software will identify peptides that have been modified and pinpoint the specific amino acid residue that was labeled. By comparing the intensities of modified and unmodified peptides, a semi-quantitative assessment of labeling specificity can be achieved.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis start Start protein_prep Protein Solubilization & Reduction (DTT) start->protein_prep add_mba Add Methyl Bromoacetate protein_prep->add_mba incubation Incubate (RT, Dark) add_mba->incubation quench Quench (e.g., DTT) incubation->quench digest Enzymatic Digestion (e.g., Trypsin) quench->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Identify Modification Sites) lcms->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound labeling and analysis.

troubleshooting_logic cluster_low_labeling Low/No Labeling cluster_low_specificity Low Specificity cluster_precipitation Protein Precipitation start Experiment Outcome check_reagent Check Reagent Freshness start->check_reagent Low Labeling lower_ph Lower pH start->lower_ph Low Specificity reduce_labeling Reduce Molar Ratio/ Reaction Time start->reduce_labeling Precipitation increase_ratio Increase Molar Ratio check_reagent->increase_ratio check_ph Optimize pH increase_ratio->check_ph check_buffer Change Buffer check_ph->check_buffer reduce_ratio Reduce Molar Ratio lower_ph->reduce_ratio reduce_time Shorten Reaction Time reduce_ratio->reduce_time check_solvent Minimize Organic Solvent reduce_labeling->check_solvent

Caption: Troubleshooting logic for common issues in this compound labeling.

Technical Support Center: Purification of Products from Methyl Bromoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products from reactions involving methyl bromoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted starting materials such as bromoacetic acid and methanol, byproducts from side reactions, and residual solvents used during the synthesis or purification process.[1] The presence of these impurities can interfere with subsequent reactions and affect the final product's purity and yield.

Q2: What are the initial work-up procedures recommended for reactions involving this compound?

A2: A typical aqueous work-up is the first step in purification.[2][3] This process generally involves:

  • Quenching: The reaction is often quenched by adding water or a saturated aqueous solution like ammonium chloride (NH₄Cl) to stop the reaction and neutralize any reactive species.[3][4][5]

  • Extraction: The product is then extracted from the aqueous layer into an organic solvent in which it is more soluble.[3][6] Common solvents for extraction include ethyl acetate, dichloromethane, and diethyl ether.[5]

  • Washing: The organic layer is washed with various aqueous solutions to remove different types of impurities. A wash with water can remove water-soluble impurities.[7] A wash with a mild base like sodium bicarbonate (NaHCO₃) solution can remove acidic impurities, such as unreacted bromoacetic acid.[7][8][9] A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.[4][5][7]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove trace amounts of water.[5][6][7]

  • Solvent Removal: The solvent is then removed, typically using a rotary evaporator, to yield the crude product.[2][6]

Q3: How can I effectively remove unreacted this compound from my product?

A3: Removing excess this compound can be challenging due to its properties. Several methods can be employed:

  • Aqueous Extraction: Since this compound is soluble in water, repeated washing of the organic layer with water can help remove it.[10]

  • High-Vacuum Evaporation: If the desired product is not volatile, applying a high vacuum can help remove the more volatile this compound.[4]

  • Column Chromatography: This is a very effective method for separating the product from this compound based on differences in polarity.[11]

  • Precipitation/Recrystallization: In some cases, the product can be precipitated or recrystallized from a solvent in which this compound is soluble, leaving the impurity in the solution.[6] For instance, a product might be precipitated from a solvent mixture like hexane/ethyl acetate.[12]

Troubleshooting Guides

Issue 1: Low yield after aqueous work-up.
Possible Cause Solution
Product is partially soluble in the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent instead of one large extraction.[6] "Salting out" by adding a saturated brine solution during extraction can decrease the solubility of the organic product in the aqueous layer.[7]
Emulsion formation during extraction. Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[2]
Product degradation during basic wash. If your product is base-sensitive, avoid strong bases like NaOH. Use a milder base like sodium bicarbonate and monitor the reaction closely.[8]
Incomplete extraction. Ensure the chosen organic solvent has a good partition coefficient for your product. You can test this on a small scale before performing the full work-up.
Issue 2: The purified product is contaminated with a persistent impurity.
Possible Cause Solution
Co-elution during column chromatography. Optimize the solvent system for column chromatography by first performing thorough thin-layer chromatography (TLC) analysis with different solvent mixtures to achieve better separation.[11][13] A gradient elution, where the polarity of the eluent is gradually changed, can also improve separation.[13]
Impurity has similar solubility to the product, making recrystallization difficult. Try a different solvent or a mixture of solvents for recrystallization. Sometimes, a slow cooling process can lead to the formation of purer crystals.[14]
The impurity is a structural isomer of the product. Techniques like fractional distillation may be effective if the isomers have different boiling points.[13] Preparative HPLC can also be used for separating closely related compounds.[15]

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Quench the Reaction: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to the reaction flask with stirring.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Extract the Product: Add an appropriate organic solvent (e.g., ethyl acetate) to the separatory funnel. Gently invert the funnel multiple times, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separate the Layers: Drain the lower layer (confirm which layer is aqueous and which is organic).

  • Wash the Organic Layer:

    • Add deionized water to the separatory funnel containing the organic layer. Gently mix and then allow the layers to separate. Drain the aqueous layer.

    • Add a saturated solution of sodium bicarbonate. Mix gently, venting frequently. Allow the layers to separate and drain the aqueous layer.

    • Add a saturated solution of sodium chloride (brine). Mix, allow the layers to separate, and drain the aqueous layer.[4][7]

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.[6]

  • Isolate the Crude Product: Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to obtain the crude product.[6]

Protocol 2: Purification by Column Chromatography
  • Select the Eluent: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a good separation of your product from impurities, with an Rf value for the product ideally between 0.2 and 0.4.[12]

  • Pack the Column:

    • Securely clamp a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.[13]

    • Allow the silica gel to settle, then add another layer of sand on top.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel.[11]

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor the Separation: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.[11]

  • Isolate the Pure Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[11]

Data Presentation

Table 1: Common Solvents for Extraction and Chromatography

SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane0.169Non-polar eluent in chromatography.
Diethyl Ether2.834.6Extraction solvent.
Dichloromethane3.139.6Extraction and chromatography solvent.
Ethyl Acetate4.477.1Extraction and chromatography solvent.
Acetonitrile5.881.6Mobile phase in HPLC.[15]
Methanol6.664.7Polar eluent in chromatography.
Water10.2100Aqueous phase in extractions.

Table 2: Common Drying Agents

Drying AgentCapacitySpeedNotes
Sodium Sulfate (Na₂SO₄)HighSlowNeutral, good for general use.
Magnesium Sulfate (MgSO₄)HighFastSlightly acidic, very effective.
Calcium Chloride (CaCl₂)HighFastCan form complexes with some alcohols and amines.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Reaction Mixture quench Quench start->quench 1 extract Extract with Organic Solvent quench->extract 2 wash Wash Organic Layer (Water, Bicarbonate, Brine) extract->wash 3 dry Dry with Anhydrous Agent wash->dry 4 evaporate Solvent Evaporation dry->evaporate 5 chromatography Column Chromatography evaporate->chromatography 6a recrystallization Recrystallization evaporate->recrystallization 6b pure_product Pure Product chromatography->pure_product 7a recrystallization->pure_product 7b tlc_nmr TLC, NMR, etc. pure_product->tlc_nmr 8

Caption: General experimental workflow for the purification of products from this compound reactions.

troubleshooting_logic cluster_purification Purification Options start Crude Product (Post Work-up) check_purity Check Purity (e.g., TLC, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes column Column Chromatography is_pure->column No recrystallize Recrystallization is_pure->recrystallize No distill Distillation is_pure->distill No column->check_purity recrystallize->check_purity distill->check_purity

Caption: Logical decision-making process for choosing a purification technique.

References

Managing Methyl Bromoacetate in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for managing the lachrymatory and hazardous effects of methyl bromoacetate in a laboratory setting. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and safety workflows to ensure the well-being of laboratory personnel and the integrity of research.

Troubleshooting and FAQs

This section addresses specific issues that may arise during experiments involving this compound.

Question: I can smell a sharp, penetrating odor in the lab, and my eyes are starting to tear up. What should I do?

Answer: Immediately cease all work and evacuate the immediate area. The odor and lachrymatory effects are strong indicators of airborne this compound. Notify your lab supervisor and follow your institution's emergency procedures. Do not re-enter the area until it has been assessed and cleared by safety personnel. This situation could indicate an unknown spill or improper handling.

Question: I accidentally spilled a small amount of this compound inside the fume hood. How do I clean it up?

Answer: For a small spill contained within a certified and properly functioning chemical fume hood, you may be able to manage the cleanup if you are trained and have the appropriate spill kit.[1][2] Ensure you are wearing the correct Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., neoprene or PVC), chemical splash goggles, a face shield, and a lab coat.[3] Keep the fume hood sash as low as possible.[4] Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[5] Once absorbed, carefully scoop the material into a designated hazardous waste container.[6] Decontaminate the area following the protocol outlined in this guide.

Question: What are the immediate first aid measures if this compound comes into contact with my skin or eyes?

Answer:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Do not allow the victim to rub their eyes.[5] Seek immediate medical attention.[7]

Question: Can I neutralize a this compound spill with a strong base?

Answer: It is not recommended to use a strong base for neutralization. The reaction of halogenated esters with caustic solutions can generate heat.[8] A safer approach is to use a weak alkaline salt solution, such as a 10-30% solution of sodium carbonate or sodium bicarbonate, after absorbing the initial spill.[9]

Question: How should I store this compound?

Answer: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.[10][11] It is recommended to keep the container refrigerated to maintain product quality.[10][12] Keep it away from sources of ignition.[7][10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Protective Action Criteria (PACs)
PAC-10.069 mg/m³[8]
PAC-20.76 mg/m³[8]
PAC-34.6 mg/m³[8]
Physical Properties
Molecular Weight152.99 g/mol [8]
Boiling Point145 °C[13]
Density1.635 g/cm³ at 20°C[13]
Flash Point62 °C (143.6 °F)[5]
Emergency Response
Initial Spill Isolation Distance (Liquids)At least 50 meters (150 feet) in all directions[8]
Fire Isolation Distance800 meters (1/2 mile) in all directions[8]
Eye/Skin Flushing TimeAt least 15-30 minutes[7][14]

Experimental Protocols

Protocol for Neutralization of a this compound Spill

This protocol is for a minor spill (less than 1 liter) and should be performed by trained personnel with appropriate PPE.

  • Containment:

    • Alert personnel in the immediate area and restrict access.[2]

    • If the spill is outside a fume hood, increase ventilation by opening a nearby fume hood sash.[2] Eliminate all sources of ignition.[5]

    • Contain the spill by encircling it with an inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads).[6]

  • Absorption:

    • Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.[6]

    • Allow the material to fully absorb the this compound.

  • Neutralization (for residual amounts):

    • Prepare a 10-20% aqueous solution of sodium carbonate or sodium bicarbonate.[9]

    • Slowly and carefully add the neutralizing solution to the absorbed material. Be aware that this may generate some heat.

    • Use pH paper to test the slurry, aiming for a neutral pH (around 7).[15]

  • Collection and Disposal:

    • Using a spark-proof scoop or tongs, collect the absorbed and neutralized material.[5][6]

    • Place the material into a clearly labeled, sealable hazardous waste container.[6] The label should read "Hazardous Waste – Spill Cleanup Debris from this compound Spill".[6]

    • Follow your institution's procedures for hazardous waste disposal.[16]

Protocol for Decontamination of Lab Surfaces

This protocol should be followed after the bulk of a this compound spill has been removed.

  • Preparation:

    • Ensure the area is well-ventilated.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Initial Decontamination:

    • Prepare a solution of mild detergent and water.[17]

    • Using disposable absorbent pads or cloths, wipe down the contaminated surface with the soapy water. Work from the least contaminated area to the most contaminated area.

  • Secondary Decontamination (for non-sensitive surfaces):

    • For robust, non-metallic surfaces, a secondary wipe-down with a 10% bleach solution can be performed, followed by a water rinse to remove any residue.[18] Be cautious as bleach can be corrosive.[17]

  • Final Rinse:

    • Thoroughly rinse the surface with clean water to remove any residual cleaning agents.[17]

  • Disposal:

    • All used wipes, pads, and disposable PPE should be placed in the designated hazardous waste container with the spill debris.[6]

  • Hand Washing:

    • Thoroughly wash your hands with soap and water after completing the decontamination procedure.[1]

Visual Workflows

FirstAidWorkflow start Exposure Occurs exposure_type Identify Exposure Type start->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eyes inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes with Water for at least 15 min eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air do_not_induce_vomiting Do NOT Induce Vomiting ingestion->do_not_induce_vomiting flush_skin Flush Skin with Water for at least 15 min remove_clothing->flush_skin seek_medical_attention Seek Immediate Medical Attention flush_skin->seek_medical_attention flush_eyes->seek_medical_attention fresh_air->seek_medical_attention do_not_induce_vomiting->seek_medical_attention SpillResponseWorkflow spill_occurs Spill Occurs assess_spill Assess Spill Size & Location spill_occurs->assess_spill minor_spill Minor Spill (<1L) Contained in Fume Hood assess_spill->minor_spill Minor major_spill Major Spill (>1L) or Outside Containment assess_spill->major_spill Major don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area Alert Supervisor major_spill->evacuate call_emergency Call Emergency Response evacuate->call_emergency contain_spill Contain with Absorbent Material don_ppe->contain_spill absorb_spill Absorb the Spill contain_spill->absorb_spill neutralize Neutralize Residue (Weak Alkaline Solution) absorb_spill->neutralize collect_waste Collect Waste into Hazardous Waste Container neutralize->collect_waste decontaminate Decontaminate Surfaces collect_waste->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

References

impact of base selection on methyl bromoacetate reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl bromoacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My reaction yield is lower than expected. What are the common causes and how can I improve it?

Low yields in reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Purity of Reagents and Solvents:

    • Issue: Impurities in starting materials or wet solvents can lead to side reactions or inhibit the desired transformation. This compound itself can hydrolyze in the presence of water.

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous, especially when using moisture-sensitive bases like sodium hydride (NaH). Consider purifying reagents and drying solvents before use.

  • Incomplete Reaction:

    • Issue: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time, increasing the temperature (if the reactants and products are stable), or adding more of the limiting reagent.

  • Side Reactions:

    • Issue: Competing reactions can consume starting materials and reduce the yield of the desired product. The most common side reaction is the hydrolysis of the methyl ester group of this compound, especially under strong basic conditions.

    • Solution:

      • Base Selection: Opt for a milder base if ester hydrolysis is a significant issue. For instance, potassium carbonate (K₂CO₃) is often a good alternative to stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH).

      • Temperature Control: Running the reaction at a lower temperature for a longer duration can sometimes favor the desired reaction over side reactions.

  • Work-up and Purification Issues:

    • Issue: Product can be lost during the work-up and purification steps.

    • Solution: Ensure complete extraction of the product from the reaction mixture. When performing column chromatography, choose an appropriate solvent system to achieve good separation. Be mindful of the volatility of this compound and some products during solvent removal.

Q2: I am observing the formation of bromoacetic acid in my reaction mixture. What is causing this and how can I prevent it?

The presence of bromoacetic acid indicates the hydrolysis of the methyl ester in this compound.

Cause:

  • Basic Hydrolysis: The ester group is susceptible to hydrolysis under basic conditions, a reaction often referred to as saponification.[1] This is more pronounced with stronger bases and in the presence of water.

Prevention:

  • Use Anhydrous Conditions: Employ dry solvents and reagents to minimize the amount of water in the reaction mixture.

  • Choose a Weaker Base: Milder bases, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), are less likely to promote ester hydrolysis compared to strong bases like sodium hydroxide (NaOH) or sodium hydride (NaH).

  • Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of hydrolysis.

  • Minimize Reaction Time: Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure of the product and any remaining this compound to the basic conditions.

Q3: When using sodium hydride (NaH) in DMF, I get a complex mixture of byproducts. What is happening?

The combination of sodium hydride and N,N-dimethylformamide (DMF) can be problematic and lead to unexpected side reactions.

Cause:

  • Solvent Reactivity: Sodium hydride can react with DMF, especially at elevated temperatures. This can lead to the formation of dimethylamine and other byproducts, which can then react with this compound, complicating the reaction mixture.[1][2]

  • Safety Hazard: The combination of NaH and DMF can also pose a significant safety risk, as it can lead to an uncontrollable exothermic decomposition.[3][4]

Solutions:

  • Alternative Solvents: Consider using alternative polar apathetic solvents such as tetrahydrofuran (THF) or acetonitrile when using NaH.

  • Alternative Bases: If DMF is the required solvent, consider using a different base that is more compatible, such as potassium carbonate.

  • Temperature Control: If you must use NaH in DMF, maintain a low reaction temperature and monitor the reaction carefully for any signs of an exotherm.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used in reactions with this compound, and how do I choose the right one?

The choice of base is critical and depends on the acidity of the nucleophile and the desired reaction conditions.

  • Potassium Carbonate (K₂CO₃): A mild and inexpensive base suitable for relatively acidic nucleophiles like phenols and carboxylic acids.[5] It is often used in solvents like acetone or acetonitrile.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base used for deprotonating less acidic nucleophiles like alcohols. It requires anhydrous conditions and is typically used in solvents like THF or DMF.[5]

  • Sodium Bicarbonate (NaHCO₃): A weak base often used to neutralize the HBr generated during the alkylation of amines to prevent over-alkylation.

  • Triethylamine (Et₃N): An organic base commonly used in reactions with amines. It acts as a proton scavenger.

Q2: Can I use this compound for the N-alkylation of primary amines? What are the potential challenges?

Yes, this compound can be used to alkylate primary amines. However, a significant challenge is over-alkylation, where the initially formed secondary amine reacts further with this compound to form a tertiary amine and potentially a quaternary ammonium salt.[6]

To favor mono-alkylation:

  • Use a large excess of the primary amine.

  • Use a weak base like sodium bicarbonate to neutralize the HBr formed during the reaction.[7]

Q3: What are the key safety precautions when working with this compound?

This compound is a hazardous substance and requires careful handling.

  • Toxicity and Corrosivity: It is toxic if ingested, inhaled, or absorbed through the skin. It is also corrosive and can cause severe skin burns and eye damage.[8]

  • Lachrymator: It is a lachrymator, meaning it causes tearing.

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation

The following tables summarize quantitative data on the impact of base selection on reaction efficiency. Note: Data from reactions with similar alkyl halides is included to provide general guidance where specific data for this compound is not available.

Table 1: Comparison of Bases in the Williamson Ether Synthesis

BaseSolventTemperatureTimeYield (%)Reference
K₂CO₃Acetone or DMFRefluxNot Specified70 - 89[5]
NaHTHF or DMF0 °C to RTNot SpecifiedGenerally High[5]
NaOHH₂O-Toluene (with PTC*)Not SpecifiedNot SpecifiedModerate to High[5]

* PTC: Phase-Transfer Catalyst (e.g., tetrabutylammonium bromide)

Experimental Protocols

Protocol 1: O-Alkylation of a Phenol using Potassium Carbonate

This protocol describes the synthesis of a methyl ether from a phenol using this compound and potassium carbonate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone or acetonitrile as the solvent.

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 2: N-Alkylation of an Aniline using Triethylamine

This protocol describes the mono-alkylation of an aniline with this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 eq.) and triethylamine (1.2 eq.) in a suitable solvent such as acetonitrile.

  • Addition of Alkylating Agent: Add this compound (1.0 eq.) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select Nucleophile (Phenol, Amine, Thiol) setup Combine Nucleophile, Base, and Solvent reagents->setup base Select Base (K2CO3, NaH, Et3N) base->setup solvent Select Solvent (Acetone, THF, MeCN) solvent->setup add_mba Add this compound setup->add_mba react Stir at appropriate Temperature add_mba->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_Logic start Low Reaction Yield check_purity Check Reagent Purity and Anhydrous Conditions start->check_purity check_completion Check for Reaction Completion (TLC/LC-MS) check_purity->check_completion Pure impure Purify Reagents, Dry Solvents check_purity->impure Impure check_sides Analyze for Side Products (e.g., Hydrolysis) check_completion->check_sides Complete incomplete Increase Time/Temp, Add More Reagent check_completion->incomplete Incomplete check_workup Review Work-up and Purification check_sides->check_workup No Major Side Products sides Use Milder Base, Lower Temperature check_sides->sides Side Products Detected workup_loss Optimize Extraction and Chromatography check_workup->workup_loss Inefficient end Improved Yield check_workup->end Optimized impure->start incomplete->start sides->start workup_loss->start

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Methyl Bromoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl bromoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic and corrosive chemical.[1][2][3] It is a lachrymator, meaning it causes tearing, and can severely irritate the skin and eyes.[1][3] Inhalation and ingestion are also routes of toxic exposure.[1][3] It is crucial to handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2]

Q2: What are some common quenching agents for reactions involving this compound?

A2: Excess this compound can be quenched by reacting it with a nucleophile. Common strategies include:

  • Alkaline Hydrolysis: Using an aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will hydrolyze the ester to the less reactive bromoacetic acid, which can then be neutralized.[1][4][5][6]

  • Amine Quenching: Adding a primary or secondary amine, such as diethylamine or piperidine, will react with the this compound to form a water-soluble amide.

  • Thiol Quenching: Thiols are excellent nucleophiles and will readily react with this compound. A common example is the use of a slight excess of a thiol-containing reagent at the end of the reaction.

Q3: How can I remove unreacted this compound during workup if I don't want to use a chemical quencher?

A3: If your product is not volatile, you may be able to remove excess this compound by evaporation under reduced pressure (rotoevaporation), as it has a relatively low boiling point (145 °C at atmospheric pressure).[7] However, due to its toxicity, ensure your vacuum system is properly trapped and vented into a fume hood. For non-volatile products, careful column chromatography can also separate the product from the unreacted starting material.[8]

Q4: My reaction mixture formed an emulsion during the aqueous workup. What should I do?

A4: Emulsion formation is a common issue. Here are a few techniques to try:

  • Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Patience: Sometimes, simply letting the separatory funnel sit for a while will allow the layers to separate.

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent might change the properties of the organic layer enough to cause separation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before quenching.
Product is water-soluble and was lost in the aqueous layer during workup.Back-extract the aqueous layers with fresh organic solvent.
Product was hydrolyzed during a basic quench.If your product is base-sensitive, use a milder quenching agent or a non-aqueous workup.
Unreacted starting material.Ensure you are using the correct stoichiometry of reagents and that your starting materials are pure.
Crude product is an oil when it should be a solid Impurities are present.Purify the product using column chromatography or recrystallization.
Residual solvent.Ensure all solvent has been removed under high vacuum.
Difficulty removing starting material from the product Similar polarity of starting material and product.Optimize your column chromatography conditions (e.g., try a different solvent system). Consider recrystallization if your product is a solid.[8][9]
Reaction turns black or dark brown upon adding quenching agent Decomposition of product or reagents.This may indicate a highly exothermic reaction or an incompatibility. Cool the reaction mixture to 0°C before quenching and add the quenching agent slowly.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis Quench

This method is suitable for products that are stable to basic conditions.

  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.

  • Prepare Quenching Solution: Prepare a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Slow Addition: Slowly add the 1 M NaOH solution to the reaction mixture with vigorous stirring. A typical stoichiometry is 2-3 equivalents of NaOH relative to the initial excess of this compound.

  • Warm to Room Temperature: Allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete hydrolysis of the this compound.[1]

  • Neutralization (if necessary): If your product is sensitive to strong base, you can neutralize the excess NaOH by the dropwise addition of 1 M HCl until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Workup for Williamson Ether Synthesis using this compound

This is a general procedure and may need to be adapted based on the specific properties of your product.

  • Cool the Reaction: After the reaction is complete, allow it to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as diethyl ether or ethyl acetate.[4][5]

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water to remove any water-soluble byproducts.[10]

  • Optional Base Wash: If your reaction was run under acidic conditions or if there are acidic byproducts, you can wash with a 5% sodium hydroxide solution or a saturated sodium bicarbonate solution.[4][5] Caution: Be sure to vent the separatory funnel frequently, as CO2 gas may be evolved with bicarbonate.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove residual water and break any emulsions.[10]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to obtain your crude product.

  • Purification: Purify the crude product as needed by column chromatography, recrystallization, or distillation.[4][9]

Data Presentation

Parameter Alkaline Hydrolysis Quench Notes
Quenching Agent 1 M Sodium Hydroxide (NaOH)A strong base that hydrolyzes the ester.
Stoichiometry 2.0 - 3.0 equivalents (relative to excess this compound)Ensures complete hydrolysis.
Typical Reaction Time 1 - 2 hoursCan be monitored by TLC or LC-MS.
Temperature 0°C to Room TemperatureInitial addition at 0°C to control exothermicity.
Product Stability Product must be stable to basic conditions.The ester product can also be hydrolyzed under these conditions.
Hydrolysis Half-life of this compound ~17 hours at pH 8The rate is significantly faster at higher pH.[1]

Visualization

TroubleshootingWorkflow start Reaction Quench & Workup Issue low_yield Low or No Product Yield? start->low_yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes purification_issue Purification Issues? low_yield->purification_issue No monitor_rxn Monitor reaction to completion (TLC, LC-MS) incomplete_rxn->monitor_rxn Yes product_in_aq Product in Aqueous Layer? incomplete_rxn->product_in_aq No end Problem Resolved monitor_rxn->end back_extract Back-extract aqueous layers product_in_aq->back_extract Yes product_degradation Product Degradation? product_in_aq->product_degradation No back_extract->end change_quench Use milder quenching conditions (e.g., avoid strong base) product_degradation->change_quench Yes product_degradation->end No change_quench->end emulsion Emulsion Formation? purification_issue->emulsion Yes purification_issue->end No add_brine Add brine, let stand, or filter emulsion->add_brine Yes poor_separation Poor Separation of Product and Starting Material? emulsion->poor_separation No add_brine->end optimize_chromatography Optimize column chromatography or try recrystallization poor_separation->optimize_chromatography Yes poor_separation->end No optimize_chromatography->end

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Stability of Methyl Bromoacetate in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability of methyl bromoacetate in commonly used buffer systems. Understanding the stability of this reagent is critical for reproducible and accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is susceptible to hydrolysis in aqueous solutions, and its stability is highly dependent on the pH of the medium. It is generally more stable in acidic conditions and degrades more rapidly as the pH increases. The primary degradation pathway is hydrolysis of the ester bond, yielding bromoacetic acid and methanol. As an alkylating agent, it can also react with nucleophilic components of the buffer itself.

Q2: How should I store this compound solutions?

A2: Due to its reactivity with water, it is recommended to prepare solutions of this compound fresh for each experiment.[1] If short-term storage is necessary, it should be done at low temperatures (2-8°C) to minimize degradation. Stock solutions are best prepared in a dry, inert organic solvent and then diluted into the aqueous buffer immediately before use.

Q3: Can I use TRIS buffer with this compound?

A3: Caution is advised when using TRIS (tris(hydroxymethyl)aminomethane) buffer with this compound. The primary amine group in the TRIS molecule is nucleophilic and can react with this compound, leading to the formation of an N-alkylated adduct. This reaction will consume both your reagent and the buffering capacity of the TRIS buffer, potentially affecting your experimental outcome.

Q4: Is phosphate buffer a suitable choice for experiments with this compound?

A4: Phosphate buffers are generally considered more compatible with this compound than TRIS buffers because they lack a primary amine group. However, the phosphate ions themselves can act as nucleophiles, although they are weaker than amines. At neutral and alkaline pH, a slow reaction may still occur, leading to the formation of a phosphodiester.

Q5: What about the stability of this compound in acetate buffers?

A5: Acetate buffers are often used in the acidic pH range where this compound is more stable. The acetate ion is a weaker nucleophile than hydroxide or amines, but it can still participate in a nucleophilic substitution reaction with this compound, especially at less acidic pH values and elevated temperatures.

Data on Stability of this compound

The stability of this compound is significantly influenced by pH. The following table summarizes the available quantitative data on its hydrolysis.

Buffer SystempHTemperature (°C)Half-lifeReference
Aqueous Solution7257 days[1]
Aqueous Solution82517 hours[1]

Note: This table will be updated as more specific data for phosphate and acetate buffers becomes available.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in the buffer.Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it is stored properly in a dry, inert solvent and diluted into the buffer immediately before use. Monitor the stability of your compound under your specific experimental conditions using a suitable analytical method like HPLC.
Loss of buffering capacity Reaction of this compound with the buffer component (e.g., TRIS).Switch to a less reactive buffer system, such as phosphate or acetate, depending on the required pH. If TRIS must be used, consider the stoichiometry of the reaction and use a sufficient excess of the buffer.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) Formation of degradation products or adducts with buffer components.Characterize the unexpected peaks using techniques like mass spectrometry to identify them as hydrolysis products (bromoacetic acid) or buffer adducts. This will help in understanding the stability issues in your system.
pH of the solution changes over time Hydrolysis of this compound produces bromoacetic acid, which can lower the pH of a weakly buffered solution.Use a buffer with sufficient buffering capacity for your experimental conditions. Monitor the pH of your reaction mixture throughout the experiment.

Experimental Protocols

Protocol for a General Stability Study of this compound

This protocol outlines a general procedure for determining the stability of this compound in a chosen buffer system. This type of study is crucial for understanding the behavior of the compound under specific experimental conditions.

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis A Prepare buffer solution at desired pH and concentration C Add a known concentration of this compound stock solution to the buffer A->C B Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile) B->C D Incubate samples at a constant temperature (e.g., 25°C or 37°C) C->D E Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) D->E F Quench the reaction immediately (e.g., by acidification or dilution in cold mobile phase) E->F G Analyze the concentration of remaining this compound by a validated stability-indicating HPLC method F->G H Plot the concentration of this compound vs. time G->H I Determine the degradation kinetics and calculate the half-life (t½) H->I

Caption: Experimental workflow for a stability study of this compound.

High-Performance Liquid Chromatography (HPLC) Method for this compound

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a general method and may require optimization for specific applications and buffer systems.

Signaling Pathways and Logical Relationships

The primary degradation pathway for this compound in aqueous buffer systems is hydrolysis. Additionally, it can undergo nucleophilic substitution reactions with buffer components.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_nucleophilic_attack Nucleophilic Attack by Buffer MBA This compound BA Bromoacetic Acid MBA->BA Ester Hydrolysis MeOH Methanol MBA->MeOH Ester Hydrolysis TRIS_Adduct N-alkylated TRIS MBA->TRIS_Adduct SN2 Reaction Phosphate_Adduct Phosphodiester MBA->Phosphate_Adduct SN2 Reaction Acetate_Adduct Glycolic Acid Acetate MBA->Acetate_Adduct SN2 Reaction H2O Water (H₂O) TRIS TRIS (R-NH₂) Phosphate Phosphate (HPO₄²⁻) Acetate Acetate (CH₃COO⁻)

Caption: Degradation pathways of this compound in aqueous buffers.

References

Validation & Comparative

A Researcher's Guide to Validating Methyl Bromoacetate Protein Modification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of protein modifications are paramount for unraveling complex biological processes and advancing therapeutic strategies. Methyl bromoacetate is a valuable tool for alkylating cysteine residues, a critical step in mass spectrometry-based proteomics for preventing the re-formation of disulfide bonds. This guide provides an objective comparison of this compound with other common alkylating agents, supported by experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.

Performance Comparison of Alkylating Agents

The choice of an alkylating agent can significantly influence the quality and interpretation of proteomic data. Key performance indicators include the efficiency of cysteine alkylation and the extent of off-target modifications. An ideal alkylating agent exhibits high reactivity towards cysteine residues while minimizing non-specific reactions with other amino acids.

While direct quantitative data for this compound is limited in the literature, its reactivity is expected to be comparable to other bromo-haloacetamides like 2-bromoacetamide. The following tables summarize the performance of common alkylating agents based on available experimental data.

Table 1: Quantitative Comparison of Alkylation Efficiency

Alkylating AgentRelative ReactivityPrimary TargetKnown Off-Target ResiduesCysteine Alkylation Efficiency (%)Reference
This compound (inferred) HighCysteineMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminusExpected to be high, similar to other haloacetamidesN/A
Iodoacetamide (IAM) HighCysteineMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus>98%[1]
Chloroacetamide (CAA) ModerateCysteineMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus>98%[1]
Acrylamide (AA) ModerateCysteineMinimal off-target reactivity reported>98%[1]

Table 2: Comparison of Off-Target Modifications

Alkylating AgentModification of Methionine (% of Met-containing peptides)Modification of N-terminus (% of peptides)Other Notable Side ReactionsReference
This compound (inferred) Expected to be similar to IAMExpected to be similar to IAMPotential for various side reactions similar to other haloacetamidesN/A
Iodoacetamide (IAM) High, can lead to neutral loss in MS/MSCan be significantCan interfere with ubiquitination site identification[1]
Chloroacetamide (CAA) Lower than IAMLower than IAMGenerally considered "cleaner" than IAM[2]
Acrylamide (AA) Very lowVery lowMinimal side reactions reported, making it a good choice for reducing artifacts[1]

Experimental Protocols

A robust and detailed experimental protocol is crucial for achieving reproducible and reliable results in quantitative proteomics. The following section outlines a general workflow for protein alkylation using this compound, which can be adapted for integration into standard bottom-up proteomics pipelines.

In-Solution Protein Alkylation with this compound

This protocol is suitable for the alkylation of proteins in a solution format.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation reagent: this compound solution (freshly prepared)

  • Quenching reagent: DTT

  • Digestion Buffer: 50 mM Ammonium Bicarbonate

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Reduction:

    • To your protein solution, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add freshly prepared this compound solution to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature.

  • Buffer Exchange/Dilution:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Acidification:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting:

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations

Experimental Workflow for Protein Alkylation and Mass Spectrometry

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Reduction Reduction (DTT/TCEP) Protein_Extraction->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching (DTT) Alkylation->Quenching Digestion Proteolytic Digestion (Trypsin) Quenching->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation MS1_Scan MS1 Scan (Precursor Ions) LC_Separation->MS1_Scan MS2_Scan MS2 Scan (Fragment Ions) MS1_Scan->MS2_Scan Database_Search Database Search MS2_Scan->Database_Search Modification_ID Modification Identification Database_Search->Modification_ID Quantification Quantification Modification_ID->Quantification

Caption: A typical bottom-up proteomics workflow for the analysis of protein alkylation.

Keap1-Nrf2 Signaling Pathway: A Case Study for Cysteine Modification

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, and its regulation heavily relies on the modification of specific cysteine residues on the Keap1 protein.[3][4] Alkylating agents are instrumental in studying the reactivity of these critical cysteines.

Caption: Cysteine modification of Keap1 by electrophiles disrupts Nrf2 degradation.

References

A Head-to-Head Comparison: Iodoacetamide vs. Methyl Bromoacetate for Cysteine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient alkylation of cysteine residues is a critical step in various proteomic and biochemical workflows. The choice of alkylating agent can significantly impact experimental outcomes, influencing reaction speed, specificity, and the potential for off-target modifications. This guide provides an in-depth comparison of two commonly used haloacetamides, iodoacetamide and methyl bromoacetate, for cysteine alkylation, supported by experimental data and detailed protocols.

The primary objective of cysteine alkylation is to covalently modify the thiol group (-SH) of cysteine residues. This modification prevents the formation of disulfide bonds, which is crucial for protein denaturation and subsequent enzymatic digestion in proteomics. Both iodoacetamide and this compound achieve this through a nucleophilic substitution (SN2) reaction. However, their inherent chemical properties, particularly the nature of the halogen leaving group, lead to significant differences in their reactivity.

Executive Summary: Key Differences at a Glance

Iodoacetamide is generally the more reactive and, consequently, more commonly used reagent for cysteine alkylation in proteomics.[1][2] This heightened reactivity is attributed to the fact that iodide is a better leaving group than bromide.[3] In an SN2 reaction mechanism, the ease with which the leaving group departs is a critical factor in determining the reaction rate. The larger size and weaker basicity of the iodide ion compared to the bromide ion facilitate a faster reaction with nucleophiles like the thiolate anion of cysteine.[3]

While both reagents effectively alkylate cysteine residues, the higher reactivity of iodoacetamide can also lead to a greater propensity for off-target modifications of other nucleophilic amino acid residues, such as methionine, lysine, and histidine, particularly at higher pH and concentrations.[3][4]

Quantitative Comparison of Alkylation Efficiency

The efficiency of cysteine alkylation is largely governed by the reactivity of the alkylating agent. The following table summarizes the key performance characteristics of iodoacetamide and this compound.

FeatureThis compoundIodoacetamide
Relative Reactivity ModerateHigh[1]
Second-Order Rate Constant Data not readily available~36 M⁻¹ min⁻¹ (at pH 7 with cysteine)[1]
Primary Target Cysteine residuesCysteine residues[1]
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1][5]Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1][4]
Common Applications Organic synthesis, modification of biomolecules[5][6]Proteomics, peptide mapping, inhibitor studies[1]

Reaction Kinetics and Efficiency

The alkylation of cysteine by both this compound and iodoacetamide proceeds via an S\textsubscript{N}2 mechanism, where the nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon atom bearing the halogen. This results in the formation of a stable thioether bond and the displacement of the halide ion.

Experimental Protocols

Detailed protocols are essential for reproducible results. Below is a standard in-solution alkylation protocol that can be adapted for specific experimental needs using either this compound or iodoacetamide.

In-Solution Protein Alkylation Protocol

This method is suitable for protein mixtures in solution, such as cell lysates or purified protein samples, and is a common procedure in sample preparation for mass spectrometry-based proteomics.

Materials:

  • Protein sample

  • Denaturation/Reduction Buffer: 6 M Urea or Guanidine-HCl, 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Agent: Iodoacetamide (IAM) or this compound (MBA)

  • Quenching Reagent: DTT or L-cysteine

  • HPLC-grade water

Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample (e.g., 100 µg) in 100 µL of Denaturation/Reduction Buffer.

    • Add the reducing agent (DTT to a final concentration of 10 mM or TCEP to 5 mM).

    • Incubate at 37-56°C for 1 hour to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh stock solution of the alkylating agent (e.g., 500 mM iodoacetamide or this compound in water or a suitable buffer). Note: Iodoacetamide solutions are light-sensitive and should be prepared fresh and kept in the dark.

    • Add the alkylating agent to the protein solution to a final concentration of 20-55 mM. A common practice is to use a 2 to 5-fold molar excess of the alkylating agent over the reducing agent.

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Quenching:

    • Add a quenching reagent, such as DTT (to a final concentration of 20 mM) or L-cysteine, to react with the excess alkylating agent.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Sample Cleanup:

    • The alkylated protein sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.

Visualizing the Experimental Workflow and Application

The following diagrams illustrate the experimental workflow for protein alkylation and the role of this process in a typical proteomics experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis ProteinSample Protein Sample Denaturation Denaturation & Reduction (DTT/TCEP) ProteinSample->Denaturation Unfold & Reduce Disulfide Bonds Alkylation Alkylation (IAM or MBA) Denaturation->Alkylation Cap Cysteine Thiols Quenching Quenching (Excess DTT) Alkylation->Quenching Stop Reaction Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Prepare for Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Generate & Separate Peptides DataAnalysis Data Analysis LCMS->DataAnalysis Identify & Quantify Proteins

Caption: A typical experimental workflow for in-solution protein alkylation prior to mass spectrometry analysis.

proteomics_application cluster_cellular_context Cellular Context cluster_experimental_probe Experimental Application cluster_outcome Analytical Outcome ProteinA Protein A (Signaling) ProteinB Protein B (Effector) ProteinA->ProteinB Signal Transduction Alkylation Cysteine Alkylation (IAM or MBA) ProteinA->Alkylation Probe Cys Function ProteinB->Alkylation Probe Cys Function FunctionLoss Loss of Disulfide Bonding Dependent Function/Interaction Alkylation->FunctionLoss PathwayAnalysis Elucidation of Cysteine-Dependent Signaling FunctionLoss->PathwayAnalysis

Caption: Conceptual diagram illustrating how cysteine alkylation is used to probe protein function within signaling pathways.

References

A Comparative Guide to Specific Protein Labeling: Alternatives to Methyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is fundamental to understanding their function, localization, and interactions. While classic reagents like methyl bromoacetate have been used for alkylating amino acid residues, the demand for higher specificity, efficiency, and biocompatibility has driven the development of a diverse toolkit of alternative labeling strategies. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal method for your research needs.

Quantitative Comparison of Protein Labeling Technologies

The choice of a protein labeling strategy depends on a multitude of factors, including the target protein, the desired label, and the experimental context (in vitro, in cells, or in vivo). The following table summarizes key quantitative parameters for popular labeling methods.

FeatureHaloTagSNAP-tag & CLIP-tagMaleimide ChemistryClick Chemistry (CuAAC/SPAAC)Photo-cross-linking
Target Residue(s) Covalently links to a chloroalkane linker on a specific ligandCovalently links to O6-benzylguanine (SNAP) or O2-benzylcytosine (CLIP) derivativesThiol group of CysteineBioorthogonal handles (e.g., azide, alkyne) incorporated via unnatural amino acidsAny amino acid in proximity upon photoactivation
Specificity High; enzymatic reactionHigh; enzymatic reactionHigh for thiols, but potential off-target reaction with other nucleophiles at high pHVery high; bioorthogonal reactionLow; reacts with any C-H or N-H bond in proximity
Reaction Kinetics (k_app, M⁻¹s⁻¹) Up to 10⁶ for some rhodamine substrates[1][2]~10⁴ - 10⁵ for common substrates[1][2]pH-dependent; typically slower than enzymatic tagsCan be very fast (up to 10⁶ for some SPAAC reactions)N/A (light-activated)
Stability of Linkage Highly stable covalent bond[3][4]Highly stable covalent bond[5][6]Thiosuccinimide linkage can undergo retro-Michael reaction, leading to deconjugation. Hydrolysis of the succinimide ring can increase stability.[7]Very stable triazole ringStable covalent bond
Tag Size ~33 kDa[8]~20 kDa[9]N/A (modifies native residue)N/A (incorporates unnatural amino acid)N/A (modifies native residue)
Orthogonal Labeling Possible with other tagging systemsYes (SNAP and CLIP are orthogonal to each other)[10]LimitedYes (multiple bioorthogonal pairs exist)Limited
Cell Permeability of Substrates Many cell-permeable ligands available[11]Many cell-permeable substrates available[12][13]Depends on the specific maleimide reagentDepends on the specific probeDepends on the specific cross-linker
Key Advantages Fast kinetics, high specificity, variety of ligands[3][4]High specificity, orthogonal labeling with CLIP-tag, well-established[5][6]No genetic modification required, targets native cysteinesHigh specificity, bioorthogonal, versatileTemporal control of labeling
Key Disadvantages Requires genetic fusion to the protein of interest, large tag sizeRequires genetic fusion to the protein of interest, large tag sizeRequires accessible cysteine, potential for off-target reactions, linkage stability issuesRequires incorporation of unnatural amino acidsLow specificity, potential for protein damage from UV light

Experimental Protocols

Here are detailed protocols for three widely used protein labeling methods.

HaloTag Labeling of Intracellular Proteins in Live Cells

This protocol describes the general procedure for labeling a HaloTag fusion protein expressed within living mammalian cells.

Materials:

  • Mammalian cells expressing the HaloTag fusion protein of interest, cultured on glass-bottom dishes.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • HaloTag ligand (e.g., Janelia Fluor® 549 or 646) stock solution (1 mM in DMSO).

  • Pre-warmed live-cell imaging medium (e.g., FluoroBrite DMEM).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Prepare Labeling Medium: Dilute the 1 mM HaloTag ligand stock solution to a final concentration of 0.2-5 µM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically.

  • Cell Labeling: Remove the culture medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[14]

  • Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed complete cell culture medium. Each wash should be for 5 minutes to ensure removal of unbound ligand.

  • Final Wash and Imaging: After the final wash, replace the medium with pre-warmed live-cell imaging medium. The cells are now ready for imaging.

SNAP-tag Labeling of Cell Surface Proteins

This protocol is for specifically labeling SNAP-tag fusion proteins localized on the plasma membrane of living cells.

Materials:

  • Mammalian cells expressing a cell-surface SNAP-tag fusion protein.

  • Complete cell culture medium.

  • SNAP-tag substrate (e.g., SNAP-Surface® Alexa Fluor® 488) stock solution (1 mM in DMSO).

  • Pre-warmed live-cell imaging medium.

Procedure:

  • Prepare Labeling Medium: Dilute the SNAP-tag substrate stock solution to a final concentration of 1-5 µM in pre-warmed complete cell culture medium.[9]

  • Cell Labeling: Replace the existing medium with the labeling medium.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[13]

  • Washing: Wash the cells three times with pre-warmed complete cell culture medium to remove excess substrate.

  • Equilibration: Incubate the cells in fresh, pre-warmed medium for 30 minutes to allow unreacted substrate to diffuse out of the cells.[9]

  • Imaging: Replace the medium with live-cell imaging medium for observation.

Maleimide Labeling of a Purified Protein

This protocol outlines the steps for labeling a purified protein containing a cysteine residue with a maleimide-functionalized dye.

Materials:

  • Purified protein with an accessible cysteine residue (1-10 mg/mL).

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5).[5][15]

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds).

  • Maleimide-functionalized dye stock solution (10 mM in DMSO or DMF).[16]

  • Purification column (e.g., size-exclusion chromatography) for removing excess dye.

Procedure:

  • Protein Preparation: Dissolve the purified protein in the degassed reaction buffer.

  • (Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add TCEP to a final concentration of 1-5 mM and incubate for 30-60 minutes at room temperature.

  • Labeling Reaction: Add the maleimide-dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein.[16] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol or dithiothreitol (DTT).

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column.

  • Determine Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax) and using the Beer-Lambert law.[17][18]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the biological context in which these labeling technologies are applied.

experimental_workflow cluster_pre_labeling Pre-Labeling cluster_labeling Labeling Reaction cluster_post_labeling Post-Labeling protein_prep Protein Preparation (Expression/Purification) incubation Incubation (Protein + Reagent) protein_prep->incubation reagent_prep Reagent Preparation (Ligand/Dye Dilution) reagent_prep->incubation washing Washing/ Purification incubation->washing analysis Downstream Analysis (Imaging, MS, etc.) washing->analysis

Caption: A generalized experimental workflow for protein labeling.

tag_based_vs_direct_labeling cluster_tag_based Tag-Based Labeling cluster_direct Direct Chemical Labeling start Protein of Interest genetic_fusion Genetic Fusion with Tag (e.g., HaloTag, SNAP-tag) start->genetic_fusion direct_reaction Direct Reaction with Reactive Group (e.g., Maleimide) start->direct_reaction expression Expression of Fusion Protein genetic_fusion->expression labeling Labeling with Specific Ligand expression->labeling labeled_protein Labeled Protein labeling->labeled_protein direct_reaction->labeled_protein

Caption: Comparison of tag-based and direct chemical labeling workflows.

signaling_pathway_example ligand Ligand receptor Receptor (Labeled with SNAP-tag) ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor (Labeled with HaloTag) kinase2->tf nucleus Nucleus tf->nucleus gene_expression Gene Expression nucleus->gene_expression

Caption: Example signaling pathway illustrating the use of orthogonal labeling.

References

A Comparative Guide to Quantitative Analysis of Chemically Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics, the ability to accurately quantify changes in protein abundance is paramount for understanding complex biological systems, discovering biomarkers, and elucidating drug mechanisms. While numerous sophisticated techniques exist, this guide provides a comparative overview of a fundamental chemical labeling strategy, using methyl bromoacetate as a representative alkylating agent, against three industry-standard quantitative proteomics methodologies: Isobaric Tagging (iTRAQ/TMT), Metabolic Labeling (SILAC), and Label-Free Quantification (LFQ).

This document serves as a resource for researchers, scientists, and drug development professionals to objectively evaluate the performance, protocols, and data outputs of these distinct approaches.

Comparison of Quantitative Proteomics Methodologies

The choice of a quantitative proteomics strategy depends on factors such as sample type, desired multiplexing level, budget, and the specific biological question. Below is a summary of the key characteristics of each method.

FeatureAlkylation (e.g., this compound)Isobaric Tagging (iTRAQ/TMT)Metabolic Labeling (SILAC)Label-Free Quantification (LFQ)
Principle Chemical alkylation of amino acid residues (e.g., Cys, His) with light/heavy isotopic tags.Chemical labeling of primary amines (N-terminus, Lys) with isobaric tags.In vivo metabolic incorporation of light/heavy amino acids.Comparison of MS signal intensity or spectral counts across separate runs.
Quantification Level MS1 (Precursor Ion Intensity)MS2 (Reporter Ion Intensity)MS1 (Precursor Ion Intensity)MS1 (Precursor Ion Intensity) or MS2 (Spectral Counting)
Multiplexing Capacity Low (Typically 2-plex)High (Up to 18-plex with TMTpro)[1]Medium (Up to 5-plex)[2]Unlimited
Applicable Samples Any protein/peptide sample.Any protein/peptide sample.Metabolically active cells/organisms.[3]Any protein/peptide sample.[4]
Key Advantages Potentially low reagent cost.High multiplexing reduces run-to-run variance; increases throughput.[5]High accuracy as samples are mixed early; minimal handling error.[2]Cost-effective; simple sample prep; no limit on sample number.[4][6]
Key Disadvantages Low specificity (potential side reactions); low multiplexing; not a standard method.[7]Reagent cost; potential for ratio compression due to co-isolation.[8]Limited to samples that can be cultured; long labeling time.[8]Requires high instrument stability; complex data analysis; missing values.[9]

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and reliable quantitative proteomics. The following sections provide standardized protocols for each major technique and illustrative workflows generated using Graphviz.

Alkylation-Based Labeling (Hypothetical: this compound)

This compound acts as an alkylating agent, reacting with nucleophilic amino acid side chains like cysteine, histidine, and methionine.[7][10] For quantification, this would require a stable isotope-labeled version (e.g., ¹³C- or d₃-methyl bromoacetate) to create a mass differential for comparison at the MS1 level. This approach is analogous to methods that use differential alkylation of cysteines with reagents like iodoacetamide and acrylamide for quantification.[11][12]

Experimental Protocol:

  • Protein Extraction & Reduction : Extract proteins from samples. Denature and reduce disulfide bonds using Dithiothreitol (DTT) at 56°C for 1 hour.

  • Differential Alkylation : Divide the reduced protein sample. Alkylate one half with standard ("light") this compound and the other half with an isotopic ("heavy") version. This reaction is typically performed in the dark at room temperature. Note: This step deviates from standard protocols where a single, non-isotopic alkylating agent like iodoacetamide is used simply to cap cysteines.[13][14]

  • Enzymatic Digestion : Quench the alkylation reaction and combine the "light" and "heavy" labeled samples. Digest the combined protein mixture into peptides using an enzyme such as trypsin overnight at 37°C.

  • Sample Cleanup : Desalt the resulting peptide mixture using a C18 column to remove contaminants.

  • LC-MS/MS Analysis : Analyze the peptide mixture using liquid chromatography coupled to a tandem mass spectrometer.

  • Data Analysis : Extract ion chromatograms (XICs) for the "light" and "heavy" peptide pairs. Calculate the ratio of the peak areas at the MS1 level to determine relative abundance.

cluster_sample1 Sample A cluster_sample2 Sample B a_extract Protein Extraction a_reduce Reduction (DTT) a_extract->a_reduce a_label Labeling (Light Tag) a_reduce->a_label pool Combine Samples a_label->pool b_extract Protein Extraction b_reduce Reduction (DTT) b_extract->b_reduce b_label Labeling (Heavy Tag) b_reduce->b_label b_label->pool digest Trypsin Digestion pool->digest cleanup C18 Desalting digest->cleanup lcms LC-MS/MS cleanup->lcms analysis MS1-Level Quantification lcms->analysis

Workflow for a chemical labeling experiment using light and heavy isotopic tags.
Isobaric Tagging (iTRAQ/TMT)

Isobaric tagging is a powerful chemical labeling method that enables multiplexed analysis.[15] Reagents like iTRAQ and TMT covalently attach to the N-terminus and lysine side chains of peptides.[5] While peptides from different samples are labeled with different tags, the tags are designed to have the same total mass (isobaric). Consequently, the same peptide from each sample appears as a single peak in the MS1 scan. Upon fragmentation (MS/MS), the tags release unique reporter ions, and the intensity of these reporter ions is used for quantification.[15]

Experimental Protocol:

  • Protein Extraction and Digestion : Extract, reduce, and alkylate proteins as per standard protocols. Digest proteins into peptides with trypsin.

  • Peptide Quantification and Labeling : Quantify the peptide concentration in each sample digest to ensure equal amounts are used. Label each sample with a different isobaric tag (e.g., TMTpro 18-plex) by incubating at room temperature for 1 hour.

  • Quenching and Pooling : Stop the labeling reaction with hydroxylamine. Combine all labeled samples into a single tube.

  • Fractionation and Cleanup : Desalt the pooled sample. For complex proteomes, perform high-pH reversed-phase fractionation to reduce sample complexity.

  • LC-MS/MS Analysis : Analyze each fraction by LC-MS/MS. The instrument is programmed to isolate the combined peptide peak at the MS1 level and then fragment it to generate both peptide identification data and the low-mass reporter ions for quantification.

  • Data Analysis : Identify peptides from the fragmentation spectra. Quantify the relative protein abundance by comparing the intensities of the reporter ions in the MS2 spectra.[15]

cluster_samples Samples 1 to N s_prep Protein Prep (Extract, Reduce, Alkylate) s_digest Trypsin Digestion s_prep->s_digest s_label Labeling (Unique Isobaric Tags) s_digest->s_label pool Combine All Labeled Samples s_label->pool fractionate Fractionation (Optional) pool->fractionate cleanup C18 Desalting fractionate->cleanup lcms LC-MS/MS cleanup->lcms analysis MS2-Level Quantification (Reporter Ions) lcms->analysis

Workflow for multiplexed quantitative proteomics using isobaric tags (TMT/iTRAQ).
Metabolic Labeling (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is an in vivo labeling technique.[16] It involves growing cell populations in media where natural ("light") amino acids are replaced with stable isotope-labeled ("heavy") counterparts, typically Arginine and Lysine.[17] After several cell divisions, the heavy amino acids are fully incorporated into the proteome.[3] This allows for the combination of samples at the very beginning of the workflow, significantly reducing sample handling errors and improving quantitative precision.

Experimental Protocol:

  • Cell Culture and Labeling : Culture two or more populations of cells. One population grows in standard "light" medium, while the others grow in "heavy" media containing isotopically labeled essential amino acids (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₂-Lys). Culture for at least 5-6 cell divisions to ensure >99% incorporation.

  • Experimental Treatment : Apply the experimental conditions (e.g., drug treatment, stimulus) to the cell populations.

  • Cell Lysis and Sample Pooling : Harvest and lyse the cells. Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion : Digest the combined protein mixture into peptides using trypsin.

  • Fractionation and Cleanup : Fractionate the peptide mixture if necessary and desalt using a C18 column.

  • LC-MS/MS Analysis : Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis : Identify peptides and quantify their relative abundance by comparing the MS1 peak intensities of the "light" and "heavy" isotopic pairs.[18]

cluster_light Control Cells cluster_heavy Experimental Cells l_culture Culture in 'Light' Medium l_treat Control Treatment l_culture->l_treat l_lyse Cell Lysis l_treat->l_lyse pool Combine Lysates l_lyse->pool h_culture Culture in 'Heavy' Medium h_treat Experimental Treatment h_culture->h_treat h_lyse Cell Lysis h_treat->h_lyse h_lyse->pool digest Trypsin Digestion pool->digest cleanup C18 Desalting digest->cleanup lcms LC-MS/MS cleanup->lcms analysis MS1-Level Quantification lcms->analysis

Workflow for quantitative proteomics using metabolic labeling (SILAC).
Label-Free Quantification (LFQ)

LFQ is a straightforward method that avoids the use of isotopic labels, making it highly flexible and cost-effective.[19] Quantification is achieved by comparing the signal intensities of peptides across different LC-MS/MS runs.[6] The two main approaches are intensity-based, which compares the area under the curve for peptide peaks, and spectral counting, which counts the number of MS/MS spectra identified for a given protein.[4] This method's accuracy is highly dependent on the reproducibility of the chromatography and the performance of the mass spectrometer.

Experimental Protocol:

  • Sample Preparation : Prepare each sample individually. This involves protein extraction, reduction, alkylation (with a non-isotopic reagent like iodoacetamide), and trypsin digestion.

  • Sample Cleanup : Desalt each peptide sample separately using a C18 column.

  • LC-MS/MS Analysis : Analyze each sample in a separate LC-MS/MS run. It is critical to maintain identical chromatography conditions and ensure the mass spectrometer is stable to minimize technical variability.

  • Data Analysis : Use specialized software to process the data. The software performs chromatographic alignment of the runs, detects peptide features across all samples, and calculates their respective peak areas for relative quantification. Statistical analysis is then performed to identify significant changes.[20]

cluster_sample1 Sample A cluster_sample2 Sample B cluster_sampleN Sample N a_prep Sample Prep (Extract, Digest) a_lcms LC-MS/MS Run 1 a_prep->a_lcms analysis Computational Alignment & Quantification a_lcms->analysis b_prep Sample Prep (Extract, Digest) b_lcms LC-MS/MS Run 2 b_prep->b_lcms b_lcms->analysis n_prep Sample Prep (Extract, Digest) n_lcms LC-MS/MS Run N n_prep->n_lcms n_lcms->analysis

References

A Comparative Guide to Cysteine Alkylation in Proteomics: Methyl Bromoacetate vs. Chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible analysis of proteins is fundamental. In mass spectrometry-based proteomics, the alkylation of cysteine residues is a critical step to prevent the re-formation of disulfide bonds, ensuring accurate protein identification and quantification. This guide provides a detailed comparison of two common alkylating agents: methyl bromoacetate and chloroacetamide, with supporting data and experimental protocols to inform your choice of reagent.

Chemical Properties and Reactivity

Both this compound and chloroacetamide are haloacetylating reagents that react with the nucleophilic thiol group of cysteine residues via a nucleophilic substitution reaction. This results in the formation of a stable thioether bond, effectively and irreversibly capping the cysteine.

The reactivity of these reagents is largely governed by the nature of the halogen leaving group. Bromine is a better leaving group than chlorine, which suggests that this compound would be more reactive than chloroacetamide. While this increased reactivity can lead to faster and more complete alkylation, it may also increase the likelihood of off-target reactions with other nucleophilic amino acid side chains.

Performance in Proteomics: A Head-to-Head Comparison

The choice of alkylating agent can significantly influence the outcome of a proteomics experiment. Key performance indicators include the efficiency of cysteine alkylation and the prevalence of undesirable side reactions.

Alkylation Efficiency

Both reagents are effective in alkylating cysteine residues. However, due to its higher reactivity, this compound is expected to achieve complete alkylation more rapidly than chloroacetamide. Incomplete alkylation can lead to the underrepresentation of cysteine-containing peptides in the final analysis.

Specificity and Side Reactions
  • Chloroacetamide is generally considered to be a more specific alkylating agent than iodoacetamide (a close analog of this compound).[1][2] It has been reported to result in fewer undesirable off-target reactions.[1][2] However, a significant drawback of chloroacetamide is its propensity to cause oxidation of methionine residues, with one study reporting that up to 40% of all methionine-containing peptides were oxidized, compared to 2-5% with iodoacetamide.[3][4]

  • This compound , being more reactive, is more prone to side reactions with other amino acid residues such as lysine, histidine, and the N-terminus of peptides.[5] While direct comparative data for this compound is limited, studies on the similar compound iodoacetamide show that it can lead to carbamidomethylation of methionine in up to 80% of peptides containing this residue.[1][2]

Quantitative Data Summary

The following table summarizes the key performance characteristics of this compound (inferred from data on bromoacetamide and iodoacetamide) and chloroacetamide.

FeatureThis compound (inferred)ChloroacetamideReference
Alkylation Efficiency HighHigh[6]
Reactivity HigherLower[7]
Specificity for Cysteine LowerHigher[1][2]
Major Side Reactions Alkylation of Lys, His, N-terminus; Carbamidomethylation of MetOxidation of Met and Trp[1][2][3][4][5]
Impact on Peptide ID Can lead to ambiguous identifications due to multiple modificationsCan lead to loss of methionine-containing peptides from analysis[1][2][3][4]

Experimental Protocols

Below are representative protocols for in-solution alkylation of proteins using this compound and chloroacetamide.

Protocol 1: Cysteine Alkylation with this compound
  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a buffer containing a denaturant (e.g., 6 M urea or 8 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM dithiothreitol (DTT) or 5 mM tris(2-carboxyethyl)phosphine (TCEP)).

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add a freshly prepared solution of this compound to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 10 mM and incubate for 15 minutes.

  • Sample Cleanup:

    • Proceed with buffer exchange or protein precipitation to remove excess reagents prior to enzymatic digestion.

Protocol 2: Cysteine Alkylation with Chloroacetamide
  • Protein Solubilization and Reduction:

    • Follow the same procedure as for this compound (Step 1 in Protocol 1).[8]

  • Alkylation:

    • Add a freshly prepared solution of chloroacetamide to a final concentration of 40 mM.[9]

    • Incubate in the dark at room temperature for 30 minutes.[9]

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 10 mM and incubate for 15 minutes.

  • Sample Cleanup:

    • Proceed with buffer exchange or protein precipitation to remove excess reagents prior to enzymatic digestion.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams were generated using the DOT language.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Protein\nExtraction Protein Extraction Reduction Reduction Protein\nExtraction->Reduction Denaturant (Urea) Reducing Agent (DTT) Alkylation Alkylation Reduction->Alkylation this compound or Chloroacetamide Enzymatic\nDigestion (Trypsin) Enzymatic Digestion (Trypsin) Alkylation->Enzymatic\nDigestion (Trypsin) LC-MS/MS LC-MS/MS Enzymatic\nDigestion (Trypsin)->LC-MS/MS Peptide Separation and Fragmentation Data Analysis Data Analysis LC-MS/MS->Data Analysis Peptide Identification and Quantification

A typical bottom-up proteomics workflow.

G cluster_0 Cysteine Alkylation Reaction cysteine Protein-Cys-SH alkylating_agent + R-X product -> Protein-Cys-S-R + H-X note R = -CH2COOCH3 (this compound)      or -CH2CONH2 (Chloroacetamide) X = Br or Cl

References

A Comparative Guide to Analytical Techniques for Confirming Methyl Bromoacetate Adduction Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of adduction sites by reactive molecules such as methyl bromoacetate is critical for understanding drug mechanisms, toxicity, and for the development of targeted therapies. This guide provides a comprehensive comparison of the three primary analytical techniques used for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Each technique is evaluated based on its principles, experimental protocols, and data output, supported by experimental data to aid in the selection of the most appropriate method for your research needs.

This compound is an alkylating agent known to react with nucleophilic residues on proteins, most notably cysteine, but also histidine and methionine.[1] Confirming the exact site of adduction is paramount for understanding the functional consequences of such modifications.

Mass Spectrometry (MS)

Mass spectrometry is a powerful and highly sensitive technique for identifying protein modifications by precisely measuring the mass-to-charge ratio of ionized molecules.[2] For identifying this compound adducts, "bottom-up" proteomics is the most common approach.[3]

Principle

The core principle involves the enzymatic digestion of the adducted protein into smaller peptides. These peptides are then analyzed by MS. The covalent addition of a this compound moiety results in a predictable mass shift in the modified peptide. Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide, allowing for the precise localization of the modification to a specific amino acid residue.[1][2]

Experimental Protocol: In-Solution Digestion and LC-MS/MS

This protocol outlines a standard workflow for preparing a protein sample modified with this compound for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Denaturation, Reduction, and Alkylation:

  • Denature the protein sample using a strong chaotropic agent like 8 M urea to unfold the protein and expose cysteine residues.[3]

  • Reduce disulfide bonds using a reducing agent such as 5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Incubate at 60°C for 30 minutes.[3][4]

  • Alkylate the free sulfhydryl groups of cysteine residues with an alkylating agent like iodoacetamide (IAA) at a final concentration of 14 mM. This step is performed in the dark for 30 minutes at room temperature to prevent the reformation of disulfide bonds.[3] Note: This step is for unmodified cysteines. The this compound adduction is the modification of interest.

  • Quench the alkylation reaction by adding DTT.[5]

2. Enzymatic Digestion:

  • Dilute the sample to reduce the urea concentration to below 2 M, as high concentrations of urea can inhibit enzymatic activity.[3]

  • Add a protease, typically trypsin, at a 1:20 to 1:100 enzyme-to-protein ratio.[4]

  • Incubate overnight at 37°C to digest the protein into peptides.[4]

  • Stop the digestion by acidification with formic acid or trifluoroacetic acid (TFA).[6]

3. Peptide Cleanup:

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or ZipTip to remove contaminants that can interfere with MS analysis.[3]

  • Elute the peptides and dry them in a vacuum centrifuge.[3]

4. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a solvent compatible with liquid chromatography, such as 0.1% formic acid in water.[7]

  • Inject the peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer. Peptides are separated on a reversed-phase column and sequentially eluted into the mass spectrometer.[6]

  • The mass spectrometer acquires MS1 scans to determine the mass-to-charge ratio of the eluting peptides, followed by data-dependent MS2 scans (fragmentation) of the most intense ions.[8]

5. Data Analysis:

  • The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides.

  • The search parameters are set to include a variable modification corresponding to the mass of the this compound adduct on potential target residues (e.g., cysteine, histidine, methionine).

  • The fragmentation pattern in the MS/MS spectrum confirms the peptide sequence and pinpoints the location of the mass shift, thereby identifying the adduction site.[9]

Data Presentation
ParameterMass Spectrometry (LC-MS/MS)
Sample Requirement Low micrograms to femtomoles
Resolution Single amino acid residue
Throughput High (hundreds to thousands of samples)
Sensitivity High (attomole to femtomole range)[2]
Limitations Indirectly infers structure, can be affected by ionization efficiency

Experimental Workflow Diagram

MassSpectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein Adducted Protein Denature Denaturation, Reduction, & Alkylation Protein->Denature Digest Tryptic Digestion Denature->Digest Cleanup Peptide Cleanup (SPE) Digest->Cleanup LC Liquid Chromatography Cleanup->LC MS1 MS1 Scan (Peptide Mass) LC->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Data Database Search & Adduct Site Identification MS2->Data

Mass Spectrometry Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution, providing valuable information about molecular interactions and dynamics at atomic resolution.[10][11]

Principle

NMR spectroscopy detects signals from atomic nuclei in a magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique "chemical shift." When this compound binds to a protein, it alters the local chemical environment of nearby amino acid residues. This change can be detected as a perturbation in their chemical shifts. By comparing the NMR spectra of the protein before and after adduction, the affected residues can be identified. The most common experiment for this purpose is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique signal for each amino acid residue (except proline).[12][13]

Experimental Protocol: 2D ¹H-¹⁵N HSQC Titration

1. Protein Expression and Purification:

  • Express the protein with uniform ¹⁵N isotopic labeling by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. For larger proteins, ¹³C and ²H labeling may also be necessary.[11]

  • Purify the isotopically labeled protein to high homogeneity.

2. Sample Preparation:

  • Prepare a concentrated protein solution (typically 0.1-1 mM) in a suitable NMR buffer.[14]

  • The buffer should be chosen to maintain protein stability and solubility.

  • The sample is placed in a specialized NMR tube.

3. NMR Data Acquisition:

  • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. This spectrum serves as a fingerprint of the protein's folded state.[6]

  • Add a stoichiometric amount of this compound to the NMR sample to allow for the adduction reaction.

  • Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the adducted protein under the same experimental conditions.

4. Data Analysis:

  • Process and analyze the NMR spectra using appropriate software.

  • Overlay the reference and the adducted protein spectra.

  • Identify the signals (cross-peaks) that have shifted their position or have disappeared upon adduction.

  • These chemical shift perturbations (CSPs) indicate the residues whose chemical environment has been altered by the this compound adduct.[12]

  • Resonance assignment (determining which signal corresponds to which specific amino acid) is required to identify the exact location of the adduction.

Data Presentation
ParameterNMR Spectroscopy
Sample Requirement High (milligrams), high concentration
Resolution Atomic, provides 3D structural context
Throughput Low to medium
Sensitivity Lower than MS, requires higher sample amounts
Limitations Generally limited to smaller proteins (<40 kDa), requires isotopic labeling

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Expression 15N Isotopic Labeling & Protein Expression Purification Protein Purification Expression->Purification Sample NMR Sample Preparation Purification->Sample NMR_ref Acquire Reference 1H-15N HSQC Spectrum Sample->NMR_ref Adduction Add this compound NMR_ref->Adduction NMR_adduct Acquire 1H-15N HSQC of Adducted Protein Adduction->NMR_adduct Analysis Overlay Spectra & Identify Chemical Shift Perturbations NMR_adduct->Analysis

NMR Spectroscopy Workflow

X-ray Crystallography

X-ray crystallography is the gold standard for determining high-resolution, three-dimensional structures of proteins and their complexes with ligands.[10][15]

Principle

This technique requires the protein to be crystallized. The crystal, which is an ordered three-dimensional array of protein molecules, is then exposed to a beam of X-rays. The electrons in the atoms of the protein crystal diffract the X-rays, producing a unique diffraction pattern. This pattern is used to calculate an electron density map, into which the atomic model of the protein is built and refined. To identify the site of this compound adduction, a crystal of the protein-adduct complex is grown and its structure is determined. The resulting electron density map will show additional density at the site of modification, allowing for the precise identification of the adducted residue and the conformation of the adduct.[15]

Experimental Protocol: Co-crystallization

1. Protein Purification and Preparation:

  • Express and purify a high-quality, homogenous protein sample.

  • Incubate the protein with this compound to form the covalent adduct.

2. Co-crystallization:

  • The protein-adduct complex is mixed with a variety of crystallization reagents (precipitants, buffers, salts) in a high-throughput screening setup.[16]

  • The goal is to find conditions that lead to the formation of well-ordered crystals. This is often a trial-and-error process.

3. Crystal Harvesting and Cryo-protection:

  • Once crystals are grown, they are carefully harvested.

  • The crystals are typically soaked in a cryo-protectant solution to prevent ice formation during flash-cooling.

  • The crystals are then flash-cooled in liquid nitrogen.[17]

4. X-ray Diffraction Data Collection:

  • The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, usually at a synchrotron source.

  • The crystal is rotated in the beam, and diffraction images are collected at various orientations.[17]

5. Structure Determination and Refinement:

  • The diffraction data are processed to determine the electron density map of the protein-adduct complex.

  • An atomic model of the protein is built into the electron density map.

  • Clear, unambiguous electron density corresponding to the this compound adduct will be visible on the modified amino acid residue.

  • The model is refined to best fit the experimental data.

Data Presentation
ParameterX-ray Crystallography
Sample Requirement High (milligrams), high purity
Resolution Atomic to near-atomic
Throughput Low
Sensitivity Not applicable in the same sense as MS/NMR
Limitations Requires well-diffracting crystals, can be time-consuming, provides a static picture

Experimental Workflow Diagram

Xray_Workflow cluster_prep Sample & Crystal Preparation cluster_analysis Data Collection & Analysis Protein Purified Protein Adduction React with Methyl Bromoacetate Protein->Adduction Crystallization Co-crystallization Screening Adduction->Crystallization Harvesting Crystal Harvesting & Cryo-protection Crystallization->Harvesting Diffraction X-ray Diffraction Data Collection Harvesting->Diffraction Processing Data Processing Diffraction->Processing Map Electron Density Map Generation Processing->Map Refinement Model Building & Refinement Map->Refinement

X-ray Crystallography Workflow

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific research question, the nature of the protein, and the available resources.

FeatureMass SpectrometryNMR SpectroscopyX-ray Crystallography
Primary Output Peptide mass and fragment ionsNuclear resonance frequencies3D electron density map
Adduct Identification Mass shift on a specific residueChemical shift perturbationDirect visualization of adduct
Resolution Single amino acidAtomicAtomic/Near-atomic[10]
Sample State Solution or gelSolution[10]Crystal (solid-state)[18]
Protein Size Limit No practical upper limitGenerally < 40 kDa[19]No upper limit, but crystallization is a bottleneck
Sensitivity Very high (fmol-amol)Moderate (µM-mM)Not directly comparable
Throughput HighLow to mediumLow
Structural Info Primary sequence and modification site3D structure and dynamics in solutionHigh-resolution 3D static structure
Key Advantage High sensitivity and throughputProvides information on dynamics in solutionProvides the highest resolution structural detail
Key Disadvantage Indirect structural informationSize limitations, requires isotopic labelingCrystallization can be a major hurdle

Conclusion

  • Mass Spectrometry is the most versatile and high-throughput method for identifying the site of this compound adduction, especially in complex mixtures and for large proteins. Its high sensitivity makes it ideal for detecting low-level modifications.

  • NMR Spectroscopy offers the unique advantage of characterizing the adduction event in the solution state, providing valuable information on conformational changes and dynamics upon modification. It is best suited for smaller, well-behaved proteins.[10]

  • X-ray Crystallography provides the most detailed and unambiguous structural information of the adduct and its interactions with the protein at atomic resolution. However, it is the most technically challenging due to the requirement for protein crystallization.[19]

For a comprehensive understanding, a combination of these techniques is often employed. For example, MS can be used for initial screening and identification, followed by NMR or X-ray crystallography for detailed structural and dynamic characterization. The selection of the appropriate technique or combination of techniques will ultimately depend on the specific goals of the investigation.

References

Assessing the Completeness of Alkylation with Methyl Bromoacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, ensuring the complete conversion of reactants to products is paramount for yield optimization, purity, and overall process efficiency. Alkylation reactions, a fundamental transformation in organic synthesis, often require careful monitoring to determine the point of completion. This guide provides a comparative overview of common analytical techniques used to assess the completeness of alkylation reactions, with a specific focus on the use of methyl bromoacetate as an alkylating agent. We will delve into the experimental protocols of key methods, present a comparative analysis of their performance, and discuss alternative approaches.

Comparison of Analytical Techniques

The choice of an analytical method to monitor an alkylation reaction depends on several factors, including the nature of the reactants and products, the required accuracy, the available instrumentation, and the desired speed of analysis. The following table summarizes the key features of the most commonly employed techniques.

Technique Principle Type of Data Sensitivity Speed Cost Key Advantages Limitations
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.Qualitative/Semi-quantitativeLow to ModerateFastLowSimple, rapid, and inexpensive for routine monitoring.[1][2]Limited resolution, not inherently quantitative without further analysis.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.QuantitativeModerate to HighModerateHighProvides detailed structural information and can be used for quantitative analysis of reaction mixtures.[4][5][6]Requires expensive instrumentation and deuterated solvents; can have signal overlap in complex mixtures.[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of components by liquid chromatography followed by detection based on mass-to-charge ratio.QuantitativeVery HighModerate to SlowHighHighly sensitive and selective, capable of identifying and quantifying trace components and byproducts.[9][10][11]Destructive technique, requires specialized equipment and expertise.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the key analytical techniques discussed.

Thin-Layer Chromatography (TLC)

TLC is a straightforward and rapid method for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[1][2]

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the starting material (the substrate being alkylated) in a suitable solvent to create a reference spot.

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.[1][2]

    • If the reaction mixture contains solids, dilute the aliquot with a suitable solvent and filter if necessary.

  • TLC Plate Spotting:

    • Using a pencil, gently draw a baseline on the TLC plate about 1 cm from the bottom.

    • On the baseline, apply small spots of the starting material reference, the reaction mixture, and a "co-spot" (where the starting material and reaction mixture are spotted on top of each other).[12]

  • Development:

    • Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The solvent level should be below the baseline.

    • Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[1]

  • Visualization and Analysis:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp if the compounds are UV-active. The spots can also be visualized by staining with an appropriate reagent (e.g., potassium permanganate, iodine).

    • The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The appearance of a new spot corresponds to the product.

Workflow for TLC Analysis:

TLC_Workflow cluster_prep Sample Preparation cluster_spotting TLC Plate Spotting cluster_dev Development cluster_analysis Analysis A Prepare Starting Material Reference C Spot Starting Material A->C B Withdraw Aliquot from Reaction D Spot Reaction Mixture B->D E Create Co-spot C->E D->E F Place Plate in Developing Chamber E->F G Elute with Solvent F->G H Visualize Spots (UV/Stain) G->H I Assess Disappearance of Starting Material H->I

Workflow for monitoring reaction progress using TLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed structural information and can be used for quantitative analysis to determine the conversion of starting material to product.[5][6][13]

Protocol:

  • Sample Preparation:

    • Acquire an NMR spectrum of the pure starting material to identify characteristic signals.

    • At a specific time point (or at the end of the reaction), take an aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS).[5]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample. Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1) for accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal for the starting material and a well-resolved signal for the product that do not overlap with each other or with solvent or impurity signals.

    • Integrate the area of the selected signals for both the starting material and the product.

    • The percentage conversion can be calculated by comparing the integral of the product signal to the sum of the integrals of the starting material and product signals, after normalizing for the number of protons giving rise to each signal.

Logical Flow for NMR-based Reaction Monitoring:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Acquire Spectrum of Starting Material E Identify Characteristic Signals A->E B Take Aliquot of Reaction Mixture C Work-up and Dissolve in Deuterated Solvent with Internal Standard B->C D Acquire 1H NMR Spectrum C->D D->E F Integrate Signals E->F G Calculate Percent Conversion F->G

Logical flow for assessing reaction completeness with NMR.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that can be used to quantify the amounts of starting material, product, and any impurities in a reaction mixture.[9][11]

Protocol:

  • Sample Preparation:

    • Develop an LC method that can separate the starting material, product, and any expected byproducts.

    • Prepare a calibration curve by injecting known concentrations of the starting material and the product.

    • At desired time points, take a small aliquot of the reaction mixture and quench the reaction.

    • Dilute the aliquot to a known volume with a suitable solvent.

  • Data Acquisition:

    • Inject the prepared sample into the LC-MS system.

    • The components will be separated on the LC column and then detected by the mass spectrometer.

    • The mass spectrometer can be operated in full scan mode to identify all components or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and specificity.[4][11]

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times and mass-to-charge ratios.

    • Determine the peak areas for the starting material and product.

    • Use the calibration curve to determine the concentration of the starting material and product in the reaction mixture.

    • Calculate the percentage conversion based on the initial concentration of the starting material.

Experimental Workflow for LC-MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Develop LC Method and Prepare Calibration Curve G Quantify using Calibration Curve A->G B Take Aliquot and Quench Reaction C Dilute to a Known Volume B->C D Inject Sample into LC-MS C->D E Separate and Detect Components D->E F Identify and Integrate Peaks E->F F->G H Calculate Percent Conversion G->H

Workflow for quantitative analysis of alkylation by LC-MS.

Alternatives to this compound

While this compound is a common and effective alkylating agent, several alternatives are available, each with its own reactivity profile and applications. The choice of alkylating agent can influence the reaction conditions and the ease of monitoring. Some alternatives include:

  • Other Alkyl Halides: Ethyl bromoacetate, methyl iodide, and benzyl bromide are frequently used.[14][15] The choice often depends on the desired ester group.

  • Dimethyl Sulfate: A powerful and efficient methylating agent, but it is also highly toxic and requires careful handling.[14]

  • Diazomethane and Trimethylsilyldiazomethane: These are highly reactive methylating agents for carboxylic acids but are also explosive and toxic, requiring specialized handling procedures.[16]

  • Meerwein Salts (e.g., trimethyloxonium tetrafluoroborate): These are powerful methylating agents that are less hazardous than diazomethane.[14]

The selection of an appropriate analytical technique remains crucial regardless of the alkylating agent used, although the specific parameters of the method (e.g., TLC eluent, NMR signals, LC-MS conditions) will need to be adapted to the specific reactants and products of the chosen reaction.

Conclusion

The assessment of the completeness of alkylation reactions with this compound can be effectively achieved using a variety of analytical techniques. TLC offers a rapid, qualitative assessment suitable for routine monitoring. NMR provides quantitative data and structural confirmation, while LC-MS delivers the highest sensitivity and selectivity for accurate quantification. The choice of method should be guided by the specific requirements of the research, balancing the need for accuracy with considerations of speed, cost, and available resources. By employing these techniques with robust experimental protocols, researchers can ensure the successful and efficient execution of their alkylation reactions.

References

A Head-to-Head Comparison: Iodoacetic Acid Versus Methyl Bromoacetate for Cysteine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and drug discovery, the precise and efficient modification of cysteine residues is a critical experimental step. The choice of alkylating agent can significantly impact the outcome of an experiment, influencing everything from reaction efficiency and specificity to the potential for off-target effects. This guide provides an objective comparison of two common haloacetate-based reagents for cysteine modification: iodoacetic acid (IAA) and methyl bromoacetate.

This comparison delves into their reaction mechanisms, reactivity, specificity, and potential side reactions, supported by available data. We also provide detailed experimental protocols and visualizations to aid in the selection of the optimal reagent for your specific research needs.

At a Glance: Key Differences and Performance Metrics

Both iodoacetic acid and this compound react with the thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group, the thiolate anion, acts as a nucleophile, attacking the electrophilic carbon of the haloacetate and displacing the halide ion. This results in the formation of a stable thioether bond.

While the fundamental mechanism is similar, their chemical properties lead to differences in performance. Iodoacetic acid exists as a negatively charged carboxylate at neutral and alkaline pH, whereas this compound is a neutral ester. This seemingly small difference can influence their reactivity and specificity.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for iodoacetic acid and this compound based on available literature. Direct quantitative comparisons are limited, and some parameters for this compound are inferred from its known chemical properties as an alkylating agent.

FeatureIodoacetic Acid (IAA)This compound
Primary Target Cysteine ResiduesCysteine Residues
Reaction Product Carboxymethyl-cysteineMethoxycarbonylmethyl-cysteine
Reactivity Reactive with deprotonated cysteine residues (thiolates). The negative charge can sometimes impede its reaction at specific sites.[1]Assumed to be reactive with cysteine thiolates. As a neutral molecule, it may exhibit different reactivity profiles compared to the charged IAA.
Optimal pH Slightly alkaline (typically pH 8) to favor the deprotonation of the cysteine thiol group.[1]Expected to be most reactive at slightly alkaline pH where the cysteine thiol is deprotonated.
Specificity High for cysteine, but can react with other residues like lysine, histidine, and methionine at alkaline pH.[2][3]Known to react with histidine and methionine residues in proteins.[4][5] Its broader reactivity profile with other nucleophilic amino acids requires careful optimization.
Side Reactions Alkylation of histidine, lysine, and methionine are known side reactions, particularly at higher pH and with excess reagent.[2][3][6]Can react with other nucleophilic amino acid residues, such as histidine.[7]
Solubility Soluble in aqueous buffers.Soluble in water.[8]
Cell Permeability Not cell-permeable due to its negative charge.[9]Expected to be more cell-permeable than iodoacetic acid due to its neutral charge.

Reaction Mechanisms and Experimental Workflows

To achieve efficient and specific cysteine modification, a thorough understanding of the reaction mechanism and a well-defined experimental workflow are essential.

Chemical Reaction Mechanisms

The SN2 reaction of iodoacetic acid and this compound with a cysteine residue is depicted below. The key step is the nucleophilic attack of the cysteine thiolate on the alpha-carbon of the alkylating agent.

cluster_IAA Iodoacetic Acid Reaction cluster_MBA This compound Reaction IAA Iodoacetic Acid (ICH₂COOH) Transition_IAA Sₙ2 Transition State IAA->Transition_IAA Cys_thiolate_IAA Cysteine Thiolate (Protein-S⁻) Cys_thiolate_IAA->Transition_IAA Product_IAA Carboxymethyl-cysteine (Protein-S-CH₂COOH) Transition_IAA->Product_IAA Iodide_IAA Iodide (I⁻) Transition_IAA->Iodide_IAA MBA This compound (BrCH₂COOCH₃) Transition_MBA Sₙ2 Transition State MBA->Transition_MBA Cys_thiolate_MBA Cysteine Thiolate (Protein-S⁻) Cys_thiolate_MBA->Transition_MBA Product_MBA Methoxycarbonylmethyl-cysteine (Protein-S-CH₂COOCH₃) Transition_MBA->Product_MBA Bromide_MBA Bromide (Br⁻) Transition_MBA->Bromide_MBA

Figure 1. SN2 reaction mechanisms for cysteine alkylation.
Standard Experimental Workflow for Protein Reduction and Alkylation

A typical workflow for preparing protein samples for mass spectrometry-based proteomics involves reduction of disulfide bonds followed by alkylation of the resulting free thiols. This prevents the reformation of disulfide bonds and ensures complete denaturation.[10]

Start Protein Sample Denature Denaturation (e.g., Urea, SDS) Start->Denature Reduce Reduction (e.g., DTT, TCEP) Denature->Reduce Alkylate Alkylation (IAA or this compound) Reduce->Alkylate Quench Quench Excess Reagent (e.g., DTT, Cysteine) Alkylate->Quench Downstream Downstream Analysis (e.g., Digestion, MS) Quench->Downstream End Analysis Complete Downstream->End

Figure 2. Standard workflow for protein reduction and alkylation.

Detailed Experimental Protocols

A robust and detailed experimental protocol is crucial for achieving complete and specific cysteine alkylation. The following is a generalized protocol for in-solution protein alkylation suitable for mass spectrometry-based proteomics.

Protocol: In-Solution Protein Alkylation

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Denaturant: 8 M Urea or 2% SDS

  • Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: 500 mM Iodoacetic Acid (prepare fresh and protect from light) or this compound

  • Quenching reagent: 1 M DTT or 1 M L-cysteine

  • Ammonium Bicarbonate (50 mM, pH 8.0)

Procedure:

  • Denaturation:

    • To your protein sample, add the denaturant to a final concentration of 4-8 M for Urea or 1-2% for SDS.

    • Incubate at 37°C for 30 minutes.

  • Reduction:

    • Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30-60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent (Iodoacetic Acid or this compound) to a final concentration of 15-20 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching:

    • Add a quenching reagent (DTT or L-cysteine) to a final concentration of 20-50 mM to consume any unreacted alkylating agent.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Downstream Analysis:

    • The protein sample is now ready for downstream applications such as enzymatic digestion for mass spectrometry.

    • If proceeding with digestion, dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1 M, which is critical for optimal trypsin activity.

Cysteine Modification in Signaling Pathways

Cysteine residues are often found in the active sites of enzymes and can act as redox sensors. Their modification by alkylating agents can be used to study the role of specific cysteines in signaling pathways. Two prominent examples are the EGFR and Keap1-Nrf2 pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in cell growth and proliferation.[7][11][12] Cysteine residues in EGFR and downstream phosphatases are targets of reactive oxygen species (ROS), which can modulate their activity. Alkylating agents can be used to probe the redox state of these critical cysteines.

EGF EGF EGFR EGFR (Cys797) EGF->EGFR Activation ROS ROS EGFR->ROS Generates Downstream Downstream Signaling EGFR->Downstream ROS->EGFR Oxidizes PTPs Protein Tyrosine Phosphatases (PTPs) (Active Site Cys) ROS->PTPs Inactivates PTPs->EGFR Dephosphorylates

Figure 3. Role of cysteine oxidation in EGFR signaling.
Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[13][14][15] Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophiles and ROS can modify reactive cysteine residues on Keap1, leading to the stabilization and activation of Nrf2.[13][14][15] Alkylating agents can mimic this effect and are valuable tools for studying this pathway.

cluster_basal Basal Conditions cluster_stress Oxidative Stress / Electrophiles Keap1_basal Keap1 Nrf2_basal Nrf2 Keap1_basal->Nrf2_basal Binds Ub Ubiquitin Nrf2_basal->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Electrophiles Electrophiles (e.g., Alkylating Agents) Keap1_mod Keap1 (Cys Modified) Electrophiles->Keap1_mod Modifies Nrf2_free Nrf2 Keap1_mod->Nrf2_free Releases Nucleus Nucleus Nrf2_free->Nucleus Translocates ARE ARE Nrf2_free->ARE Binds Genes Antioxidant Genes ARE->Genes Activates

Figure 4. Cysteine modification in the Keap1-Nrf2 pathway.

Conclusion and Recommendations

Both iodoacetic acid and this compound are effective reagents for the alkylation of cysteine residues. The choice between them should be guided by the specific experimental context.

  • Iodoacetic acid is a well-characterized reagent with high specificity for cysteine, although off-target reactions can occur under non-optimal conditions. Its negative charge makes it ideal for applications where membrane permeability is not desired.

  • This compound , being a neutral molecule, is likely more cell-permeable and may exhibit different reactivity and specificity profiles. However, there is less direct comparative data available for this compound in proteomics applications. Researchers should carefully optimize reaction conditions to minimize potential side reactions, particularly with histidine and methionine residues.

For well-established proteomics workflows where cell permeability is not a concern, iodoacetic acid remains a reliable choice due to the extensive body of literature supporting its use. For studies requiring a cell-permeable alkylating agent or exploring alternative reactivity, This compound presents a viable option, with the caveat that more extensive optimization and characterization of its performance may be necessary.

Ultimately, the optimal choice of reagent will depend on the specific protein of interest, the experimental goals, and the downstream analytical methods. Careful consideration of the factors outlined in this guide will help researchers make an informed decision to achieve reliable and reproducible results.

References

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of alkylating agents is paramount for developing safer and more effective therapeutics. This guide provides a comparative analysis of the off-target profiles of several common alkylating agents, supported by experimental data and detailed methodologies.

Alkylating agents, a cornerstone of cancer chemotherapy, exert their therapeutic effect by covalently modifying DNA, leading to cell cycle arrest and apoptosis. However, their reactive nature means they can also interact with other cellular nucleophiles, primarily proteins, resulting in a spectrum of off-target effects that can contribute to both toxicity and complex pharmacological activities. This guide delves into the methodologies used to evaluate these off-target interactions and presents a comparative overview of what is known about different classes of alkylating agents.

Comparative Analysis of Off-Target Effects

While direct, head-to-head quantitative proteomic comparisons of off-target effects across a range of alkylating agents under uniform conditions are not extensively available in the literature, we can synthesize a comparative view from individual studies. The following tables summarize key characteristics and reported off-target interactions for representative nitrogen mustards and other alkylating agents.

Table 1: Overview of Selected Alkylating Agents and Their Off-Target Characteristics
Alkylating AgentClassPrimary On-Target MechanismKnown Off-Target InteractionsReferences
Cyclophosphamide Nitrogen Mustard (Prodrug)DNA cross-linking (requires metabolic activation to phosphoramide mustard)Immunosuppressive effects through actions on lymphocytes; induction of endoplasmic reticulum stress.[1][2]
Melphalan Nitrogen MustardDNA interstrand and intrastrand cross-links.High reactivity towards proteins, with serum protein binding around 90%, primarily with albumin. Can induce protein carbonylation and lipid peroxidation.[3][4][5]
Chlorambucil Nitrogen MustardDNA alkylation, forming monoadducts and cross-links.Reacts with thiol groups of proteins and peptides, such as glutathione.[6]
Bendamustine Nitrogen MustardDNA alkylation and cross-linking, also exhibits purine analog-like activity.Off-target effects on kinases have been explored, though detailed proteomic data is limited in the public domain.[7][8]
Temozolomide Triazene (Prodrug)DNA methylation (requires conversion to MTIC).Induces endoplasmic reticulum stress and autophagy.[2][9]
Dacarbazine Triazene (Prodrug)DNA methylation (requires metabolic activation).Off-target profile is less characterized at the proteomic level compared to others.[10]
Table 2: Quantitative Insights into Off-Target Effects (Illustrative Examples)

Direct comparative quantitative data on off-target protein binding across different alkylating agents is limited. This table provides examples of quantitative data found for individual agents to illustrate the types of measurements performed.

Alkylating AgentCell LineExperimental MethodKey Quantitative FindingReference
Melphalan RPMI8226 (Multiple Myeloma)Cell Viability AssayIC50: 8.9 µM[3]
Melphalan THP1 (Leukemia)Cell Viability AssayIC50: 6.26 µM[3]
Melphalan HL60 (Leukemia)Cell Viability AssayIC50: 3.78 µM[3]
Cyclophosphamide Mouse Thymus2D Gel Electrophoresis & Mass SpectrometryIdentified 15 differentially expressed proteins upon treatment.[1]

Key Experimental Protocols for Evaluating Off-Target Effects

The identification and quantification of off-target interactions of alkylating agents heavily rely on advanced proteomic techniques. Below are detailed methodologies for key experiments.

Affinity-Capture Mass Spectrometry for Identifying Covalently Bound Proteins

This method is designed to identify proteins that are covalently modified by a reactive compound.

Methodology:

  • Probe Synthesis: An analog of the alkylating agent is synthesized to include a "clickable" handle, such as an alkyne or azide group, and a photo-reactive group if the interaction is not inherently covalent.

  • Cell Treatment: Live cells or cell lysates are incubated with the modified alkylating agent probe.

  • Lysis and Biotinylation: The cells are lysed, and a biotin-azide or biotin-alkyne tag is "clicked" onto the probe-modified proteins via copper-catalyzed or copper-free click chemistry.

  • Enrichment: The biotin-tagged proteins are enriched from the complex proteome using streptavidin-coated beads.

  • On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.

  • LC-MS/MS Analysis: The resulting peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: The identified proteins are compared to a control group (treated with a vehicle or a non-reactive analog) to identify specific off-target binders.[11]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to profile the functional state of enzymes in complex proteomes.[12][13]

Methodology:

  • Probe Design: Activity-based probes (ABPs) are designed with three key components: a reactive group (warhead) that covalently binds to the active site of an enzyme family, a linker, and a reporter tag (e.g., biotin or a fluorophore).

  • Competitive Profiling: To identify off-targets of a specific alkylating agent, a competitive ABPP experiment is performed. The proteome is pre-incubated with the alkylating agent, which will bind to its on- and off-targets.

  • ABP Incubation: An ABP that targets a broad class of enzymes is then added. The ABP will only label the active sites of enzymes that were not blocked by the alkylating agent.

  • Enrichment and Analysis: The reporter-tagged proteins are enriched (if biotinylated) and analyzed by mass spectrometry.

  • Quantification: By comparing the abundance of ABP-labeled peptides between the alkylating agent-treated and control samples, a quantitative measure of the agent's engagement with specific enzymes can be determined. A decrease in signal for a particular enzyme indicates it is a target or off-target of the alkylating agent.

Next-Generation Sequencing (NGS) for Off-Target DNA Damage Analysis

While the primary focus of this guide is on protein off-targets, it is also crucial to assess off-target effects on DNA, especially for agents designed to be DNA-damaging.

Methodology:

  • Cell Treatment: Cells are treated with the alkylating agent at various concentrations.

  • Genomic DNA Isolation: Genomic DNA is extracted from the treated and control cells.

  • Whole-Genome Sequencing (WGS) or Targeted Sequencing:

    • WGS: The entire genome is sequenced to identify all mutations, including single nucleotide variations (SNVs), insertions/deletions (indels), and structural variations (SVs) induced by the agent.

    • Targeted Sequencing: Specific genomic regions of interest are amplified and sequenced to assess damage at a higher depth.

  • Bioinformatic Analysis: The sequencing data from treated samples is compared to controls to identify treatment-specific mutations. The location, frequency, and type of mutations provide a comprehensive map of the agent's on- and off-target DNA-damaging effects.

Visualizing the Impact: Signaling Pathways and Workflows

Understanding the broader biological context of off-target effects requires visualizing the signaling pathways involved and the experimental workflows used to study them.

DNA_Damage_Response DNA Damage Response to Alkylating Agents cluster_stimulus Stimulus cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors & Outcomes AlkylatingAgent Alkylating Agent DNA_Lesions DNA Adducts & Cross-links AlkylatingAgent->DNA_Lesions ATM_ATR ATM / ATR DNA_Lesions->ATM_ATR activates PARP PARP DNA_Lesions->PARP activates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 phosphorylates DNA_Repair DNA Repair (BER, NER, HR, NHEJ) PARP->DNA_Repair recruits p53 p53 CHK1_CHK2->p53 stabilizes CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest induces p53->DNA_Repair activates transcription of p53->CellCycleArrest activates transcription of Apoptosis Apoptosis p53->Apoptosis activates transcription of

Figure 1: Simplified DNA Damage Response pathway activated by alkylating agents.

Off_Target_Workflow Workflow for Off-Target Protein Identification cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Cells Cells / Lysate Incubation Incubation Cells->Incubation Probe Alkylating Agent Probe (with clickable handle) Probe->Incubation Click_Chemistry Click Chemistry (Biotinylation) Incubation->Click_Chemistry Streptavidin_Beads Streptavidin Beads Click_Chemistry->Streptavidin_Beads Enrich Enrichment of Covalently Modified Proteins Streptavidin_Beads->Enrich Digestion On-bead Digestion Enrich->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis & Protein Identification LC_MS->Data_Analysis

Figure 2: Experimental workflow for identifying off-target proteins of alkylating agents.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway and Alkylating Agents cluster_upstream Upstream Activation cluster_core_pathway Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation AlkylatingAgent Alkylating Agent (Off-target effect) AlkylatingAgent->Akt can modulate activity

Figure 3: The PI3K/Akt signaling pathway, a potential off-target pathway for alkylating agents.

Conclusion

The evaluation of off-target effects is a critical component of modern drug development. For highly reactive compounds like alkylating agents, a thorough understanding of their interactions with the broader proteome is essential for predicting and mitigating toxicity. While direct comparative data remains an area for future research, the application of advanced chemoproteomic methods provides a powerful toolkit for dissecting the complex pharmacology of these important therapeutics. By integrating data from multiple experimental approaches, researchers can build a more complete picture of an alkylating agent's mechanism of action and pave the way for the design of next-generation therapies with improved selectivity and safety profiles.

References

A Comparative Guide to LC-MS/MS Methods for Identifying Methyl Bromoacetate Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the identification and quantification of proteins modified by methyl bromoacetate. We will explore a typical bottom-up proteomics workflow utilizing this compound as an alkylating agent and compare it with the standard iodoacetamide-based approach. This guide includes detailed experimental protocols, comparative data tables, and workflow visualizations to assist researchers in designing and implementing their proteomic studies.

Introduction to Protein Alkylation in Proteomics

In bottom-up proteomics, the alkylation of cysteine residues is a critical step to prevent the reformation of disulfide bonds after reduction. This ensures that proteins are fully denatured and accessible to enzymatic digestion, leading to more comprehensive protein identification and quantification. While iodoacetamide (IAA) is the most commonly used alkylating agent, alternative reagents like this compound offer different reactivity profiles that can be exploited for specific research purposes. This compound is known to react with nucleophilic residues such as histidine and cysteine, making it a tool for probing protein structure and function.[1]

Comparison of this compound and Iodoacetamide

The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. Here, we compare the key characteristics of this compound and iodoacetamide.

FeatureThis compoundIodoacetamide
Primary Target Residues Cysteine, HistidineCysteine
Potential Off-Target Residues Lysine, MethionineMethionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus
Reaction Byproducts Bromoacetic acid, MethanolIodoacetic acid, Acetamide
Mass Modification +72.021 Da (Carboxymethylation)+57.021 Da (Carbamidomethylation)
Considerations for LC-MS/MS Can be used to probe histidine accessibility. The larger mass shift may aid in identification.Well-characterized fragmentation behavior. Potential for over-alkylation and off-target modifications can complicate data analysis.

Experimental Workflow for Identifying Modified Proteins

A typical bottom-up proteomics workflow for identifying proteins modified by this compound involves several key steps, from sample preparation to data analysis. This workflow can be adapted for use with other alkylating agents like iodoacetamide for comparative studies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reagents Alkylation Reagents sp1 Protein Extraction sp2 Reduction sp1->sp2 sp3 Alkylation sp2->sp3 sp4 Quenching sp3->sp4 sp5 Protein Digestion sp4->sp5 a1 LC-MS/MS Analysis sp5->a1 a2 Database Searching a1->a2 a3 Data Interpretation a2->a3 r1 This compound r1->sp3 r2 Iodoacetamide r2->sp3

Caption: A general experimental workflow for identifying modified proteins.

Detailed Experimental Protocols

Below are detailed protocols for protein reduction, alkylation with either this compound or iodoacetamide, and in-solution digestion.

Protocol 1: In-Solution Protein Reduction and Alkylation with this compound
  • Protein Solubilization: Solubilize protein extract in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.5.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Add this compound to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup: Proceed with a buffer exchange or protein precipitation method to remove urea and excess reagents prior to enzymatic digestion.

Protocol 2: In-Solution Protein Reduction and Alkylation with Iodoacetamide
  • Protein Solubilization: Solubilize protein extract in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.5.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 30 minutes at 37°C.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup: Proceed with a buffer exchange or protein precipitation method.

Protocol 3: In-Solution Trypsin Digestion
  • Buffer Exchange: Ensure the urea concentration is below 1 M by diluting the sample with 50 mM ammonium bicarbonate.

  • Enzymatic Digestion: Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio.

  • Incubation: Incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

  • Analysis: The desalted peptides are ready for LC-MS/MS analysis.

LC-MS/MS Analysis and Data Interpretation

The resulting peptide mixtures are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. The acquired MS/MS spectra are then searched against a protein sequence database to identify the modified peptides.

data_analysis_workflow cluster_ms Mass Spectrometry cluster_bioinformatics Bioinformatics cluster_database Sequence Database cluster_search_params Search Parameters ms1 LC Separation ms2 MS1 Scan (Precursor Ions) ms1->ms2 ms3 MS/MS Scan (Fragment Ions) ms2->ms3 b1 Peak List Generation ms3->b1 b2 Database Search b1->b2 b3 Peptide Identification b2->b3 b4 Protein Inference b3->b4 b5 Modification Site Localization b4->b5 db Protein Database (e.g., UniProt) db->b2 p1 Variable Modifications: - Carboxymethylation (C, H) - Carbamidomethylation (C) p1->b2 p2 Fixed Modifications p2->b2

Caption: A typical data analysis workflow for identifying modified proteins.

When searching the MS/MS data, it is crucial to specify the correct mass shifts for the modifications of interest as variable modifications. For this compound, this would be carboxymethylation (+72.021 Da) on cysteine and histidine. For iodoacetamide, this is carbamidomethylation (+57.021 Da) on cysteine. Including potential off-target modifications as variable modifications can also improve the identification of modified peptides.

Quantitative Proteomics Strategies

To compare the efficiency of different alkylation methods or to study changes in protein modification upon different treatments, quantitative proteomics approaches are employed.

  • Label-Free Quantification (LFQ): This method relies on the measurement of signal intensity (peak area or spectral counts) of peptides across different runs. It is a cost-effective method for comparing relative protein abundance.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In this approach, cells are metabolically labeled with "light," "medium," or "heavy" isotopes of amino acids. The samples are then mixed, and the relative abundance of peptides is determined by the intensity ratios of the isotopic peaks in the mass spectrometer.

  • Tandem Mass Tag (TMT) Labeling: TMT is a chemical labeling method where peptides from different samples are derivatized with isobaric tags. These tags have the same total mass but produce unique reporter ions upon fragmentation in the MS/MS experiment, allowing for relative quantification.

Conclusion

The choice of alkylating agent is a critical parameter in proteomics experiments that can influence the identification of modified proteins. While iodoacetamide is the standard for cysteine alkylation, this compound provides an alternative for probing the reactivity of other nucleophilic residues like histidine. The protocols and workflows presented in this guide provide a starting point for researchers interested in exploring the use of this compound for identifying and quantifying protein modifications. Careful optimization of reaction conditions and data analysis parameters will be essential for achieving reliable and reproducible results. Further studies with direct quantitative comparisons are needed to fully evaluate the advantages and limitations of this compound in proteomics research.

References

Safety Operating Guide

Proper Disposal of Methyl Bromoacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methyl bromoacetate is a highly toxic and corrosive compound that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals. This document provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with extreme caution. This substance is fatal if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can cause tearing.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[4] Always use proper glove removal technique to avoid skin contact.[5]

  • Eye Protection: Chemical splash goggles are mandatory.[4]

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: Use a respirator if workplace conditions warrant it, following OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[4]

Engineering Controls:

  • All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Facilities must be equipped with an eyewash station and a safety shower.[4]

Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

Spill Cleanup Procedure:

  • Evacuate non-essential personnel from the area.[1][7]

  • Remove all sources of ignition as this compound is a combustible liquid.[1][4][6]

  • Ventilate the area.[4]

  • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4][6]

  • Using a spark-proof tool, carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[4][6]

  • Clean the spill area thoroughly.

Disposal Protocol

The disposal of this compound is strictly regulated and must be carried out in compliance with all federal, state, and local environmental regulations.[7]

Step-by-Step Disposal Guide:

  • Waste Classification: Unused this compound and materials contaminated with it are considered hazardous waste.[3]

  • Containerization:

    • Do not mix this compound waste with other waste streams.

    • Keep the waste in its original container if possible, or in a compatible, tightly closed, and clearly labeled container.[1][4]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4]

  • Professional Disposal:

    • Engage a licensed professional waste disposal company for the collection and disposal of this compound waste.[2][5][7]

    • Provide the waste disposal company with a complete and accurate characterization of the waste.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2] Before disposing of the container, ensure it is completely empty.[7]

Summary of this compound Hazards and Disposal Parameters

ParameterDescriptionSource(s)
Primary Hazards Fatal if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, lachrymator.[1][2][7]
Personal Protective Equipment Chemical-resistant gloves, chemical splash goggles, protective clothing, respiratory protection.[4][5]
Spill Containment Absorb with inert material (vermiculite, sand, earth).[4][6]
Disposal Method Entrust to a licensed professional waste disposal company.[2][5][7]
Waste Classification Hazardous waste.[3]
Containerization Keep in original or compatible, tightly closed, labeled containers. Do not mix with other waste.[4]

This compound Disposal Workflow

cluster_prep Preparation & Handling cluster_spill Spill Management (If Applicable) cluster_disposal Disposal Procedure start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood spill Spill Occurs fume_hood->spill containerize Segregate & Containerize Waste (Tightly Closed, Labeled) fume_hood->containerize evacuate Evacuate & Ventilate Area spill->evacuate absorb Absorb with Inert Material evacuate->absorb collect_spill Collect in Labeled Container absorb->collect_spill collect_spill->containerize storage Store in Cool, Dry, Ventilated Area containerize->storage waste_company Contact Licensed Waste Disposal Company storage->waste_company documentation Provide Waste Characterization waste_company->documentation end End: Waste Collected by Professionals documentation->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl bromoacetate, a vital reagent in various synthetic processes. Adherence to these procedures is critical to mitigate the risks associated with this chemical.

Core Safety and Handling Overview

This compound is a toxic and corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Therefore, stringent safety protocols must be followed during its handling, storage, and disposal.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes.[1] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as neoprene or PVC, are essential.[5] Always inspect gloves for tears or degradation before use.[5]

    • Protective Clothing: A complete chemical-resistant suit is necessary to protect against skin contact.[1] Lab coats are not adequate. Non-absorbent protective footwear should also be worn.[5]

  • Respiratory Protection: When vapors or aerosols may be generated, a full-face respirator with an appropriate filter (e.g., Filter A for organic vapors) or a positive-pressure self-contained breathing apparatus (SCBA) must be used.[1][6] Work should ideally be conducted in a chemical fume hood.[4][7]

Quantitative Exposure Limits

Currently, specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound.[3][8] This lack of defined limits underscores the need for stringent adherence to all prescribed safety measures to minimize any potential exposure.

ParameterValue
Occupational Exposure Limits (OELs) Not established
UN Number 2643
Hazard Class 6.1 (Toxic)
Packing Group II
Flash Point 62 °C (143.6 °F)
Molecular Weight 152.97 g/mol

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

  • Ensure that an eyewash station and a safety shower are readily accessible and in proper working order.[3]

  • Ground and bond all containers during material transfer to prevent static discharge.[3]

  • Keep all sources of ignition, such as open flames and hot surfaces, away from the work area.[3][6]

2. Handling Procedures:

  • Don all required PPE before handling the chemical.

  • Carefully uncap the container, avoiding any splashes.

  • Use only compatible and properly labeled containers for transfers.

  • After handling, wash hands and face thoroughly.[6]

  • Immediately change any contaminated clothing.[6]

3. Storage:

  • Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][9]

  • Keep it away from incompatible substances such as acids, bases, strong oxidizing agents, and reducing agents.[4][7]

  • The storage area should be locked and accessible only to authorized personnel.[6]

Emergency and Disposal Protocols

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all ignition sources. Absorb the spill with an inert material like vermiculite or sand and place it in a suitable, sealed container for disposal.[3]

Disposal Plan:

  • All waste containing this compound is considered hazardous waste.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[6]

  • Do not mix with other waste streams.[6]

  • Empty containers should be handled as if they are full and disposed of accordingly.[6]

Workflow for Handling this compound

start Start: Prepare for Handling ppe Don Personal Protective Equipment start->ppe eng_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) start->eng_controls handling Handle this compound in Fume Hood ppe->handling eng_controls->handling storage Store in Designated Cool, Dry, Ventilated Area handling->storage Post-Use decon Decontaminate Work Area and Remove PPE handling->decon Post-Task end End storage->end disposal Dispose of Waste (Chemical and Contaminated PPE) as Hazardous Waste decon->disposal disposal->end

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。